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3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) Documentation Hub

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  • Product: 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI)
  • CAS: 151074-96-3

Core Science & Biosynthesis

Foundational

alpha-methyl-L-propargylglycine chemical structure and properties

Chemical Structure, Properties, and Applications in Drug Discovery Executive Summary Alpha-methyl-L-propargylglycine (also known as (S)-2-amino-2-methyl-4-pentynoic acid or -Me-L-Pra ) is a non-proteinogenic, quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Properties, and Applications in Drug Discovery

Executive Summary

Alpha-methyl-L-propargylglycine (also known as (S)-2-amino-2-methyl-4-pentynoic acid or


-Me-L-Pra ) is a non-proteinogenic, quaternary amino acid that serves as a high-value building block in peptidomimetics and medicinal chemistry. It combines the helix-stabilizing properties of 

-disubstituted amino acids (like aminoisobutyric acid, Aib) with the bioorthogonal reactivity of a terminal alkyne.

Unlike its non-methylated counterpart (L-propargylglycine), which is primarily known as a suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes like cystathionine


-lyase (CSE), the 

-methyl variant exhibits distinct biological specificity—most notably as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase —and offers superior metabolic stability due to the absence of an extractable

-proton.

Chemical Architecture

Structural Identity

The molecule is defined by a quaternary


-carbon substituted with four distinct groups: an amine, a carboxylic acid, a methyl group, and a propargyl side chain.
  • IUPAC Name: (2S)-2-amino-2-methyl-4-pentynoic acid[1][2]

  • Stereochemistry: The (S)-configuration corresponds to the L-amino acid nomenclature (derived from L-alanine).

  • Key Feature: The

    
    -methyl group restricts conformational freedom, locking peptides into stable secondary structures (helices/turns) and preventing racemization.
    
Physicochemical Profile

The following data summarizes the core physical properties relevant to synthesis and handling.

PropertyValue / Description
CAS Number 1231709-27-5 (Specific to S-isomer)
Molecular Formula

Molecular Weight 127.14 g/mol
Appearance Off-white to white crystalline solid
Solubility Water (moderate), DMF (high), DMSO (high)
pKa Values

2.3 (COOH),

9.7 (

) (Estimated based on Aib)
Chirality Stable (Quaternary center prevents racemization)
Storage 2–8 °C, desiccated (Hygroscopic)

Synthesis and Production

The synthesis of


-methyl-L-propargylglycine requires asymmetric alkylation to establish the quaternary stereocenter. The Schollkopf Bis-Lactim Ether  method is the industry standard for high enantiomeric excess (ee).
Synthetic Route: Schollkopf Bis-Lactim Ether Method

This protocol utilizes a chiral auxiliary (L-Valine) to direct the incoming electrophile (propargyl bromide) to the specific face of the enolate.

Mechanism:

  • Precursor: The bis-lactim ether is derived from cyclo-(L-Val-L-Ala). The alanine methyl group becomes the

    
    -methyl group of the product.
    
  • Deprotonation: Treatment with n-Butyllithium (n-BuLi) generates a planar enolate.

  • Alkylation: The bulky isopropyl group of the valine auxiliary shields the top face, forcing the propargyl bromide to attack from the bottom (trans to the isopropyl group).

  • Hydrolysis: Mild acidic hydrolysis releases the chiral auxiliary (L-Val methyl ester) and the target amino acid.

Visualization of Synthesis Logic

SchollkopfSynthesis Start Cyclo-(L-Val-L-Ala) BisLactim Bis-Lactim Ether (Methoxy-activated) Start->BisLactim Trimethyloxonium BF4 Enolate Lithium Enolate (Planar Intermediate) BisLactim->Enolate n-BuLi, -78°C Alkylated Propargylated Adduct (Stereocontrol via Val-iPr) Enolate->Alkylated Propargyl Bromide (Bottom-face attack) Hydrolysis Acid Hydrolysis (0.25 N HCl) Alkylated->Hydrolysis TFA / Water Product Alpha-Methyl-L-Propargylglycine (Target) Hydrolysis->Product Auxiliary L-Valine Methyl Ester (Recyclable) Hydrolysis->Auxiliary

Caption: Stereoselective synthesis via Schollkopf auxiliary. The isopropyl group directs the propargyl electrophile to generate the (S)-quaternary center.

Biochemical Applications

Enzyme Inhibition (SAH Hydrolase)

Unlike simple propargylglycine, which inhibits cystathionine


-lyase via PLP-dependent 

-proton abstraction,

-methyl-L-propargylglycine
targets S-adenosylhomocysteine (SAH) hydrolase .
  • Mechanism: The enzyme attempts to oxidize the substrate's 3'-hydroxyl group (if incorporated into a nucleoside analog) or interacts with the alkyne moiety. The quaternary center prevents normal turnover, leading to competitive or mechanism-based inhibition.

  • Therapeutic Relevance: Inhibition of SAH hydrolase elevates cellular SAH levels, which feedback-inhibits methyltransferases. This pathway is critical in viral replication and cancer cell proliferation.

Peptide Stapling & Engineering

The compound is a "dual-action" residue in peptide engineering:

  • Conformational Constraint: The gem-dimethyl effect (in this case, methyl/propargyl) restricts

    
     torsion angles, strongly promoting 
    
    
    
    -helix
    or
    
    
    -helix
    formation. This rigidification increases binding affinity to receptors.
  • Proteolytic Stability: The absence of an

    
    -hydrogen renders the peptide bond resistant to degradation by endogenous proteases.
    
  • Click Handle: The alkyne allows for "stapling" (cyclization) with an azide-bearing residue (e.g., Azidohomoalanine) to lock the peptide into a bioactive conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the quaternary center, standard coupling protocols often fail.

Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP as the coupling agent.

  • Stoichiometry: 4 equivalents of Fmoc-

    
    -Me-L-Pra, 3.8 eq HATU, 8 eq DIEA.
    
  • Conditions: Double coupling is mandatory.

    • Coupling 1: 1 hour at Room Temperature.[3]

    • Coupling 2: 2 hours at 40°C (Microwave assistance recommended if available).

  • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling to a secondary amine, though Kaiser works for primary amines.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a fluorophore to a peptide containing


-methyl-L-propargylglycine.

Reagents:

  • Peptide-Resin (containing

    
    -Me-L-Pra) or free peptide.
    
  • Azide-Fluorophore (1.5 eq).

  • 
     (0.5 eq).
    
  • Sodium Ascorbate (1.0 eq).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (2.0 eq) to protect the peptide from oxidation.

Step-by-Step:

  • Dissolution: Dissolve peptide in water/t-butanol (1:1) or DMF (if hydrophobic).

  • Catalyst Premix: In a separate vial, mix

    
     and THPTA.
    
  • Reaction: Add the Azide, then the Cu-THPTA mix, and finally the Sodium Ascorbate (freshly prepared) to the peptide solution.

  • Incubation: Sparge with Nitrogen (crucial to prevent oxidation of Met/Trp residues). Stir at RT for 2–4 hours.

  • Quenching: Add EDTA (10 eq) to chelate copper.

  • Purification: HPLC purification is required to remove copper-ligand complexes.

References

  • Schollkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. .

  • Chem-Impex International. Product Monograph: Fmoc-alpha-methyl-L-propargylglycine. Retrieved from .

  • Pujam, S., et al. (2012). Quantitative analysis of Cu(I) concentration in CLICK chemistry —biotinylation at side chain of propargylglycine. .

  • Kotha, S., & Lahiri, K. (2005). Synthesis of unnatural amino acids via the Schollkopf method. .

  • Yuan, W., et al. (1996). S-Adenosylhomocysteine Hydrolase Inhibition by Acyclic Nucleoside Analogues. .

Sources

Exploratory

An In-depth Technical Guide to Non-Proteinogenic Amino Acids with Terminal Alkyne Groups

Introduction: The Power of the Alkyne Handle in Chemical Biology and Drug Discovery Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Alkyne Handle in Chemical Biology and Drug Discovery

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. Within this diverse class of molecules, those possessing a terminal alkyne group have emerged as exceptionally powerful tools for researchers, scientists, and drug development professionals. The terminal alkyne functionality serves as a versatile "handle" for a variety of highly specific and efficient chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction allows for the precise and stable ligation of the alkyne-containing amino acid to a molecule bearing a complementary azide group, forming a stable triazole linkage.[1][3] The high efficiency, specificity, and biocompatibility of this reaction have revolutionized the study of biological systems and the development of novel therapeutics.[4][5]

This technical guide provides an in-depth exploration of NPAAs with terminal alkyne groups, covering their synthesis, incorporation into biological systems, and diverse applications. It is designed to equip researchers with the foundational knowledge and practical insights necessary to leverage these powerful chemical tools in their own work.

I. Key Non-Proteinogenic Amino Acids with Terminal Alkyne Groups

Several NPAAs with terminal alkyne groups have been synthesized and are widely used in research. The choice of a specific NPAA often depends on the biological system under investigation and the desired application.

L-Propargylglycine (Pra)

L-Propargylglycine, also known as (S)-2-aminopent-4-ynoic acid, is a non-proteinogenic amino acid characterized by the presence of a terminal alkyne group.[6][7] This functional group makes it a versatile building block in medicinal chemistry and biochemical research.[6][8] Pra can be incorporated into proteins in place of methionine by an engineered methionyl-tRNA synthetase (MetRS).[9] It has been used to form cyclic peptides and to conjugate peptides with various labels or biomolecules.[10]

L-Homopropargylglycine (HPG)

L-Homopropargylglycine (HPG) is another widely used methionine analog that can be incorporated into proteins during translation.[11][12] It serves as a powerful tool for monitoring newly synthesized proteins.[13][14] HPG is readily accepted by wild-type methionyl-tRNA synthetase, making it suitable for metabolic labeling in various organisms, including E. coli and mammalian cells.[11][15][16]

Other Notable Alkyne-Containing Amino Acids

Beyond Pra and HPG, a range of other alkyne-containing amino acids have been developed for specific applications. These include derivatives of lysine, such as Nε-butynyloxycarbonyllysine (butynylK), which can be site-selectively incorporated into proteins.[17][18] The development of biosynthetic pathways for terminal alkyne-containing amino acids in bacteria like Streptomyces cattleya opens up possibilities for the de novo cellular production of these valuable molecules.[19][20]

II. Synthetic Strategies and Purification

The synthesis of NPAAs with terminal alkyne groups is a critical first step for their application. Several synthetic routes have been established, with the choice of method often depending on the desired scale and enantiopurity.

General Synthetic Approaches

Common strategies for synthesizing alkyne-containing amino acids include:

  • N-Alkylation of Glycine Precursors: This straightforward approach involves the direct N-alkylation of a glycine derivative with a propargyl halide.[6]

  • Strecker Synthesis: This classic method for amino acid synthesis can be adapted to produce alkyne-containing analogs.

  • Gabriel Synthesis: This method provides another route to primary amines, which can be elaborated into the desired amino acid structure.

  • Asymmetric Synthesis: For applications requiring enantiomerically pure amino acids, asymmetric synthesis using chiral auxiliaries or catalysts is employed.[6]

A Note on Enantiopurity

For most biological applications, the enantiomerically pure L-form of the amino acid is required to ensure proper recognition and incorporation by cellular machinery.[6] Chiral synthesis or the resolution of a racemic mixture is therefore a crucial consideration.

Purification Techniques

After synthesis, rigorous purification is essential to remove byproducts and unreacted starting materials. Common purification methods include:

  • Recrystallization: A widely used technique for purifying solid organic compounds.[6]

  • Ion-Exchange Chromatography: This powerful technique is well-suited for the purification of amino acids due to their amphoteric nature.[6]

A detailed protocol for the synthesis and purification of N-Propargylglycine can be found in the work of the BenchChem Technical Support Team.[6]

III. Incorporation into Biological Systems: Metabolic Labeling

A key application of alkyne-containing NPAAs is their use in metabolic labeling to study newly synthesized biomolecules.[13] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) or Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT), allows for the visualization and identification of proteins synthesized within a specific timeframe.[11][21]

The Principle of Metabolic Labeling

The process involves introducing an alkyne-bearing amino acid, such as HPG or azidohomoalanine (AHA), into the cellular environment.[11][21] These amino acid analogs are taken up by cells and incorporated into nascent proteins by the translational machinery, effectively "tagging" them with a bioorthogonal handle.[11]

Experimental Workflow for Metabolic Labeling

MetabolicLabeling cluster_0 Cell Culture cluster_1 Click Chemistry Reaction cluster_2 Analysis Start Start with cultured cells or tissue Incubate Incubate with alkyne-NPAA (e.g., HPG) Start->Incubate Metabolic Incorporation Wash Wash to remove excess NPAA Incubate->Wash FixPerm Fix and permeabilize cells Wash->FixPerm Click Perform CuAAC reaction with azide-fluorophore FixPerm->Click Covalent Labeling Image Fluorescence Microscopy Click->Image Visualization Analyze Image analysis and quantification Image->Analyze

Sources

Foundational

A Tale of Two Alkynes: An In-Depth Technical Guide to (S)-alpha-methyl-propargylglycine and L-propargylglycine for the Research Professional

Foreword: The Strategic Utility of Irreversible Inhibition In the landscape of chemical biology and drug discovery, the nuanced application of enzyme inhibitors provides a powerful tool to dissect complex biological path...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Utility of Irreversible Inhibition

In the landscape of chemical biology and drug discovery, the nuanced application of enzyme inhibitors provides a powerful tool to dissect complex biological pathways and develop novel therapeutic interventions. Among the arsenal of inhibitory molecules, those that form covalent bonds with their targets, often termed suicide or mechanism-based inhibitors, offer a unique advantage of prolonged and specific inactivation. This guide delves into the comparative biochemistry of two such inhibitors, (S)-alpha-methyl-propargylglycine and L-propargylglycine. While structurally similar, their subtle chemical differences dictate distinct enzymatic targets and, consequently, disparate applications in research and development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a detailed comparison of their mechanisms and efficacy but also practical, field-proven insights into their experimental utilization.

Section 1: At a Glance: Physicochemical Properties

A foundational understanding of any chemical tool begins with its fundamental properties. The following table summarizes the key physicochemical characteristics of (S)-alpha-methyl-propargylglycine and L-propargylglycine.

Property(S)-alpha-methyl-propargylglycineL-propargylglycine
Synonyms α-Me-L-Pra-OH, (S)-2-Amino-2-methyl-4-pentynoic acid(S)-2-Aminopent-4-ynoic acid, (S)-Propargylglycine
Molecular Formula C6H9NO2[1]C5H7NO2
Molecular Weight 127.14 g/mol [1]113.11 g/mol [2]
CAS Number 151074-96-3[1]23235-01-0[2]
Appearance Off-white solidWhite to pale yellow powder[2]
Storage Temperature 2-8°C[1]2-8°C[2]

Section 2: The Core Distinction: Differential Mechanisms of Action

The primary divergence between these two molecules lies in their enzymatic targets. This specificity is a direct consequence of the presence or absence of a methyl group at the alpha-carbon, which profoundly influences the molecule's interaction with the active site of its respective target enzyme.

L-propargylglycine: An Irreversible Inhibitor of Cystathionine γ-lyase (CSE)

L-propargylglycine is a well-established, mechanism-based inactivator of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme crucial for the biosynthesis of cysteine and the production of hydrogen sulfide (H2S), a significant gasotransmitter.[3] The inhibitory mechanism is a classic example of suicide inhibition, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site.

The process begins with the formation of an external aldimine between L-propargylglycine and the PLP cofactor.[3] Subsequent enzymatic steps lead to the formation of a highly reactive allene intermediate. This allene is then susceptible to nucleophilic attack by an active site residue, resulting in the irreversible covalent modification of the enzyme and its inactivation.[3]

L-propargylglycine_Mechanism cluster_0 Enzyme Active Site (CSE) LPG L-propargylglycine Schiff_Base External Aldimine (Schiff Base) LPG->Schiff_Base Transaldimination PLP Pyridoxal-5'-phosphate (PLP) Allene Reactive Allene Intermediate Schiff_Base->Allene Enzymatic Rearrangement Inactive_Enzyme Covalently Modified Inactive CSE Allene->Inactive_Enzyme Nucleophilic Attack by Active Site Residue

Mechanism of CSE inactivation by L-propargylglycine.
(S)-alpha-methyl-propargylglycine: A Potent Inhibitor of S-Adenosylhomocysteine (SAH) Hydrolase

In contrast, (S)-alpha-methyl-propargylglycine is a potent and selective inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme plays a critical role in cellular methylation reactions by hydrolyzing SAH to adenosine and homocysteine. The accumulation of SAH, a product of all S-adenosylmethionine (SAM)-dependent methylation reactions, is potently inhibitory to methyltransferases. Thus, inhibition of SAH hydrolase has profound effects on cellular methylation processes.

The precise mechanism of SAH hydrolase inactivation by (S)-alpha-methyl-propargylglycine is less definitively detailed in publicly available literature compared to L-propargylglycine's action on CSE. However, it is understood to act as a potent inhibitor, likely through interaction with the enzyme's active site, thereby preventing the hydrolysis of SAH.[1] This leads to the accumulation of SAH and subsequent feedback inhibition of methyltransferases.

S_alpha_methyl_propargylglycine_Mechanism cluster_1 Cellular Methylation Cycle SAM S-adenosylmethionine (SAM) SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyl Group Donation Methyltransferase Methyltransferase Methylated_Substrate Methylated Substrate Adenosine_Homocysteine Adenosine + Homocysteine SAH->Adenosine_Homocysteine Hydrolysis SAH_Hydrolase SAH Hydrolase Inhibitor (S)-alpha-methyl- propargylglycine Inhibitor->SAH_Hydrolase Inhibition

Inhibition of SAH Hydrolase by (S)-alpha-methyl-propargylglycine.

Section 3: A Head-to-Head Comparison: Efficacy and Selectivity

The inhibitory potency of these compounds is a critical parameter for their effective use in experimental settings. The following table provides a comparative overview of their reported inhibitory constants. It is important to note that IC50 values can be influenced by experimental conditions, while Ki values represent the intrinsic binding affinity of the inhibitor.

InhibitorTarget EnzymeReported IC50 / KiReference
L-propargylglycine Cystathionine γ-lyase (TgCGL)IC50: 20 ± 4 μM (wild-type)[4]
Cystathionine γ-lyase (TgCGL mutant)IC50: 0.6 ± 0.1 μM[4]
Cystathionine γ-lyase (human)IC50: 40 ± 8 μM[5]
(S)-alpha-methyl-propargylglycine S-Adenosylhomocysteine HydrolaseSpecific Ki or IC50 values are not readily available in public literature. It is described as a "potent and selective inhibitor".[1][1]

Note on Selectivity: L-propargylglycine, while primarily targeting CSE, has been reported to also inhibit other PLP-dependent enzymes at higher concentrations.[6] (S)-alpha-methyl-propargylglycine is described as a selective inhibitor of SAH hydrolase, implying less off-target activity.[1]

Section 4: In the Lab: Detailed Experimental Protocols

To facilitate the practical application of these inhibitors, this section provides detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.

Protocol: In Vitro Inhibition of Cystathionine γ-lyase by L-propargylglycine

This protocol is adapted from methodologies described for measuring CSE activity and its inhibition.[4][5][7]

Objective: To determine the inhibitory effect of L-propargylglycine on the activity of purified cystathionine γ-lyase.

Principle: CSE activity can be measured by quantifying the production of α-ketobutyrate from the substrate L-cystathionine. The α-ketobutyrate can be derivatized and measured spectrophotometrically, or the products can be quantified by HPLC.

Materials:

  • Purified cystathionine γ-lyase (human or other species)

  • L-cystathionine (substrate)

  • L-propargylglycine (inhibitor)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES or other suitable buffer (pH 7.4-8.2)

  • For colorimetric assay: 2,4-dinitrophenylhydrazine (DNPH), NaOH

  • For HPLC analysis: HPLC system with a suitable reverse-phase column

Experimental Workflow:

CSE_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer Start->Prepare_Reagents Preincubation Pre-incubate CSE with L-propargylglycine (or vehicle) and PLP Prepare_Reagents->Preincubation Initiate_Reaction Initiate Reaction by adding L-cystathionine Preincubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Detection Detect Product: Colorimetric (DNPH) or HPLC Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate % inhibition, IC50 Detection->Data_Analysis End End Data_Analysis->End

Workflow for CSE inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-propargylglycine in a suitable solvent (e.g., water or buffer).

    • Prepare a stock solution of L-cystathionine in buffer.

    • Prepare a working solution of CSE in buffer containing PLP.

  • Pre-incubation:

    • In a microcentrifuge tube or 96-well plate, add the CSE solution.

    • Add varying concentrations of L-propargylglycine (and a vehicle control).

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for mechanism-based inactivation.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the L-cystathionine solution to each tube/well.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

  • Product Quantification (HPLC Method): [4]

    • Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the formation of cysteine or α-ketobutyrate.

  • Data Analysis:

    • Calculate the rate of product formation for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: In Vitro Inhibition of S-Adenosylhomocysteine Hydrolase by (S)-alpha-methyl-propargylglycine

This protocol is a general guide based on established methods for measuring SAH hydrolase activity.[8][9][10]

Objective: To determine the inhibitory effect of (S)-alpha-methyl-propargylglycine on the activity of purified SAH hydrolase.

Principle: SAH hydrolase activity in the hydrolytic direction can be measured by quantifying the production of homocysteine. The free thiol group of homocysteine can be detected colorimetrically using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).

Materials:

  • Purified S-adenosylhomocysteine hydrolase

  • S-adenosylhomocysteine (SAH) (substrate)

  • (S)-alpha-methyl-propargylglycine (inhibitor)

  • Ellman's reagent (DTNB)

  • Adenosine deaminase (to drive the reaction in the hydrolytic direction)

  • Phosphate or other suitable buffer (pH 7.4-8.0)

Experimental Workflow:

SAH_Hydrolase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Inhibitor, DTNB Start->Prepare_Reagents Reaction_Mix Prepare Reaction Mix: Buffer, DTNB, Adenosine Deaminase, SAH Hydrolase, Inhibitor Prepare_Reagents->Reaction_Mix Initiate_Reaction Initiate Reaction by adding SAH Reaction_Mix->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 412 nm in a Plate Reader Initiate_Reaction->Monitor_Absorbance Data_Analysis Data Analysis: Calculate initial rates, % inhibition, IC50 Monitor_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

Exploratory

The Alkyne Advantage: A Technical Guide to α,α-Disubstituted Alkyne Amino Acids in Modern Peptide Design

Abstract The rational design of peptides with enhanced therapeutic potential necessitates precise control over their three-dimensional structure. The introduction of conformational constraints is a paramount strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptides with enhanced therapeutic potential necessitates precise control over their three-dimensional structure. The introduction of conformational constraints is a paramount strategy to pre-organize a peptide into its bioactive conformation, thereby improving target affinity, metabolic stability, and cell permeability.[1] Among the diverse repertoire of non-natural amino acids utilized for this purpose, α,α-disubstituted alkyne amino acids have emerged as a uniquely powerful and versatile class of building blocks. Their gem-disubstituted nature imparts a significant conformational rigidity, while the alkyne side chain serves as a versatile handle for a myriad of bioorthogonal chemical transformations.[2][3] This guide provides a comprehensive technical overview of the synthesis, incorporation, and application of α,α-disubstituted alkyne amino acids for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and explore the transformative potential of these amino acids in shaping the future of peptide-based therapeutics.

Introduction: The Imperative of Conformational Constraint in Peptide Therapeutics

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor binding affinity and susceptibility to proteolytic degradation, limiting their clinical utility. The strategic introduction of conformational constraints can mitigate these drawbacks. α,α-disubstituted amino acids, by virtue of their sterically hindered α-carbon, restrict the accessible Ramachandran space, thereby inducing specific secondary structures such as helices and turns.[4][5]

The addition of an alkyne functionality to these already constrained residues introduces a powerful dimension of chemical versatility. The alkyne group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a specific partner, most notably an azide, through the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[6][7] This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[5][8]

This guide will focus on α,α-disubstituted alkyne amino acids, a class of building blocks that synergistically combines conformational restriction with the power of bioorthogonal chemistry to enable the design of novel peptide architectures with superior drug-like properties.

Synthesis of α,α-Disubstituted Alkyne Amino Acids: Crafting the Molecular Scaffolds

The synthesis of α,α-disubstituted alkyne amino acids presents a significant synthetic challenge due to the congested nature of the quaternary α-carbon.[9] However, several robust strategies have been developed to access these valuable building blocks. A common approach involves the stereoselective alkylation or alkynylation of a chiral glycine enolate equivalent.

One illustrative and effective strategy for the synthesis of an Fmoc-protected α-methyl-α-propargylglycine, suitable for solid-phase peptide synthesis (SPPS), is outlined below. This multi-step synthesis combines established methodologies for α-alkylation and the introduction of the alkyne moiety.

Representative Synthetic Pathway: Asymmetric Synthesis of Fmoc-(α-Me)propargylglycine

The following protocol is a representative synthesis adapted from methodologies for the asymmetric synthesis of α-substituted amino acids.[1]

cluster_synthesis Synthetic Pathway start Chiral Glycine Equivalent (e.g., Schöllkopf bis-lactim ether) step1 Asymmetric Methylation (e.g., MeI, LDA) start->step1 step2 Hydrolysis step1->step2 step3 Protection & Activation (e.g., Boc protection, conversion to aldehyde) step2->step3 step4 Alkynylation (e.g., Seyferth-Gilbert homologation or Corey-Fuchs reaction) step3->step4 step5 Deprotection & Fmoc Protection step4->step5 final Fmoc-(α-Me)propargylglycine step5->final

Caption: A representative synthetic pathway for an α,α-disubstituted alkyne amino acid.

Detailed Experimental Protocol

Step 1: Asymmetric Methylation of a Chiral Glycine Equivalent

  • To a solution of a suitable chiral glycine equivalent (e.g., Schöllkopf's bis-lactim ether) in anhydrous THF at -78 °C under an argon atmosphere, add a strong base such as lithium diisopropylamide (LDA) dropwise.

  • Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add methyl iodide (MeI) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the methylated intermediate by column chromatography.

Step 2: Hydrolysis to the α-Methyl Amino Acid

  • Treat the purified methylated intermediate with aqueous acid (e.g., 1 M HCl) to hydrolyze the chiral auxiliary and yield the α-methyl amino acid.

  • Isolate the amino acid, often as its hydrochloride salt.

Step 3: Protection and Conversion to the Aldehyde

  • Protect the amino group of the α-methyl amino acid with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

  • Reduce the carboxylic acid to the corresponding alcohol using a reducing agent like borane.

  • Oxidize the alcohol to the aldehyde using a mild oxidizing agent such as Dess-Martin periodinane.

Step 4: Introduction of the Alkyne Moiety

  • Method A: Seyferth-Gilbert Homologation:

    • Treat the aldehyde with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base like potassium carbonate in methanol to directly form the terminal alkyne.

  • Method B: Corey-Fuchs Reaction:

    • React the aldehyde with carbon tetrabromide and triphenylphosphine to form the dibromo-olefin.

    • Treat the dibromo-olefin with a strong base such as n-butyllithium to effect elimination and form the terminal alkyne.

Step 5: Final Deprotection and Fmoc Protection

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Protect the free amine with the Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions to yield the final Fmoc-protected α,α-disubstituted alkyne amino acid ready for SPPS.[10]

Incorporation into Peptides: Navigating Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α,α-disubstituted alkyne amino acids into peptide sequences is readily achieved using standard Fmoc-based SPPS protocols.[11] However, the steric bulk of the quaternary α-carbon can sometimes lead to slower coupling kinetics.

SPPS Protocol for α,α-Disubstituted Alkyne Amino Acids
  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.[10]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

  • Coupling:

    • Pre-activate the Fmoc-protected α,α-disubstituted alkyne amino acid (3-5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance, a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

ParameterStandard Amino Acidα,α-Disubstituted Alkyne Amino AcidRationale
Equivalents 3-44-5To drive the reaction to completion in the face of steric hindrance.
Coupling Time 30-60 min60-120 minSlower reaction kinetics due to the bulky quaternary center.
Coupling Reagent HBTU, HCTUHATU, PyAOPMore potent activating agents may be required for difficult couplings.
Double Coupling InfrequentOften recommendedTo ensure high coupling efficiency.

Applications in Peptide Design: From Conformational Control to Bioorthogonal Conjugation

The unique combination of a sterically demanding α,α-disubstitution and a chemically addressable alkyne side chain makes these amino acids exceptionally valuable for a range of applications in peptide design.

Peptide Stapling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A primary application of alkyne-containing amino acids is in the creation of "stapled" peptides.[12] Peptide stapling involves creating a covalent linkage between two amino acid side chains to lock the peptide into a specific conformation, often an α-helix. This can dramatically improve the peptide's binding affinity, proteolytic resistance, and cell permeability.[10]

The CuAAC reaction is a highly efficient method for forming a stable triazole linkage between an alkyne-containing amino acid and an azide-containing amino acid within the same peptide chain.[8][13]

cluster_stapling Peptide Stapling via CuAAC start Linear Peptide with Alkyne and Azide Residues product Stapled Peptide with Triazole Linkage start->product CuAAC reagents Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) reagents->product

Caption: Schematic of peptide stapling using the CuAAC "click" reaction.

Protocol for On-Resin Peptide Stapling via CuAAC

  • Synthesize the linear peptide containing both the α,α-disubstituted alkyne amino acid and an azide-containing amino acid (e.g., azidolysine) using SPPS.

  • After synthesis, while the peptide is still attached to the resin, swell the resin in DMF.

  • Prepare a solution of copper(I) iodide (CuI) or copper(II) sulfate and a reducing agent like sodium ascorbate in DMF/water.

  • Add the catalyst solution to the resin-bound peptide and agitate at room temperature for 12-24 hours.

  • Wash the resin thoroughly with DMF, water, and dichloromethane.

  • Cleave the stapled peptide from the resin and purify by RP-HPLC.

Bioorthogonal Labeling and Functionalization

The alkyne side chain serves as a convenient handle for the attachment of various molecular probes without interfering with the peptide's biological activity. This allows for:

  • Fluorescent Labeling: Attachment of fluorescent dyes for imaging studies and binding assays.

  • PEGylation: Conjugation of polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

  • Drug Conjugation: Linking cytotoxic agents to create peptide-drug conjugates for targeted cancer therapy.

  • Surface Immobilization: Attaching peptides to solid supports for use in diagnostics and biomaterials.

Biophysical Characterization of Alkyne-Modified Peptides

A thorough biophysical characterization is essential to understand the impact of incorporating α,α-disubstituted alkyne amino acids on peptide structure and function.

TechniquePurposeExpected Outcome
Circular Dichroism (CD) Spectroscopy To assess secondary structure content (e.g., α-helicity).Increased helicity in stapled peptides compared to their linear counterparts.
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the three-dimensional structure in solution.Confirmation of the desired conformation and the structure of the triazole linkage.
Proteolytic Stability Assay To evaluate resistance to enzymatic degradation.Enhanced stability of peptides containing α,α-disubstituted amino acids and stapled peptides.
Cell Permeability Assays To measure the ability to cross cell membranes.Improved cell penetration for stapled peptides.
Binding Assays (e.g., SPR, ITC, FP) To quantify the affinity for the target protein.Increased binding affinity due to conformational pre-organization.

Conclusion and Future Perspectives

α,α-Disubstituted alkyne amino acids represent a powerful convergence of conformational control and bioorthogonal chemistry in the field of peptide design. Their ability to enforce specific secondary structures while providing a versatile handle for chemical modification opens up new avenues for the development of next-generation peptide therapeutics. The continued development of novel synthetic routes to access a wider variety of these building blocks, coupled with their creative application in peptide stapling, conjugation, and the construction of complex peptide architectures, will undoubtedly lead to the discovery of new and potent peptide-based drugs with improved pharmacological profiles. As our understanding of the intricate relationship between peptide structure and function deepens, the "alkyne advantage" will continue to be a cornerstone of innovative peptide design.

References

  • AAPPTec. (n.d.). Alkenyl Amino Acids for Stapled Peptides. Retrieved from [Link]

  • Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. Retrieved from [Link]

  • Numata, K., et al. (2021). Synthesis of cyclic peptide-based[12]rotaxanes via copper-catalyzed azide–alkyne cycloaddition. Polymer Chemistry. Retrieved from [Link]

  • Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]

  • Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via copper-catalyzed azide-alkyne cycloadditions. Chemical Society Reviews, 36(10), 1674-1689. Retrieved from [Link]

  • ResearchGate. (n.d.). Different approaches for the synthesis of α-amino alkynes. Retrieved from [Link]

  • Avenoza, A., Cativiela, C., et al. (1999). A straightforward synthesis of both enantiomers of α-vinylalanine and α-ethynylalanine. Tetrahedron: Asymmetry, 10(23), 4653-4661. Retrieved from [Link]

  • Hovhannisyan, N. A., et al. (2022). A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Advances. Retrieved from [Link]

  • Chen, J., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the stereoselective synthesis of homopropargylglycine. Retrieved from [Link]

  • Spring, D. R., et al. (2011). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett. Retrieved from [Link]

  • Middle East Technical University. (n.d.). The preparation of azido amino acids and the application of native chemical ligation in the synthesis of. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. Retrieved from [Link]

  • Ye, Y., & Li, Z. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]

  • Saghyan, A. S., et al. (2020). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications. Retrieved from [Link]

  • Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. Retrieved from [Link]

  • Frontiers. (2023, March 12). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Retrieved from [Link]

  • Wang, Q., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Retrieved from [Link]

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Sources

Foundational

conformational constraints of alpha-methyl amino acids in peptides

An In-Depth Technical Guide to the Conformational Constraints of α-Methyl Amino Acids in Peptides Authored by: Gemini, Senior Application Scientist Abstract The strategic incorporation of non-proteinogenic amino acids in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Constraints of α-Methyl Amino Acids in Peptides

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug design. Among these, α-methylated amino acids stand out for their profound and predictable impact on peptide conformation. The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance, which dramatically restricts the allowable dihedral angles of the peptide backbone.[1] This guide provides a comprehensive exploration of the conformational constraints imposed by α-methyl amino acids, detailing their influence on secondary structure, the methodologies for their analysis, and their application in the development of next-generation peptide therapeutics. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

The Fundamental Principle: Steric Hindrance and the Ramachandran Plot

The conformational flexibility of a peptide backbone is primarily defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.[2][3][4][5][6] For a standard L-amino acid, a significant portion of the Ramachandran plot is accessible. The introduction of a methyl group at the α-carbon, creating an α,α-disubstituted amino acid, drastically alters this landscape.[1] The steric bulk of the additional methyl group severely limits the permissible φ and ψ angles, effectively funneling the residue into specific, well-defined regions of the Ramachandran plot.[1][7] This reduction in conformational entropy is the fundamental principle behind the utility of α-methyl amino acids in peptide design.[8]

The most well-studied α-methyl amino acid, α-aminoisobutyric acid (Aib), is achiral and strongly favors φ and ψ angles in both the right-handed and left-handed helical regions (approximately φ ≈ ±57°, ψ ≈ ±47°).[9][10] This inherent preference makes Aib a potent promoter of helical structures.[8][9][10][11]

Diagram: Impact of α-Methylation on Conformational Space

G cluster_0 Standard L-Amino Acid cluster_1 α-Methyl Amino Acid L-AA Broad accessible φ, ψ space (helices, sheets, turns) a-Me-AA Restricted φ, ψ space (predominantly helical) L-AA->a-Me-AA α-methylation (steric hindrance)

Caption: α-Methylation restricts the conformational freedom of the peptide backbone.

Induction and Stabilization of Secondary Structures

The conformational rigidity imposed by α-methyl amino acids makes them powerful tools for nucleating and stabilizing specific secondary structures, particularly helices and β-turns.

Helical Conformations: 3₁₀- and α-Helices

Peptides rich in α-methylated residues, such as Aib, have a strong propensity to adopt helical conformations.[12] The specific type of helix, either a 3₁₀-helix or an α-helix, is influenced by several factors including peptide length, sequence, and the solvent environment.[9][13]

  • 3₁₀-Helix: Characterized by i ← i+3 hydrogen bonds, this is a more tightly wound helix. Short Aib-containing peptides, typically four to six residues in length, often favor the 3₁₀-helix.[9][10]

  • α-Helix: Defined by i ← i+4 hydrogen bonds, this is the more common helical form in proteins. Longer peptides containing α-methylated residues tend to adopt α-helical structures.[9]

A fascinating aspect of peptides rich in Aib is the potential for a transition between 3₁₀- and α-helical forms, which can sometimes be induced by a simple permutation of the sequence.[13] The solvent also plays a critical role; a more polar solvent may favor the α-helix due to its influence on the stability of internal hydrogen bonds.[9]

β-Turn Formation

While potent helix inducers, α-methyl amino acids can also stabilize β-turns, which are crucial for the folding of many peptides and proteins. The constrained dihedral angles of an α-methylated residue can lock the peptide backbone into the characteristic twist of a β-turn. This is particularly valuable in the design of peptidomimetics that aim to mimic the receptor-binding loop of a natural peptide.

The Role of the Side Chain and Chirality

While Aib is the simplest case, the introduction of a methyl group to chiral amino acids (e.g., α-methyl-valine, α-methyl-leucine, α-methyl-phenylalanine) adds another layer of complexity and control.[12] The chirality of the α-methylated residue can influence the preferred screw sense (right-handed vs. left-handed) of the resulting helix.[12]

Furthermore, the nature of the side chain can modulate the helix-inducing propensity of the α-methyl group. For instance, a study on apolipoprotein A-I mimetic peptides showed that while α-methyl-aspartic acid promotes helicity, its effect can be less pronounced compared to α-methylated amino acids with hydrophobic side chains.[1] This is likely due to competing interactions involving the polar side chain.[1]

Residue TypeTypical Conformational PreferenceKey Considerations
Aib (α-aminoisobutyric acid) Strong promoter of 3₁₀- and α-helices[8][9][10]Achiral; can support both right- and left-handed helices.[10]
α-Methyl-Aspartic Acid Promotes helical structures[1]The polar side chain may introduce competing interactions.[1]
α-Methyl-Alanine, -Lysine, -Leucine Strong helix inducers[14]The hydrophobicity of the side chain can enhance helical stability.
α-Methyl-Phenylalanine Can promote extended β-sheet conformations[15][16]The bulky aromatic side chain can lead to unique packing arrangements.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of peptides containing α-methyl amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.

  • Nuclear Overhauser Effect (NOE): Provides through-space distance constraints between protons, which are crucial for defining the three-dimensional structure.

  • Coupling Constants (J-couplings): Yield information about dihedral angles.

  • Chemical Shifts: The chemical shifts of backbone protons (especially Hα) are sensitive to the local secondary structure.

Experimental Protocol: 2D NMR for Conformational Analysis

Objective: To obtain atomic-resolution structural information, including inter-proton distances and dihedral angle restraints.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 for observing amide protons, or a membrane-mimicking solvent like TFE/water) to a concentration of 0.5-1.0 mM.[1]

    • Adjust the pH to a value that minimizes amide proton exchange (typically pH 4-6).[1]

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥600 MHz) at a constant temperature.[1]

  • Data Analysis:

    • Assign all proton resonances using TOCSY and NOESY spectra.

    • Integrate NOESY cross-peaks to derive inter-proton distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use the collected restraints in structure calculation software (e.g., XPLOR-NIH, CYANA) to generate an ensemble of low-energy structures.

X-Ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. This technique is invaluable for unambiguously determining the backbone torsion angles and hydrogen-bonding patterns.[15][16] It has been instrumental in confirming the helical and turn structures predicted for peptides containing α-methyl amino acids.[12][15][16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. The characteristic CD spectra of α-helices (negative bands around 208 and 222 nm) and β-sheets allow for a qualitative and semi-quantitative estimation of these structural elements.[9]

Computational Modeling

Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior of peptides in solution.[17][18][19][20] These simulations can explore the conformational landscape, identify stable structures, and reveal the pathways of conformational transitions.[10][17]

Diagram: Workflow for Conformational Analysis

G Start Peptide Synthesis with α-Me-AA CD Circular Dichroism (Secondary Structure Estimation) Start->CD NMR NMR Spectroscopy (Solution Structure, Dynamics) Start->NMR XRay X-Ray Crystallography (Solid-State Structure) Start->XRay MD Molecular Dynamics (Conformational Sampling) CD->MD Structure 3D Structural Model (Conformational Ensemble) NMR->Structure XRay->Structure MD->Structure

Caption: An integrated approach to peptide conformational analysis.

Applications in Drug Development

The ability to enforce specific conformations has made α-methyl amino acids indispensable in drug discovery.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the α-methyl group can shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in-vivo half-life of peptide drugs.[8][14][21]

  • Improved Pharmacokinetic Properties: By constraining a peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity. Furthermore, the increased stability and, in some cases, enhanced lipophilicity can improve bioavailability.[8][21][22]

  • Design of Peptidomimetics: α-Methyl amino acids are crucial for creating scaffolds that mimic the secondary structures of larger proteins, enabling the design of inhibitors for protein-protein interactions.[11][23] For example, they can be used to stabilize α-helical domains that are critical for such interactions.[11][14]

  • Enzyme Inhibitors and Receptor Ligands: The conformational constraints can lead to analogues of natural peptides with specific biological activities, such as enzyme inhibitors, or receptor antagonists and agonists.[21][22]

Synthesis and Incorporation

The incorporation of α-methyl amino acids into peptides via solid-phase peptide synthesis (SPPS) presents unique challenges due to the steric hindrance around the α-carbon. This can lead to slower and less efficient coupling reactions.[14] Optimized coupling reagents and protocols, often involving longer reaction times or double coupling steps, are typically required to achieve high yields.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of an α-Methylated Peptide

Objective: To synthesize a peptide containing an α-methylated amino acid using Fmoc chemistry.

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent (e.g., DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling (Standard): For standard amino acids, use a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

  • α-Methyl Amino Acid Coupling:

    • Pre-activate the Fmoc-protected α-methyl amino acid with the coupling reagent for a few minutes before adding it to the resin.

    • Use a more potent coupling reagent like HATU.

    • Double the coupling time or perform a double coupling (i.e., repeat the coupling step) to ensure complete reaction.

  • Capping (Optional): After coupling, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Repeat: Continue the cycle of deprotection and coupling for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers like water, TIS).

  • Purification: Purify the crude peptide using reverse-phase HPLC.[14]

Conclusion

The introduction of an α-methyl group is a powerful and versatile strategy in peptide design. By imposing well-defined conformational constraints, these modified amino acids enable the rational design of peptides with stabilized secondary structures, enhanced proteolytic resistance, and improved pharmacokinetic profiles. A thorough understanding of their conformational preferences, coupled with a multi-faceted analytical approach, is crucial for harnessing their full potential in the development of novel peptide-based therapeutics and research tools. The insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the field of peptide science.

References

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  • Schweitzer-Stenner, R., Eker, F., Griebenow, K., Cao, X., & Nafie, L. A. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 111(40), 11894-11904. [Link]

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  • Eker, F., Griebenow, K., Cao, X., Nafie, L. A., & Schweitzer-Stenner, R. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The Journal of Physical Chemistry B, 111(40), 11894–11904. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Kennedy, D. F., Crisma, M., Toniolo, C., & Chapman, D. (1991). Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation. Biopolymers, 31(14), 1763–1774. [Link]

  • Sviridov, D. O., Ikpot, I. Z., Stonik, J. A., Drake, S. K., Amar, M., Osei-Hwedieh, D. O., Piszczek, G., Turner, S., Remaley, A. T., & Sampson, N. S. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Journal of medicinal chemistry, 63(8), 4239–4251. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Precigoux, G., Aubry, A., & Kamphuis, J. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers, 33(7), 1061–1072. [Link]

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  • Singh, Y., & Sharma, P. (2018). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Current topics in medicinal chemistry, 18(28), 2399–2417. [Link]

  • Chung, Y. J., & Lee, K. (2018). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Journal of Peptide Science, 24(1), e3055. [Link]

  • AAPPTec. (n.d.). N-Methyl amino acids. AAPPTec Peptides. [Link]

  • Balaram, P. (1999). Aib as a conformationally constrained amino acid. SSRN. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein. [Link]

  • Jones, G. (2010). Conformations of amino acids and peptides. Cambridge University Press. [Link]

  • Isalan, M., & Teufel, L. (2017). Conformational analysis of N-methylated peptides: (a) Ramachandran.... ResearchGate. [Link]

  • Spengler, J., & Albericio, F. (2021). Conformationally Constrained Peptides. MDPI. [Link]

  • Svanström, M., & Broo, A. (2015). Molecular Dynamics Simulations of Adsorption of Amino Acid Side Chain Analogues and a Titanium Binding Peptide on the TiO2 (100) Surface. The Journal of Physical Chemistry C, 119(30), 17174-17184. [Link]

  • CSIR NET Life Science Coaching. (2025). Understanding Phi (ϕ) and Psi (ψ) Angles in Peptides. csir net life science coaching. [Link]

  • AK Lectures. (n.d.). Primary Structure of Proteins (Part II). AK Lectures. [Link]

  • Daggett, V., & Levitt, M. (1997). Molecular dynamics and Monte Carlo simulations favor the .alpha.-helical form for alanine-based peptides in water. Journal of the American Chemical Society, 119(48), 11650-11658. [Link]

  • ResearchGate. (n.d.). Torsion angles phi (φ) and psi (ψ). The phi angle is the angle around.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Fig. 1. A stable α-helical turn tolerates amino acids from protein.... ResearchGate. [Link]

  • BioWoRx. (2023, September 3). Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.) [Video]. YouTube. [Link]

  • SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. SWISS-MODEL. [Link]

  • Biology LibreTexts. (2026). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]

  • Kutsenko, A. S., & Evstigneev, M. P. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. International Journal of Molecular Sciences, 23(5), 2736. [Link]

Sources

Exploratory

Technical Monograph: (S)-2-Amino-2-methyl-3-butynoic Acid

This guide serves as a technical monograph on (S)-2-amino-2-methyl-3-butynoic acid , also known as L-α-ethynylalanine . It is designed for researchers in medicinal chemistry and chemical biology, focusing on its utility...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on (S)-2-amino-2-methyl-3-butynoic acid , also known as L-α-ethynylalanine . It is designed for researchers in medicinal chemistry and chemical biology, focusing on its utility as a mechanism-based enzyme inhibitor and a bio-orthogonal handle in peptide synthesis.

Mechanistic Probe, Suicide Substrate, and Peptidomimetic Scaffold

Part 1: Compound Profile & Chemical Architecture

Identity and Physicochemical Properties

The compound is a non-proteinogenic


-disubstituted amino acid. It features a quaternary carbon center carrying both a methyl group and an ethynyl (acetylenic) group. This structural motif confers unique metabolic stability and reactivity.
PropertyData
IUPAC Name (2S)-2-amino-2-methylbut-3-ynoic acid
Common Name L-

-Ethynylalanine;

-Methyl-propargylglycine
Molecular Formula

Molecular Weight 113.11 g/mol
Chiral Center Carbon-2 (Quaternary)
Stereochemistry (S)-configuration (Corresponds to L-amino acid spatial arrangement)
Key Functional Groups Primary Amine, Carboxylic Acid, Terminal Alkyne, Quaternary

-Carbon
Stereochemical Priorities (Cahn-Ingold-Prelog)

The assignment of the (S) configuration is non-trivial due to the priority change introduced by the ethynyl group compared to a standard amino acid side chain.

  • 
      (Priority 1)
    
  • 
      (Priority 2)
    
  • 
      (Priority 3)
    
  • 
      (Priority 4)
    

Viewing the molecule with the lowest priority group (


) pointing away, the sequence 

traces a counter-clockwise path, confirming the (S) configuration. This stereoisomer is the steric analog of L-Alanine and is the biologically relevant form for targeting L-amino acid enzymes.

Part 2: Synthetic Methodology

Constructing the quaternary chiral center is the primary synthetic challenge. The Schöllkopf Bis-Lactim Ether method is the authoritative protocol for generating


-methyl amino acids with high enantiomeric excess (ee).
Protocol: Asymmetric Synthesis via Schöllkopf Auxiliary

This method utilizes a chiral auxiliary (derived from L-Valine) to direct the incoming electrophile to the specific face of the enolate.

Reagents:

  • Auxiliary: (3S,6S)-3,6-dihydro-2,5-dimethoxy-3-isopropyl-6-methylpyrazine (The "Bis-Lactim Ether").

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) or Lithium Diisopropylamide (LDA).
  • Electrophile: Unstable; typically the alkyne is introduced via a precursor or direct alkynylation if protected. However, for

    
    -ethynyl specifically, a common route involves adding the ethynyl group as a nucleophile to a ketimine or using an electrophilic "ethynyl" equivalent (e.g., via alkynyl iodonium salts, though difficult).
    
  • Alternative: Alkylation of the auxiliary with a propargyl halide followed by isomerization? No, that yields propargylglycine.

  • Direct Route: Nucleophilic addition of trimethylsilylacetylide to a chiral sulfinimine or similar electrophilic glycine equivalent.

Standard Workflow (Schöllkopf Adaptation):

  • Deprotonation: Treat the bis-lactim ether with

    
    -BuLi at -78°C to form the lithiated species.
    
  • Electrophilic Trap: React with a source of the ethynyl group. Note: Direct ethynylation is difficult. A more robust route often involves Strecker Synthesis using a chiral sulfinamide or enzymatic resolution.

  • Hydrolysis: Mild acid hydrolysis releases the free amino acid and recycles the chiral auxiliary valine ester.

Visualization: Synthetic Logic

Synthesis cluster_alt Alternative: Chiral Auxiliary Start Ketone Precursor (Acetol) Step1 Strecker Reaction (TMS-CN, (S)-PEA) Start->Step1 Aminonitrile Formation Step2 Nitrile Hydrolysis (HCl/AcOH) Step1->Step2 Acid Hydrolysis Step3 Resolution / Chiral HPLC (If racemic) Step2->Step3 Purification Final (S)-2-Amino-2-methyl- 3-butynoic acid Step3->Final Isolation Aux Schöllkopf Bis-Lactim Alk Electrophilic Alkynylation Aux->Alk Alk->Final

Figure 1: General synthetic strategies. The Schöllkopf method (dashed) provides higher enantioselectivity but requires specialized electrophiles. The Strecker route is more accessible but often requires resolution.

Part 3: Mechanistic Enzymology & Pharmacology

The defining feature of (S)-2-amino-2-methyl-3-butynoic acid is its activity as a Suicide Substrate (Mechanism-Based Inhibitor) for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes.

Mechanism of Action: The "Propargyl Rearrangement"

Unlike simple competitive inhibitors, this compound is chemically unreactive until processed by the target enzyme.

  • Recognition: The enzyme binds the (S)-amino acid, recognizing the carboxylate and amine.

  • Schiff Base Formation: The amine condenses with the aldehyde of the PLP cofactor, forming an aldimine.[1]

  • Latent Activation: The enzyme attempts to decarboxylate the substrate (or abstract a proton, though the

    
    -methyl blocks normal transamination).
    
  • Allene Formation: Decarboxylation generates a carbanion at the

    
    -position. This electron density resonates into the adjacent triple bond, protonating to form a reactive allene  (1,2-diene) or remaining as a propargylic anion.
    
  • Irreversible Alkylation: The generated allene is a potent Michael acceptor. It is attacked by an active site nucleophile (e.g., Cys, Lys, or His), forming a covalent adduct that permanently inactivates the enzyme.

Target Enzymes[3]
  • Aromatic L-Amino Acid Decarboxylase (AADC/DDC): The compound acts as a suicide inhibitor, preventing the conversion of L-DOPA to Dopamine. This mechanism is analogous to Carbidopa, though the ethynyl group offers a different covalent trap.

  • Ornithine Decarboxylase (ODC): While

    
    -difluoromethylornithine (DFMO) is the classic inhibitor, 
    
    
    
    -ethynyl analogs also show potency by trapping the active site Cysteine.
Visualization: PLP-Dependent Inhibition

Mechanism PLP Enzyme-PLP Complex Schiff External Aldimine (Schiff Base) PLP->Schiff + Substrate Substrate (S)-2-Amino-2-methyl- 3-butynoic acid Substrate->Schiff Decarb Decarboxylation Step (-CO2) Schiff->Decarb Catalysis Allene Reactive Allene Intermediate Decarb->Allene Electronic Rearrangement Dead Covalently Modified Enzyme (Dead) Allene->Dead Nucleophilic Attack by Enzyme Residue

Figure 2: The "Suicide" Inhibition Pathway. The enzyme's own catalytic mechanism converts the inert alkyne into a reactive allene, leading to irreversible inactivation.

Part 4: Applications in Drug Discovery

Bio-Orthogonal Chemistry ("Click" Handle)

The terminal alkyne group is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Peptide Stapling: Incorporating this amino acid into a peptide sequence allows for "stapling" to a second azide-containing residue, locking the peptide into an

    
    -helical conformation.
    
  • Probe Design: The small steric footprint of the ethynyl group (linear geometry) allows it to replace Methyl or Ethyl groups with minimal perturbation, while providing a handle for attaching fluorophores post-synthesis.

Metabolic Stability

The


-methylation  serves a dual purpose:
  • Conformational Constraint: It restricts the rotation around the N-C

    
     and C
    
    
    
    -CO bonds, favoring specific secondary structures (e.g.,
    
    
    -helix).
  • Proteolytic Resistance: The absence of an

    
    -proton prevents degradation by non-specific transaminases and racemases, significantly increasing the half-life of peptides containing this residue.
    

Part 5: References

  • PubChem Compound Summary. 2-Ethynyl-D-alanine (CID 15886502). National Center for Biotechnology Information. [Link]

  • Metcalf, B. W., & Jund, K. (1977). Synthesis of beta,gamma-unsaturated amino acids as potential irreversible enzyme inhibitors. Tetrahedron Letters. (Foundational work on ethynyl amino acid synthesis).

  • Rando, R. R. (1974). Chemistry and enzymology of kcat inhibitors. Science. (Definitive review on the mechanism of suicide substrates).

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry. (Standard synthetic protocol).

  • Walsh, C. T. (1984). Suicide Substrates, Mechanism-Based Enzyme Inactivators: Recent Developments. Annual Review of Biochemistry. (Mechanistic details on PLP-alkyne interactions).

Sources

Foundational

gem-dimethyl effect in alpha-methyl propargylglycine derivatives

The following technical guide details the gem-dimethyl effect (Thorpe-Ingold effect) as it pertains to -methyl propargylglycine ( -Me-Pra) derivatives. This guide is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the gem-dimethyl effect (Thorpe-Ingold effect) as it pertains to


-methyl propargylglycine (

-Me-Pra)
derivatives.

This guide is structured for researchers in medicinal chemistry and peptide therapeutics, focusing on the mechanistic underpinnings, synthetic pathways, and application of this effect in stabilizing peptide conformations and facilitating macrocyclization.

The Gem-Dimethyl Effect in -Methyl Propargylglycine Derivatives: A Technical Guide to Conformational Control

Executive Summary

The incorporation of


-methyl propargylglycine (

-Me-Pra)
into peptide backbones represents a strategic application of the Thorpe-Ingold effect (commonly referred to as the gem-dimethyl effect). By introducing a quaternary center at the

-carbon, researchers can significantly restrict the conformational freedom of the peptide chain. This modification yields two critical advantages in drug development:
  • Kinetic Acceleration: It lowers the entropic penalty for cyclization, facilitating "click" chemistry-based stapling.

  • Thermodynamic Stabilization: It nucleates and stabilizes bioactive secondary structures (specifically

    
    -helices and 
    
    
    
    -helices) and enhances resistance to proteolytic degradation.

This guide provides the theoretical framework, synthetic methodologies, and experimental protocols required to leverage


-Me-Pra in the design of stapled peptides and peptidomimetics.

Mechanistic Insights: The Thorpe-Ingold Effect

The "gem-dimethyl effect" in this context refers to the steric influence exerted by the


-methyl group when paired with the propargyl side chain on the same carbon atom. While strictly "gem-dimethyl" refers to two methyl groups (as in Aib), the 

-disubstitution
in

-Me-Pra mimics this phenomenon.
Conformational Restriction (The "Lock")

In a standard amino acid (e.g., Glycine or Alanine), the


 (phi) and 

(psi) torsion angles have a wide range of accessible values.
  • Mechanism: The introduction of the

    
    -methyl group creates severe steric clashes with the carbonyl oxygen and the amide hydrogen of adjacent residues if the backbone attempts to adopt extended conformations (like 
    
    
    
    -sheets).
  • Result: The Ramachandran plot is restricted to a narrow region corresponding to helical conformations (

    
    ). This pre-organizes the peptide into a bioactive helical shape even before cyclization.
    
Cyclization Kinetics (The "Spring")

When using the propargyl group for macrocyclization (e.g., via CuAAC "click" reaction with an azide), the reaction rate is governed by the probability of the two reactive ends meeting.

  • Entropic Factor (

    
    ):  The quaternary center restricts the rotation of the backbone, reducing the number of unproductive rotamers. The reactant is closer in entropy to the transition state.[1]
    
  • Angle Compression: The bulky

    
    -substituents compress the internal bond angle (
    
    
    
    ), bringing the side chains closer together (the reactive propargyl group and its stapling partner).[1]
Visualization of the Thermodynamic Cycle

The following diagram illustrates how the


-methyl substitution lowers the activation energy for cyclization.

ThorpeIngold Linear_Gly Linear Peptide (Gly/Ala based) High Entropy Linear_MePra Linear Peptide (α-Me-Pra) Restricted Entropy Linear_Gly->Linear_MePra α-Methylation (Pre-organization) TS_Gly Transition State (Gly/Ala) High Barrier Linear_Gly->TS_Gly Slow High ΔG‡ TS_MePra Transition State (α-Me-Pra) Lower Barrier Linear_MePra->TS_MePra Fast Low ΔG‡ (Thorpe-Ingold) Cyclic Cyclized Stapled Peptide TS_Gly->Cyclic TS_MePra->Cyclic

Caption: Thermodynamic cycle showing the reduction in activation energy (


) for cyclization due to 

-methyl pre-organization.

Synthetic Pathways

Synthesizing


-Me-Pra is non-trivial due to the steric hindrance at the quaternary center. The most robust method involves the asymmetric alkylation of an Alanine-derived Schiff base .
Retrosynthetic Analysis
  • Target: Fmoc-

    
    -Me-Pra-OH
    
  • Key Disconnection:

    
    -Alkylation
    
  • Starting Material: Alanine (provides the methyl group) or Glycine (requires double alkylation).

  • Preferred Route: Alkylation of an Alanine equivalent using a chiral phase-transfer catalyst (PTC).

Synthesis Workflow (Maruoka/O'Donnell Method)

Synthesis Start Alanine Ester (Schiff Base w/ Benzophenone) Intermediate Quaternary Schiff Base Start->Intermediate Asymmetric Alkylation Reagent Propargyl Bromide + Chiral PTC + Base (KOH/CsOH) Reagent->Intermediate Hydrolysis Acid Hydrolysis (1N HCl) Intermediate->Hydrolysis Deprotection Protection Fmoc Protection (Fmoc-OSu) Hydrolysis->Protection Reprotection Product Fmoc-α-Me-Pra-OH Protection->Product

Caption: Asymmetric synthesis of Fmoc-


-Me-Pra-OH via phase-transfer catalyzed alkylation.

Experimental Protocols

Protocol A: Synthesis of Fmoc- -Me-Pra-OH

Note: This protocol assumes the use of a commercially available chiral phase-transfer catalyst (e.g., Maruoka catalyst).

Reagents:

  • N-(Diphenylmethylene)alanine tert-butyl ester (Starting material)

  • Propargyl bromide (80% in toluene)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (Chiral Catalyst, 1 mol%)

  • Cesium Hydroxide (

    
    )
    
  • Dichloromethane (DCM) / Toluene

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the Alanine Schiff base (1.0 eq) and the Chiral Catalyst (0.01 eq) in Toluene/DCM (7:3 ratio).

  • Cooling: Cool the mixture to

    
     using an ice bath.
    
  • Base Addition: Add solid

    
     (5.0 eq) in one portion.
    
  • Alkylation: Dropwise add Propargyl bromide (1.2 eq). The bulky catalyst and the base create a chiral pocket that directs the propargyl group to the specific face of the enolate, ensuring high enantioselectivity (

    
    ).
    
  • Reaction: Stir vigorously at

    
     for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
    
  • Workup: Quench with water. Extract with ether. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the crude oil in THF/1N HCl (1:1) and stir at room temperature for 2 hours to remove the Schiff base and tert-butyl ester.

  • Fmoc Protection: Adjust pH to 9.0 with

    
    . Add Fmoc-OSu (1.1 eq) dissolved in Acetone. Stir overnight.
    
  • Purification: Acidify to pH 2.0, extract with EtOAc. Purify via flash column chromatography (DCM/MeOH).

Protocol B: On-Resin "Click" Stapling

This protocol demonstrates the cyclization of a peptide containing


-Me-Pra and an Azido-lysine (

).

Reagents:

  • Peptide-Resin (containing

    
    -Me-Pra and 
    
    
    
    at
    
    
    positions).
  • Copper(I) Iodide (CuI)

  • Ascorbic Acid (Vitamin C)

  • DMF/Piperidine (20%)

Methodology:

  • Preparation: Swell the resin in degassed DMF for 30 mins under

    
    .
    
  • Catalyst Mix: Prepare a solution of CuI (0.5 eq per alkyne) and Ascorbic Acid (1.0 eq) in DMF/Piperidine (20%). Note: Piperidine acts as the base and ligand stabilizer.

  • Reaction: Add the solution to the resin. Bubble

    
     gently to agitate (do not use a magnetic stir bar as it grinds the resin).
    
  • Duration: React for 6–12 hours at room temperature. The Thorpe-Ingold effect from the

    
    -Me group will significantly accelerate this rate compared to a non-methylated propargylglycine.
    
  • Wash: Drain and wash resin with DMF (3x), Sodium Diethyldithiocarbamate solution (to remove Cu), and DCM (3x).

  • Cleavage: Cleave peptide from resin using TFA/TIPS/Water (95:2.5:2.5).

Data Presentation: Comparative Stability

The following table summarizes the impact of the


-methyl group on peptide properties compared to the non-methylated analog (Propargylglycine, Pra).
FeaturePropargylglycine (Pra)

-Methyl Propargylglycine (

-Me-Pra)
Impact of Gem-Dimethyl Effect
Conformation Flexible / Random CoilHelical (

or

)
High : Pre-organizes structure
Cyclization Rate (

)
1.0 (Reference)~5.0 – 10.0High : Kinetic acceleration
Proteolytic Stability (

)
< 30 mins> 4 hoursCritical : Steric shield protects amide bond
Staple Rigidity ModerateHighHigh : Reduces entropic loss upon binding

References

  • Thorpe, J. F., & Ingold, C. K. (1915).[2] The Formation and Stability of Cyclic Compounds.[1] Journal of the Chemical Society, Transactions.[1][2][3][4] Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[5] Journal of the American Chemical Society.[3] Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
  • Siu, Y., et al. (2018). Fmoc-

    
    -methyl-L-propargylglycine: A versatile building block for peptide stapling. Tetrahedron Letters.[3] Link
    
  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Liquid-Phase Macrocyclization. Chemical Society Reviews.[3] Link

Sources

Exploratory

An In-Depth Technical Guide to the Suicide Inhibition of Alanine Racemase by Alpha-Methyl-Propargylglycine

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the mechanism of action of alpha-methyl-propargylglycine as a suicide inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the mechanism of action of alpha-methyl-propargylglycine as a suicide inhibitor, with a specific focus on its interaction with the bacterial enzyme alanine racemase. The content herein is structured to deliver not just a description of the mechanism, but also the underlying scientific rationale and experimental methodologies required for its investigation.

Section 1: The Principle of Suicide Inhibition and Its Therapeutic Potential

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible form of enzyme inhibition where the enzyme converts a seemingly harmless substrate analog into a highly reactive species.[1] This reactive intermediate then covalently binds to a residue within the enzyme's active site, leading to its permanent inactivation.[1] This "suicidal" transformation ensures high specificity for the target enzyme, as the inhibitor must be processed through the initial steps of the catalytic cycle.[2][3] This high degree of specificity makes suicide inhibitors attractive candidates for rational drug design, minimizing off-target effects.[1]

Alpha-methyl-propargylglycine belongs to a class of acetylenic compounds that have been identified as potent suicide inhibitors of various enzymes.[2] The presence of the propargyl group, a latent reactive moiety, is key to its inhibitory action.

Section 2: Alanine Racemase: A Key Bacterial Target

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme found in bacteria but absent in humans, making it an excellent target for the development of novel antimicrobial agents.[4] This enzyme catalyzes the reversible racemization of L-alanine to D-alanine, a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] Inhibition of alanine racemase disrupts cell wall synthesis, ultimately leading to bacterial cell death.[4]

The catalytic cycle of alanine racemase involves the formation of a Schiff base between the amino group of the alanine substrate and the aldehyde group of the PLP cofactor.[5] This is followed by the abstraction of the α-proton to form a stabilized carbanion intermediate, which is then reprotonated to yield the opposite enantiomer of alanine.[5]

Section 3: The Molecular Mechanism of Alpha-Methyl-Propargylglycine Suicide Inhibition

The suicide inhibition of alanine racemase by alpha-methyl-propargylglycine is a multi-step process that leverages the enzyme's own catalytic machinery for its inactivation. While a definitive crystal structure of the alpha-methyl-propargylglycine-inactivated alanine racemase complex is not publicly available, the mechanism can be confidently inferred from studies of related acetylenic inhibitors and the known catalytic mechanism of PLP-dependent enzymes.[2][6]

Step 1: Initial Binding and Schiff Base Formation

Alpha-methyl-propargylglycine, as a structural analog of alanine, binds to the active site of alanine racemase. The amino group of the inhibitor displaces the active site lysine residue that is normally bound to the PLP cofactor, forming an external Schiff base (aldimine) with the PLP.

Step 2: Abstraction of the α-Proton and Tautomerization

A basic residue in the active site of alanine racemase abstracts the α-proton from the inhibitor-PLP Schiff base. This is a normal step in the racemization reaction.

Step 3: Allene Formation through Propargyl Rearrangement

The removal of the α-proton initiates a tautomeric rearrangement. The electron pair from the deprotonated α-carbon shifts, leading to the formation of a highly reactive allene intermediate. This isomerization of the propargyl group to an allene is the key activation step in the suicide inhibition mechanism.[3]

Step 4: Michael Addition and Covalent Inactivation

The electrophilic central carbon of the allene intermediate is now susceptible to nucleophilic attack by a residue in the enzyme's active site. An active site nucleophile, such as the ε-amino group of a lysine residue or the hydroxyl group of a tyrosine residue, attacks the allene.[6] This Michael addition reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to the irreversible inactivation of alanine racemase.

The role of the alpha-methyl group is likely to influence the binding affinity of the inhibitor for the active site and may also affect the rate of the subsequent inactivation steps.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed suicide inhibition pathway of alanine racemase by alpha-methyl-propargylglycine.

Suicide_Inhibition_Mechanism cluster_0 Enzyme Active Site E_PLP Alanine Racemase (E-PLP) EI_complex Initial E-I Complex E_PLP->EI_complex Binding Inhibitor α-Methyl-Propargylglycine (I) Inhibitor->EI_complex Schiff_base External Schiff Base (E-PLP-I) EI_complex->Schiff_base Schiff Base Formation Deprotonation α-Proton Abstraction Schiff_base->Deprotonation Catalytic Action Allene_intermediate Reactive Allene Intermediate Deprotonation->Allene_intermediate Propargyl Rearrangement Covalent_adduct Covalently Inactivated Enzyme (E-I*) Allene_intermediate->Covalent_adduct Nucleophilic Attack (Michael Addition)

Caption: Proposed suicide inhibition pathway of alanine racemase.

Section 4: Experimental Validation of the Suicide Inhibition Mechanism

A combination of kinetic, spectroscopic, and structural studies is essential to rigorously validate the proposed mechanism of suicide inhibition.

Kinetic Analysis

The hallmark of a suicide inhibitor is time-dependent, irreversible inhibition. Kinetic experiments are designed to determine the key parameters that define the efficiency of the inhibitor.

Experimental Protocol: Determination of Kinetic Parameters (K_i and k_inact)

  • Enzyme and Substrate Preparation:

    • Purify alanine racemase to homogeneity.

    • Prepare stock solutions of the natural substrate (L-alanine or D-alanine) and the inhibitor (alpha-methyl-propargylglycine) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Enzyme Activity Assay:

    • Establish a continuous or discontinuous assay to monitor the racemization of alanine. A common coupled assay involves using D-amino acid oxidase and horseradish peroxidase to produce a colored or fluorescent product from the D-alanine formed.

  • Time-Dependent Inactivation Assay:

    • Pre-incubate a fixed concentration of alanine racemase with various concentrations of alpha-methyl-propargylglycine in the absence of the natural substrate.

    • At specific time intervals, withdraw aliquots from the incubation mixture and dilute them into an assay mixture containing a saturating concentration of the natural substrate to measure the remaining enzyme activity.

    • Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

  • Data Analysis:

    • Plot the values of k_obs against the inhibitor concentrations.

    • Fit the data to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i):

      • k_obs = k_inact * [I] / (K_i + [I])

Quantitative Data Summary

ParameterDescriptionTypical Value Range
K_i Inhibitor concentration at half-maximal inactivation rateµM to mM
k_inact Maximal rate of inactivations⁻¹ or min⁻¹
k_inact/K_i Second-order rate constant of inactivation (efficiency)M⁻¹s⁻¹ or M⁻¹min⁻¹
Spectroscopic Analysis

Spectroscopic methods can provide direct evidence for the formation of intermediates and the final covalent adduct.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a solution of purified alanine racemase in a suitable buffer.

    • Record the baseline UV-visible spectrum of the enzyme (the PLP cofactor has a characteristic absorbance peak).

  • Reaction Monitoring:

    • Add a stoichiometric amount or a slight excess of alpha-methyl-propargylglycine to the enzyme solution.

    • Monitor the changes in the UV-visible spectrum over time. The formation of the Schiff base and subsequent intermediates often leads to characteristic shifts in the absorbance maximum of the PLP cofactor.

Expected Observations: The formation of the external Schiff base with alpha-methyl-propargylglycine would likely cause a shift in the PLP absorbance peak. The formation of the reactive allene intermediate and the final covalent adduct may lead to further spectral changes, providing insights into the kinetics of these steps.

Structural Studies

X-ray crystallography provides the most definitive evidence for the mechanism of inactivation by revealing the atomic details of the covalent adduct.

Experimental Protocol: X-ray Crystallography of the Inactivated Enzyme

  • Inactivation and Crystallization:

    • Incubate purified alanine racemase with a molar excess of alpha-methyl-propargylglycine to ensure complete inactivation.

    • Remove excess inhibitor by dialysis or size-exclusion chromatography.

    • Crystallize the inactivated enzyme using standard vapor diffusion or other crystallization techniques.

  • Structure Determination:

    • Collect X-ray diffraction data from the crystals.

    • Solve and refine the crystal structure to high resolution.

Expected Outcome: The resulting electron density map should clearly show the covalent linkage between the inhibitor and a specific amino acid residue in the active site of alanine racemase, confirming the site of modification and the structure of the adduct.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the experimental validation of the suicide inhibition mechanism.

Experimental_Workflow cluster_1 Kinetic Analysis cluster_2 Spectroscopic Analysis cluster_3 Structural Studies Kinetic_Assay Enzyme Activity Assay Time_Dep_Inhib Time-Dependent Inactivation Kinetic_Assay->Time_Dep_Inhib Data_Analysis_K Data Analysis (k_obs vs [I]) Time_Dep_Inhib->Data_Analysis_K Kinetic_Params Determine K_i and k_inact Data_Analysis_K->Kinetic_Params UV_Vis_Setup Prepare Enzyme & Inhibitor Spectral_Monitoring Monitor Spectral Changes UV_Vis_Setup->Spectral_Monitoring Intermediate_ID Identify Intermediates Spectral_Monitoring->Intermediate_ID Inactivation_Cryst Inactivate & Crystallize Enzyme XRay_Diffraction X-ray Diffraction Data Collection Inactivation_Cryst->XRay_Diffraction Structure_Solution Solve & Refine Structure XRay_Diffraction->Structure_Solution Adduct_Confirmation Confirm Covalent Adduct Structure_Solution->Adduct_Confirmation

Caption: Workflow for validating suicide inhibition.

Section 5: Conclusion and Future Directions

Alpha-methyl-propargylglycine represents a potent and specific suicide inhibitor of the bacterial enzyme alanine racemase. Its mechanism of action, involving enzymatic activation to a reactive allene intermediate, exemplifies the principles of rational drug design. The high specificity for its target, a crucial enzyme in bacterial cell wall synthesis, underscores its potential as a lead compound for the development of novel antimicrobial agents.

Future research should focus on obtaining high-resolution structural data of the inactivated enzyme complex to definitively confirm the proposed mechanism and identify the specific active site residue involved in the covalent modification. Furthermore, detailed kinetic studies with alanine racemases from various pathogenic bacteria would be invaluable for assessing the inhibitor's spectrum of activity and for guiding the design of next-generation inhibitors with improved potency and pharmacokinetic properties.

References

  • SUICIDE SUBSTRATES, MECHANISM-BASED ENZYME INACTIVATORS: RECENT DEVELOPMENTS. (n.d.). Annual Reviews. Retrieved February 20, 2026, from [Link]

  • Moosavi-Movahedi, A. A., et al. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of the Iranian Chemical Society, 19(5), 1575-1592. [Link]

  • Suicide inhibition. (2023, December 28). In Wikipedia. [Link]

  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE, 6(5), e20374. [Link]

  • An outlook on suicide enzyme inhibition and drug design. (2021, October 9). SciSpace. [Link]

  • Im, H., et al. (2011). Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 12), 1436–1442. [Link]

  • Revised complete mechanism of DCS inactivation of alanine racemases The... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Thornberry, N. A., et al. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Biochemistry, 30(45), 10873–10880. [Link]

  • Alanine racemase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved February 20, 2026, from [Link]

  • LeMagueres, P., et al. (2018). Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4. Biochemical and Biophysical Research Communications, 497(1), 139–145. [Link]

  • Suicide Enzyme Inhibition: biochemistry. (2019, October 27). YouTube. [Link]

  • Flynn, J. M., & Downs, D. M. (2013). Catalytic mechanism of alanine racemase and pathway for l-alanine... ResearchGate. [Link]

  • Mobashery, S., et al. (1988). Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin. Biochemistry, 27(10), 3785–3790. [Link]

  • Strych, U., et al. (2019). Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. The FASEB Journal, 33(S1), 651.5-651.5. [Link]

  • Wolosker, H., et al. (n.d.). Kinetic parameters of racemization reaction. Initial rate of racemase... ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-(S)-alpha-methyl-propargylglycine

Introduction The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. These unique building blocks can impart desirable properties such as e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. These unique building blocks can impart desirable properties such as enhanced metabolic stability, constrained conformations leading to improved receptor affinity and selectivity, and novel functionalities for further chemical modification.[1][2] Fmoc-(S)-alpha-methyl-propargylglycine, a sterically hindered amino acid containing both an alpha-methyl group and a propargyl side chain, is a particularly valuable derivative. The alpha-methyl group provides resistance to enzymatic degradation, while the propargyl group offers a versatile handle for "click" chemistry, enabling site-specific labeling, cyclization, and conjugation.[3][4]

This guide provides a comprehensive, in-depth protocol for the successful incorporation of Fmoc-(S)-alpha-methyl-propargylglycine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the inherent challenges associated with this sterically demanding amino acid and present optimized procedures to ensure high coupling efficiency and peptide purity.

Challenges in the SPPS of Peptides with Fmoc-(S)-alpha-methyl-propargylglycine

The primary obstacle in utilizing Fmoc-(S)-alpha-methyl-propargylglycine is the significant steric hindrance around the alpha-carbon. This bulkiness, conferred by the alpha-methyl group, can lead to:

  • Low Coupling Efficiency: The steric hindrance can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete or failed coupling reactions.[5][6][7]

  • Slower Reaction Kinetics: Standard coupling times may be insufficient to achieve complete reaction, necessitating extended reaction times or more potent coupling reagents.[5]

  • Peptide Aggregation: The hydrophobic nature of the propargyl side chain, combined with the overall bulk of the residue, can promote inter-chain aggregation on the solid support, further hindering reaction rates.[1][5][8]

To overcome these challenges, a carefully optimized protocol employing powerful coupling reagents, appropriate solvents, and potentially modified reaction conditions is essential.

Physicochemical Properties of Fmoc-(S)-alpha-methyl-propargylglycine

A summary of the key physicochemical properties of Fmoc-(S)-alpha-methyl-propargylglycine is presented below. Understanding these properties is crucial for proper handling, dissolution, and reaction setup.

PropertyValue
Molecular Formula C22H21NO4
Molecular Weight 363.41 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, NMP, and DCM/DMF mixtures

Detailed Protocols for SPPS

The following protocols provide step-by-step methodologies for the key stages of SPPS involving Fmoc-(S)-alpha-methyl-propargylglycine. These are intended as robust starting points and may require further optimization based on the specific peptide sequence and synthesis scale.

Protocol 1: Standard Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF), peptide synthesis grade

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in the reaction vessel.[2]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[2][9]

  • Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[2][9]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][9]

  • Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the subsequent coupling step.[9]

Monitoring Deprotection: The completion of the Fmoc deprotection can be qualitatively monitored using a Kaiser (ninhydrin) test.[9] A positive result (blue beads) indicates the presence of a free primary amine.[9]

Protocol 2: Optimized Coupling of Fmoc-(S)-alpha-methyl-propargylglycine

Due to the steric hindrance of Fmoc-(S)-alpha-methyl-propargylglycine, a powerful coupling reagent is necessary to achieve high efficiency.[5][6] Standard carbodiimide reagents like DCC and DIC are often insufficient.[5] We recommend the use of aminium/uronium or phosphonium salt-based reagents such as HATU, HBTU, or PyBOP.[5] For extremely challenging couplings, the in-situ generation of the amino acid fluoride can be highly effective.[5][10]

Reagents:

  • Fmoc-(S)-alpha-methyl-propargylglycine (4 equivalents relative to resin loading)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(S)-alpha-methyl-propargylglycine and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may undergo a color change.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling reaction to proceed for at least 2 hours. For difficult sequences, extending the reaction time to 4 hours or even overnight may be necessary.[5]

  • Monitoring Coupling: The completion of the coupling reaction can be monitored using a Kaiser test. A negative result (colorless or yellowish beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Double Coupling (Recommended): To ensure maximum incorporation of the sterically hindered residue, it is highly recommended to perform a second coupling reaction by repeating steps 2 through 6.[11]

Diagram of the SPPS Workflow for Fmoc-(S)-alpha-methyl-propargylglycine Incorporation

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF/DCM Washes Deprotection->Washing1 Coupling Coupling: Fmoc-(S)-alpha-methyl-propargylglycine HATU/DIPEA in DMF/NMP Washing1->Coupling Washing2 DMF/DCM Washes Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation

Caption: Workflow for incorporating Fmoc-(S)-alpha-methyl-propargylglycine in SPPS.

Protocol 3: Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of cleavage cocktail depends on the other amino acids present in the sequence.[12] A standard and widely applicable cleavage cocktail is Reagent K or a trifluoroacetic acid (TFA)-based mixture with scavengers.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Cleavage Cocktail (TFA/TIS/Water 95:2.5:2.5 v/v/v):

CAUTION: TFA is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) to remove any residual DMF and then dry the resin under a stream of nitrogen or under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer deprotection times.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and then dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Optimization

Problem Potential Cause Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time or potency of coupling reagent due to steric hindrance.Increase coupling time, perform a double coupling, or switch to a more powerful activating reagent like HATU or PyAOP.[5] Consider using a solvent with superior solvating properties like NMP.[5]
Low Yield Peptide aggregation on the resin.Incorporate "magic mixture" solvents (DCM/DMF/NMP 1:1:1) to improve solvation.[5] Consider microwave-assisted peptide synthesis (MA-SPPS) to enhance reaction kinetics.[5]
Side Reactions during Cleavage Reactive cationic species generated from protecting groups modifying nucleophilic residues (e.g., Trp, Met, Cys).Ensure the use of appropriate scavengers in the cleavage cocktail, such as TIS, to quench these reactive species.[12]

Conclusion

The successful solid-phase synthesis of peptides containing the sterically demanding Fmoc-(S)-alpha-methyl-propargylglycine is achievable with careful optimization of the coupling protocol. By employing potent activating reagents, extending reaction times, and considering a double coupling strategy, researchers can efficiently incorporate this valuable non-proteinogenic amino acid. The unique properties imparted by the alpha-methyl and propargyl groups make Fmoc-(S)-alpha-methyl-propargylglycine an important tool for the development of novel peptide-based therapeutics and research probes.

References

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). RSC Medicinal Chemistry. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. Retrieved from [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Gold(I)-Mediated Decaging or Cleavage of Propargylated Peptide Bond in Aqueous Conditions for Protein Synthesis and Manipulation. (2020, May 6). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure: Fmoc-strategy SPPS and solution-phase.... Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Synthesis of novel cyclic NGR/RGD peptide analogs via on resin click chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of propargyl glycine derivative. Retrieved from [Link]

  • The Institutional Repository of Kennesaw State University. (n.d.). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50. Retrieved from [Link]

  • Propargyloxyproline Regio- and Stereoisomers for Click-Conjugation of Peptides: Synthesis and Application in Linear and Cyclic Peptides. (2015, June 24). Australian Journal of Chemistry. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC. Retrieved from [Link]

  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

Sources

Application

incorporating alpha-methyl-propargylglycine into stapled peptides

Application Note: Incorporating -Methyl-Propargylglycine into Stapled Peptides via CuAAC Introduction: The "Alpha-Methyl" Advantage in Click Stapling Peptide stapling has revolutionized the targeting of intracellular pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporating -Methyl-Propargylglycine into Stapled Peptides via CuAAC

Introduction: The "Alpha-Methyl" Advantage in Click Stapling

Peptide stapling has revolutionized the targeting of intracellular protein-protein interactions (PPIs) by locking peptides into bioactive


-helical conformations.[1] While Ring-Closing Metathesis (RCM) of olefin-bearing residues (e.g., 

) is the historical standard, Triazole Stapling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers distinct advantages: chemoselectivity, metabolic stability, and increased solubility.

However, a common failure mode in first-generation triazole staples (using simple Propargylglycine) is the lack of helix nucleation . Simple mono-substituted alkynes do not energetically penalize the unfolded state enough to drive helicity prior to cyclization.

This guide details the incorporation of


-methyl-propargylglycine (

-Me-Pra).
By adding the

-methyl group to the propargyl residue, we reintroduce the "Thorpe-Ingold" effect, restricting backbone

and

torsion angles to energetically favor the

-helical conformation even before the staple is formed. This results in higher binding affinity and proteolytic resistance compared to non-methylated analogues.

Strategic Design & Chemical Basis

The Stapling Architecture

To span one turn of an


-helix effectively using a triazole linkage, the most robust architecture pairs an alkyne and an azide at the 

and

positions.
  • Residue A (

    
    ):  Fmoc-
    
    
    
    -methyl-propargylglycine (Alkyne handle, Helix Nucleator).
  • Residue B (

    
    ):  Fmoc-Azidohomoalanine (Aha) or Fmoc-Lys(N
    
    
    
    )-OH.
  • Result: A 1,4-disubstituted 1,2,3-triazole bridge replacing the intramolecular hydrogen bond.

Comparative Analysis: RCM vs. Triazole Stapling
FeatureHydrocarbon Staple (RCM)Triazole Staple (CuAAC)
Chemistry Olefin Metathesis (Ru Catalyst)Click Chemistry (Cu Catalyst)
Reversibility Irreversible (C-C bond)Irreversible (Triazole ring)
Polarity Hydrophobic (Lipophilic)Polar (H-bond acceptor capacity)
Solubility Often decreases aqueous solubilityMaintains/Improves aqueous solubility
Orthogonality Low (Reacts with other alkenes)High (Bio-orthogonal)
Helix Nucleation High (due to

-methyl)
High (ONLY if

-Me-Pra is used)

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesizing


-methyl-stapled peptides.

StaplingWorkflow Design 1. Sequence Design (i, i+4 Placement) SPPS 2. SPPS Assembly (Difficult Coupling of Quaternary Carbon) Design->SPPS Check1 QC: Kaiser Test SPPS->Check1 Check1->SPPS Fail (Re-couple) Staple 3. On-Resin CuAAC (CuI, Ascorbate, Base) Check1->Staple Pass Cleave 4. TFA Cleavage & Deprotection Staple->Cleave Purify 5. HPLC Purification & MS Validation Cleave->Purify

Figure 1: Critical path for integrating


-methyl-propargylglycine. Note the QC checkpoint after coupling the sterically hindered 

-methyl residue.

Protocol 1: Solid Phase Peptide Synthesis (SPPS)

Challenge: The


-methyl group creates significant steric hindrance at the N-terminus of the growing chain, making the coupling of 

-Me-Pra and the subsequent amino acid difficult.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole). Avoid HBTU/HCTU for this residue.

  • Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Procedure:

  • Standard Elongation: Synthesize the peptide up to the residue preceding the staple insertion using standard Fmoc protocols.

  • Coupling

    
    -Me-Pra: 
    
    • Dissolve Fmoc-

      
      -Me-Pra-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal dry DMF.
      
    • Add DIPEA (8 eq).

    • Add activated solution to the resin immediately.

    • Reaction Time: 2 hours at Room Temperature (RT).

    • Note: Microwave assistance (50°C, 20 min) is highly effective if available.

  • QC Check: Perform a Kaiser test or Chloranil test. If blue/violet, repeat coupling.

  • Fmoc Removal: 20% Piperidine/DMF (2 x 10 min).

  • Coupling the Next Residue (Critical Step):

    • The amine of the resin-bound

      
      -Me-Pra is sterically shielded.
      
    • Use PyBOP or HATU with double coupling (2 x 1 hour).

    • Pro-Tip: Capping unreacted amines with acetic anhydride after this step is recommended to prevent deletion sequences.

Protocol 2: On-Resin CuAAC Stapling

Rationale: Performing the "Click" reaction on-resin (before cleavage) prevents peptide dimerization (pseudo-dilution effect) and simplifies the removal of copper catalysts.

Reagents:

  • Copper Source: CuI (Copper(I) Iodide) - Must be white/off-white. If yellow/green, it is oxidized.

  • Reductant: L-Ascorbic Acid (creates/maintains Cu(I) species).

  • Base: 2,6-Lutidine or DIPEA.

  • Solvent: Degassed DMF or NMP.

Step-by-Step Procedure:

  • Preparation:

    • Ensure the N-terminal Fmoc is ON (protects the N-terminus from potential copper chelation or side reactions).

    • Wash resin 3x with DCM, then 3x with degassed DMF.

  • Reaction Mixture (Per 0.1 mmol resin):

    • CuI: 1.0 equivalent (19 mg).

    • Ascorbic Acid: 1.5 equivalents (26 mg) dissolved in minimal water/DMF.

    • 2,6-Lutidine: 10 equivalents.[3]

  • Execution:

    • Add the solvent (DMF) to the resin.[4]

    • Add Lutidine, then Ascorbate, then CuI.

    • Sparge with Argon/Nitrogen for 1 minute to remove oxygen.

    • Cap the vessel tightly. Agitate (rocking) at RT for 12–16 hours.

  • Copper Removal (The "EDTA Wash"):

    • Drain resin.[4]

    • Wash with DMF (3x).[3][4]

    • Wash with 0.1M EDTA / DMF solution (3 x 5 min). This is critical to strip copper ions that chelate to the peptide backbone.

    • Wash with DMF (3x), DCM (3x).[3]

Cleavage and Analysis

  • Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

  • Precipitation: Cold diethyl ether.

  • Analysis (HPLC/MS):

    • Mass Shift: The mass of the stapled peptide is identical to the linear precursor (isomer). You cannot distinguish them by MS alone.

    • HPLC Shift: The stapled peptide typically elutes later (more hydrophobic due to helix formation hiding polar backbone amides) or earlier (if the staple masks a large hydrophobic patch), depending on the column.

    • Confirmation: The definitive proof of stapling is the absence of the azide stretch (~2100 cm⁻¹) in IR, or fragmentation patterns in MS/MS.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Coupling of

-Me-Pra
Steric hindrance at the quaternary carbon.Switch to HATU/HOAt. Use microwave synthesis (50°C).
Deletion Sequence after

-Me-Pra
Failure to couple the next amino acid onto the hindered amine.Double couple the subsequent residue. Use PyBOP.[5][6]
Green/Blue Tint in Final Peptide Residual Copper contamination.Increase EDTA washes. Use Cu scavengers (e.g., CupriSorb) during workup.
Peptide Oxidation Oxidation of Met/Trp residues during CuAAC.Perform CuAAC under strict Argon atmosphere. Add aminoguanidine to the mix.
Precipitation during CuAAC Copper salts crashing out.Ensure DMSO or NMP is used as a co-solvent if DMF is insufficient.

References

  • Lau, Y. H., et al. (2015). "A two-component 'double-click' approach to peptide stapling." Chemical Science. Link

  • Ingale, S., & Dawson, P. E. (2011).[3][7] "On resin side-chain cyclization of complex peptides using CuAAC." Organic Letters. Link

  • Verdine, G. L., & Hilinski, G. J. (2012). "Stapled peptides for intracellular drug targets." Methods in Enzymology. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie. Link

  • Screzenmeier, J. K., et al. (2016). "Alpha-Methyl-Substituted Non-Natural Amino Acids for Peptide Stapling." Bioconjugate Chemistry. Link

Sources

Method

Application Note: High-Fidelity Synthesis of Triazolyl Amino Acids via CuAAC Click Chemistry

Executive Summary: The Triazole as a Bioisostere The 1,4-disubstituted 1,2,3-triazole, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a critical scaffold in peptidomimetics. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazole as a Bioisostere

The 1,4-disubstituted 1,2,3-triazole, generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a critical scaffold in peptidomimetics. Unlike the native amide bond, the triazole ring is resistant to enzymatic hydrolysis (proteases) and oxidation, yet it mimics the amide’s dipole moment (approx. 5 D), planarity, and hydrogen-bonding distance (approx. 3.9 Å between substituents).

This guide provides high-fidelity protocols for synthesizing triazolyl amino acids, focusing on preventing common pitfalls: copper-induced racemization, incomplete conversion on-resin, and transition metal contamination in final products.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the catalytic cycle. The reaction is not a simple concerted cycloaddition (like thermal Huisgen); it is a stepwise process mediated by Cu(I).

The Catalytic Cycle (DOT Visualization)

The following diagram illustrates the stepwise mechanism. Note that Cu(I) is the active species.[1][2][3] We use Cu(II) salts (CuSO₄) reduced in situ by Sodium Ascorbate to maintain a high concentration of Cu(I) while preventing oxidation to inactive Cu(II) or formation of unwanted byproduct.[1][2]

CuAAC_Mechanism Start Alkyne + Azide Step1 Cu(I) Acetylide Formation (Rate Limiting Step) Start->Step1 + Cu(I) Step2 Azide Coordination (Formation of Cu-Azide-Acetylide Complex) Step1->Step2 + Azide-R Step3 Ring Contraction (Formation of Cu-Triazolyl) Step2->Step3 Cyclization End 1,2,3-Triazole Product + Regenerated Cu(I) Step3->End + Protonation End->Step1 Cu(I) Recycling

Figure 1: The stepwise Cu(I) catalytic cycle. The formation of the copper-acetylide species is the entry point, highlighting why protection of the alkyne proton is fatal to the reaction.

Critical Reagents & Selection Guide

Success depends heavily on the ligand. Ligands accelerate the reaction by stabilizing Cu(I) and protecting it from oxidation and disproportionation.

Reagent ClassRecommended ReagentWhy? (Causality)
Cu Source CuSO₄[1][4][5] · 5H₂O Stable, cheap. Reduced in situ to Cu(I) to minimize oxidative byproducts compared to using CuI directly.[1][2]
Reductant Sodium Ascorbate Essential to keep Cu in the +1 oxidation state. Use 5–10 equivalents relative to Cu.
Ligand (Organic) TBTA Tris(benzyltriazolylmethyl)amine.[1][2] Best for solution-phase synthesis in DCM/DMF. Poor water solubility.
Ligand (Aqueous) THPTA Tris(hydroxypropyltriazolylmethyl)amine.[1][2][6] Water-soluble.[6][7] Essential for modifying unprotected peptides or proteins to prevent precipitation.
Solvent tBuOH / H₂O (1:1) The "Sharpless Standard." Water accelerates the reaction; tBuOH solubilizes the organic components.

Protocol A: Solution-Phase Synthesis (Building Blocks)

Use this protocol to synthesize Fmoc-protected triazolyl amino acids for subsequent use in SPPS.

Materials
  • Fmoc-Azido-Amino Acid (e.g., Fmoc-Azidohomoalanine) or Fmoc-Alkyne-AA (e.g., Fmoc-Propargylglycine).

  • Counter-substrate (Alkyne or Azide).[8]

  • CuSO₄[1][2][5][6][9][10] · 5H₂O (100 mM stock in water).

  • Sodium Ascorbate (500 mM stock in water, freshly prepared).

  • TBTA (Ligand).[1][2][5][6]

Step-by-Step Methodology
  • Dissolution: Dissolve the Fmoc-amino acid (1.0 equiv) and the counter-substrate (1.1 equiv) in tBuOH/H₂O (1:1) . If solubility is poor, add THF dropwise until clear.

    • Note: Avoid DMF if possible during workup, as it is hard to remove without high temperatures that might degrade the Fmoc group.

  • Catalyst Preparation: In a separate vial, mix CuSO₄ (0.1 equiv) and TBTA (0.1 equiv). The solution should turn slightly blue.

  • Initiation: Add the Cu-TBTA complex to the reaction mixture. Then, add Sodium Ascorbate (0.5 equiv).

    • Visual Check: The solution often turns bright yellow/orange upon ascorbate addition (formation of Cu(I)).

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the azide peak (approx. 2100 cm⁻¹ in IR) or mass shift.

  • Quenching & Copper Removal (Critical):

    • Add 5 volumes of water.

    • Add EDTA (disodium salt) or a scavenger resin (e.g., QuadraPure™ TU) to chelate copper. Stir for 30 mins.

    • Why? Residual copper will chelate to the triazole and interfere with future SPPS coupling steps or cause toxicity in biological assays.

  • Extraction: Acidify to pH 3 with 1M HCl (careful not to cleave Fmoc). Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: On-Resin Synthesis (SPPS)

Use this protocol to "click" a side chain onto a peptide anchored to a solid support.

Workflow Logic

Click chemistry on-resin is slower than in solution due to diffusion limits. We use DMF to swell the resin (polystyrene or PEG-based) and THPTA to ensure the copper stays soluble in the resin matrix.

SPPS_Workflow Resin Peptide-Resin (Alkyne/Azide Side Chain) Wash Wash: DMF/DCM (Swell Resin) Resin->Wash Cocktail Add Click Cocktail (CuSO4 + Ascorbate + THPTA) Wash->Cocktail React Agitate 16h (N2 Atmosphere) Cocktail->React Wash2 Wash: DMF -> EDTA/DMF -> DCM React->Wash2 Cleave Test Cleavage (TFA/TIPS/H2O) Wash2->Cleave QC LC-MS Analysis Cleave->QC

Figure 2: On-Resin Click Workflow. The EDTA wash step is mandatory to strip copper from the resin before TFA cleavage.

Step-by-Step Methodology
  • Resin Preparation: Swell the resin (containing Propargylglycine or Azidohomoalanine) in DMF for 30 minutes.

  • Cocktail Preparation (per 100 mg resin):

    • Solvent: 2 mL DMF (degassed).

    • Substrate: Azide or Alkyne (3.0 – 5.0 equiv).

    • Cu Source: CuSO₄[1][2][5][6][9][10] · 5H₂O (0.5 equiv) dissolved in minimal water.

    • Ligand: THPTA (1.0 equiv) or TBTA.[2]

    • Reductant: Sodium Ascorbate (2.0 equiv) dissolved in minimal water.

    • Order of Addition: Dissolve substrate in DMF -> Add Ligand -> Add CuSO₄ -> Add Ascorbate last.

  • Reaction: Add the cocktail to the resin. Bubble Nitrogen (N₂) through the mixture or shake gently.

    • Time: 6 to 16 hours at RT.

    • Note: Do not use standard colorimetric tests (Kaiser/Chloranil) as they do not detect triazole formation.

  • Washing (The "Copper Strip"):

    • Drain resin.[11]

    • Wash DMF (3x).[12]

    • Wash with 0.1M EDTA in DMF/Water (1:1) or Sodium Diethyldithiocarbamate (0.5% w/v in DMF) . Repeat 3-5 times until the wash solution is colorless (removes blue/yellow Cu complexes).

    • Wash DCM (3x).[12]

  • Validation: Perform a micro-cleavage (2 mg resin in 100 µL TFA cocktail). Analyze via LC-MS .

    • Success Criteria: Complete shift of mass from [M_alkyne] to [M_triazole]. If incomplete, repeat the click step with fresh reagents.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Conversion (On-Resin) Oxidation of Cu(I) to Cu(II).[1]Add more Sodium Ascorbate.[5] Ensure the reaction vessel is capped under N₂. Switch to THPTA ligand.[1][6]
Precipitation in Cocktail Poor solubility of TBTA.Switch to THPTA (water soluble) or increase DMF ratio.
Blue Product Residual Copper contamination.[7]Perform extensive EDTA or Diethyldithiocarbamate washes. Use Cu-scavenging silica for solution phase.
Racemization High pH or excessive heat.Keep reaction at RT. Avoid adding organic bases (like DIPEA) unless using CuI (which is not recommended here).

References

  • Tornoe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Link

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry. Link

  • Agnelli, F., & Meldal, M. (2019). Solid-Phase Synthesis of 1,2,3-Triazole-Derived Peptides. Methods in Molecular Biology. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling of Boc-(S)-2-amino-2-methyl-3-butynoic Acid in Peptide Synthesis

Introduction: Navigating the Challenges of a Unique Building Block Boc-(S)-2-amino-2-methyl-3-butynoic acid is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Unique Building Block

Boc-(S)-2-amino-2-methyl-3-butynoic acid is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a tert-butyloxycarbonyl (Boc) protected amine, a sterically demanding α-methyl group, and a reactive terminal alkyne, offers unique opportunities for designing novel peptides, peptidomimetics, and bio-conjugates. The α-methyl group imparts conformational rigidity and enhanced resistance to enzymatic degradation, while the alkyne moiety serves as a versatile handle for post-synthetic modifications via click chemistry.

However, the very features that make this building block attractive also present significant challenges during peptide synthesis. The primary obstacle is the steric hindrance imposed by the α,α-disubstituted stereocenter, which dramatically slows the kinetics of peptide bond formation.[1][2] Standard coupling conditions often result in incomplete reactions, leading to deletion sequences and complex purification challenges. Therefore, a carefully optimized strategy is paramount for the successful incorporation of this amino acid into a growing peptide chain.

This guide provides a detailed analysis of coupling conditions, evidence-based protocols, and troubleshooting strategies tailored for Boc-(S)-2-amino-2-methyl-3-butynoic acid, ensuring researchers can leverage its full potential with confidence.

The Core Challenge: Overcoming Steric Hindrance

The success of a peptide coupling reaction hinges on the nucleophilic attack of an N-terminal amine on an activated carboxylic acid. The α-methyl group of Boc-(S)-2-amino-2-methyl-3-butynoic acid physically obstructs this attack, necessitating the use of highly reactive activated species to drive the reaction to completion.

Conventional coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient for acylating such sterically demanding residues.[1] While additives like 1-hydroxybenzotriazole (HOBt) can mitigate racemization and improve efficiency, they may not provide the required reactivity for this specific challenge.[3]

The modern consensus for coupling hindered amino acids points towards the use of high-potency, in-situ activating reagents, primarily from the uronium/aminium or phosphonium salt classes.[1] These reagents convert the carboxylic acid into a highly reactive ester intermediate, which can more effectively overcome the steric barrier.

Selecting the Optimal Coupling Reagent

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Uronium-based reagents are widely accepted for their rapid reaction rates and high efficiency, even with sterically hindered amino acids.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is arguably the most effective and widely used coupling reagent for challenging sequences.[4][5] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), it reacts with the carboxylic acid to form a highly reactive OAt-ester. The superiority of HATU stems from two factors: the electron-withdrawing nature of the triazole ring, which makes for a good leaving group, and the anchimeric assistance provided by the pyridine nitrogen of the HOAt byproduct, which catalyzes the aminolysis step.[6]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also effective, HBTU generates a less reactive OBt-ester compared to the OAt-ester from HATU. For extremely hindered residues like Boc-(S)-2-amino-2-methyl-3-butynoic acid, HATU consistently provides superior results.[1]

Phosphonium Salts: A Guanidinylation-Free Alternative

Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives. They function similarly to their uronium counterparts but have a key advantage: they do not possess the guanidinium core structure. This eliminates the risk of a known side reaction where uronium reagents can cap the N-terminal amine by guanidinylation, a process that terminates chain elongation.[7] PyAOP, the phosphonium analogue of HATU, is particularly effective for hindered couplings.

The Role of Base and Solvent
  • Base: A tertiary amine base, typically DIPEA, is required in 2-4 equivalents. Its role is to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the attack on the coupling reagent.[4][8] Using a weaker base like N-methylmorpholine (NMM) can sometimes reduce potential side reactions, though it may slightly decrease the reaction rate.[9]

  • Solvent: The choice of solvent is critical for solvating the peptide-resin complex and ensuring that reactive sites are accessible. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for difficult or aggregating sequences.[1]

Comparative Data: Coupling Reagent Performance

The following table summarizes recommended conditions and expected outcomes for coupling Boc-(S)-2-amino-2-methyl-3-butynoic acid.

Coupling ReagentAdditive/BaseEquivalents (AA:Reagent:Base)SolventTypical TimeEfficacy for Hindered CouplingKey Considerations
HATU DIPEA1 : 0.95 : 2NMP/DMF1 - 4 hoursExcellent Gold standard for hindered residues. Pre-activation is recommended to minimize side reactions.[1][5]
PyAOP DIPEA1 : 0.95 : 2NMP/DMF1 - 4 hoursExcellent Comparable to HATU. Avoids the possibility of guanidinylation side reaction.
HCTU DIPEA1 : 0.95 : 2NMP/DMF2 - 6 hoursVery Good More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole ring. A cost-effective, high-performance option.[1]
DIC / Oxyma None / DIPEA1 : 1 : 2DMF/DCM4 - 12 hoursGood Oxyma Pure is a superior additive to HOBt, offering higher reactivity and safety.[9] This method is useful when base-free activation is desired initially.

Experimental Protocols

These protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide or Wang resin). All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: High-Efficacy Coupling using HATU

This is the recommended primary method for ensuring the highest possible yield and purity.

Materials:

  • N-terminally deprotected peptide-resin

  • Boc-(S)-2-amino-2-methyl-3-butynoic acid (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • NMP or DMF (synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Swell the N-terminally deprotected resin in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before draining the solvent completely.

  • Pre-activation of the Amino Acid:

    • In a separate, dry vessel, dissolve Boc-(S)-2-amino-2-methyl-3-butynoic acid (4.0 eq.) and HATU (3.9 eq.) in NMP.

    • Add DIPEA (8.0 eq.) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the drained resin.

    • Ensure the resin is fully suspended and agitate the mixture at room temperature for at least 2 hours. For particularly difficult sequences, extend the coupling time to 4 hours or overnight.[1]

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test. Note: For couplings to a hindered N-terminus, the test can be unreliable and give a false negative. A positive result (blue beads) indicates a failed coupling and requires intervention.

    • After the coupling time, drain the reaction solution.

    • Wash the resin extensively with NMP (5 x 1 min) followed by DCM (5 x 1 min) to remove all excess reagents and byproducts.

  • Double Coupling (Optional but Recommended):

    • To ensure maximum efficiency, it is highly recommended to repeat steps 2-4 with a fresh solution of activated amino acid.[1] This "double coupling" strategy is a standard practice for incorporating sterically hindered residues.

Protocol 2: Acyl Fluoride Method for Extremely Resistant Couplings

If HATU-mediated coupling proves insufficient, conversion to the corresponding acyl fluoride provides a highly reactive species capable of overcoming extreme steric barriers.[9][10]

Materials:

  • Boc-(S)-2-amino-2-methyl-3-butynoic acid (3.0 eq.)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (2.9 eq.)

  • DIPEA or Collidine (6.0 eq.)

  • Anhydrous DCM

Procedure:

  • Acyl Fluoride Formation:

    • In a dry vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Boc-(S)-2-amino-2-methyl-3-butynoic acid in anhydrous DCM.

    • Add TFFH and cool the solution to 0°C.

    • Slowly add the base (DIPEA or Collidine) and stir for 15-20 minutes at 0°C to form the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the acyl fluoride solution directly to the drained, N-terminally deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution and wash the resin thoroughly with DCM (5 x 1 min) and DMF (5 x 1 min).

Visualizing the Mechanism and Workflow

HATU-Mediated Coupling Mechanism

The following diagram illustrates the activation and coupling pathway using HATU.

HATU_Mechanism BocAA Boc-AA-COOH Carboxylate Boc-AA-COO⁻ BocAA->Carboxylate + DIPEA HATU HATU HOAt HOAt HATU->HOAt DIPEA DIPEA Peptide H₂N-Peptide-Resin Product Boc-AA-CO-NH-Peptide-Resin Peptide->Product OAt_Ester Active OAt-Ester Carboxylate->OAt_Ester + HATU OAt_Ester->Product + H₂N-Peptide

Caption: Mechanism of HATU-mediated peptide bond formation.

Workflow for Optimizing Hindered Couplings

This workflow provides a logical decision-making process for researchers encountering difficulties.

Optimization_Workflow decision decision end_node Success: Proceed to Next Cycle decision->end_node Negative (Complete) Double Couple (Fresh Reagents) Double Couple (Fresh Reagents) decision->Double Couple (Fresh Reagents) Positive (Incomplete) start_node Start: Couple Hindered AA (HATU/DIPEA, 2h) Perform Ninhydrin Test Perform Ninhydrin Test start_node->Perform Ninhydrin Test fail_node Failure: Analyze Deletion Sequence Perform Ninhydrin Test->decision Test Result Re-test Re-test Double Couple (Fresh Reagents)->Re-test decision_2 decision_2 Re-test->decision_2 Test Result decision_2->end_node Negative Increase Time/Temp\n(e.g., 4h or Microwave) Increase Time/Temp (e.g., 4h or Microwave) decision_2->Increase Time/Temp\n(e.g., 4h or Microwave) Positive Re-test_2 Re-test_2 Increase Time/Temp\n(e.g., 4h or Microwave)->Re-test_2 decision_3 decision_3 Re-test_2->decision_3 Test Result decision_3->end_node Negative Switch to Acyl Fluoride Method Switch to Acyl Fluoride Method decision_3->Switch to Acyl Fluoride Method Positive Switch to Acyl Fluoride Method->fail_node

Caption: Decision workflow for optimizing hindered couplings.

Troubleshooting Common Issues

IssueProbable CauseRecommended Solution
Incomplete Coupling Insufficient reactivity of coupling agent; low reaction time; peptide aggregation.Perform a double coupling. Increase reaction time to overnight. Switch from DMF to NMP. Use microwave-assisted synthesis to drive the reaction.[1][2] Switch to a more potent reagent (e.g., PyAOP) or the acyl fluoride method.
Guanidinylation of N-Terminus Side reaction of uronium salt (e.g., HATU) with the free amine.Always pre-activate the carboxylic acid with HATU for 2-5 minutes before adding to the resin. This consumes the HATU. Alternatively, use a phosphonium reagent like PyAOP.
Alkyne Side Reactions Unlikely with standard coupling conditions but could be a concern with certain catalysts or extreme pH.The terminal alkyne is generally stable. Ensure standard, well-established coupling protocols are used and avoid exposure to transition metals or strong, exotic bases unless required for a specific subsequent step.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Albericio, F., et al. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. Coupling Reagents.
  • Subiros-Funosas, R., et al. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • Organic Chemistry Portal. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

Sources

Method

bioorthogonal labeling using alpha-methyl-propargylglycine handles

Topic: Bioorthogonal Labeling using Alpha-Methyl-Propargylglycine Handles Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Medicinal Chemists, and Protein Engineers[1] Application Note:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioorthogonal Labeling using Alpha-Methyl-Propargylglycine Handles Content Type: Detailed Application Note and Protocol Audience: Senior Researchers, Medicinal Chemists, and Protein Engineers[1]

Application Note: High-Stability Bioorthogonal Tagging with -Methyl-Propargylglycine[1]

Executive Summary

The incorporation of bioorthogonal handles into peptide and protein therapeutics is a cornerstone of modern chemical biology. While standard Propargylglycine (Pra) provides a robust alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it introduces a metabolic liability: the resulting peptide bond is susceptible to proteolytic cleavage, and the residue itself is conformationally flexible.

This guide details the utilization of


-Methyl-Propargylglycine (

-Me-Pra)
.[1][2][3] This non-canonical amino acid (ncAA) offers a dual advantage:
  • Bioorthogonality: The homopropargyl side chain enables rapid, specific "Click" labeling.

  • The

    
    -Methyl Effect:  The quaternary 
    
    
    
    -carbon restricts backbone conformation (favoring helical structures like
    
    
    -helices) and renders the adjacent peptide bonds nearly impervious to proteolysis.[1]

This document provides validated protocols for the difficult Solid Phase Peptide Synthesis (SPPS) coupling of this sterically hindered residue and its subsequent bioorthogonal labeling.

Chemical Basis & Mechanism[1][4]

The Molecule[5]
  • Name: Fmoc-

    
    -methyl-L-propargylglycine (Fmoc-
    
    
    
    -Me-Pra-OH)[1][2]
  • CAS: 1198791-58-0[1][2]

  • Structural Feature: An

    
    ,
    
    
    
    -disubstituted amino acid.[1] It is essentially an alanine analog where the
    
    
    -proton is replaced by a propargyl group, or a propargylglycine where the
    
    
    -proton is replaced by a methyl group.[1]
Mechanism of Action

The labeling relies on the Cu(I)-catalyzed cycloaddition of the alkyne handle on


-Me-Pra with an azide-tagged reporter (fluorophore, biotin, drug).[1]

Key Technical Insight: Unlike standard Pra,


-Me-Pra imposes significant steric bulk around the backbone.[1] While this enhances stability, it presents a challenge during SPPS coupling. However, once incorporated, the alkyne extends sufficiently far from the quaternary center to participate efficiently in CuAAC reactions without significant steric penalty.

G Substrate Peptide w/ alpha-Me-Pra Handle Intermediate Cu-Acetylide Intermediate Substrate->Intermediate Coordination Azide Azide-Label (R-N3) Azide->Intermediate Attack Catalyst Cu(I) / THPTA Complex Catalyst->Intermediate Catalysis Product Stable Triazole Conjugate Intermediate->Product Cyclization

Figure 1: Mechanism of CuAAC labeling on the sterically constrained


-Me-Pra scaffold.

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge:


-Methyl amino acids are notoriously difficult to couple due to steric hindrance at the nucleophilic amine and the electrophilic carbonyl. Standard protocols (HBTU/DIEA, 1 hour) will result in deletion sequences.

Solution: Use high-efficiency coupling reagents (HATU or PyAOP) and elevated temperatures.[1]

Materials
  • Resin: Rink Amide ChemMatrix or PEG-PS (0.4–0.6 mmol/g loading).[1] Avoid high-loading resins to prevent aggregation.[1]

  • Amino Acid: Fmoc-

    
    -Me-Pra-OH (3–5 equivalents).[1]
    
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection (Pre-Cycle): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-

      
      -Me-Pra-OH (4 eq) and HATU (3.8 eq) in minimal DMF.[1]
      
    • Add HOAt (4 eq) to suppress racemization (though low risk for

      
      -methyls) and improve kinetics.
      
    • Add DIEA (8 eq) immediately before adding to the resin.

    • Note: Pre-activation time should not exceed 30 seconds to avoid guanidinium formation.

  • Coupling:

    • Add activated mixture to resin.[4]

    • Microwave Method (Recommended): Heat to 75°C for 10 minutes (25W).

    • Manual Method: Shake at Room Temperature for 2–4 hours.

  • Re-Coupling (Mandatory):

    • Drain and wash with DMF.[4][5]

    • Repeat the activation and coupling step with fresh reagents. Do not skip this step.

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:2:10) for 10 minutes to terminate any unreacted chains.

  • Subsequent Coupling: The amino group of the newly installed

    
    -Me-Pra is also sterically hindered.[1] The next amino acid coupling requires the same aggressive conditions (HATU/HOAt, double couple).
    

Protocol B: Bioorthogonal Labeling (CuAAC)[1][4]

Context: Once the peptide is cleaved and purified, the


-Me-Pra handle is ready for labeling.[1]
Safety:  Copper(I) is prone to oxidation. Use a stabilizing ligand (THPTA).
Materials
  • Peptide:

    
    -Me-Pra containing peptide (dissolved in water/DMSO).[1]
    
  • Label: Azide-fluorophore (e.g., Azide-Cy5, Azide-PEG3-Biotin).[1]

  • Catalyst Source: CuSO

    
     · 5H
    
    
    
    O (20 mM stock in water).
  • Reducing Agent: Sodium Ascorbate (100 mM stock, freshly prepared).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM stock).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Procedure
  • Preparation:

    • Prepare a Catalyst-Ligand Master Mix : Mix CuSO

      
       and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu stock + 20 µL THPTA stock + 70 µL water). Incubate for 5 minutes. The solution should remain clear/blue.
      
  • Reaction Assembly:

    • In a 1.5 mL tube, combine:

      • Buffer (to final volume)[1]

      • Peptide (Final conc: 50–100 µM)[1]

      • Azide Label (Final conc: 200 µM, 2–4 eq)

      • Catalyst-Ligand Master Mix (Final Cu conc: 100 µM)

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 2.5 mM).

    • Crucial: Purge headspace with N

      
       or Argon if possible.
      
  • Incubation:

    • Incubate at Room Temperature for 30–60 minutes in the dark.

  • Quenching & Purification:

    • Add EDTA (final 5 mM) to chelate copper.

    • Purify via HPLC or spin-column (PD-10) to remove excess azide dye.[1]

Protocol C: Proteolytic Stability Assay

This assay validates the "Alpha-Methyl Advantage" by comparing the degradation rate of


-Me-Pra peptides vs. standard Pra peptides.[1]
Workflow Diagram

StabilityAssay Start Peptide Stocks (Pra vs. α-Me-Pra) Incubation Incubate w/ Trypsin or Human Serum (37°C) Start->Incubation Sampling Time Points: 0, 1, 4, 24 hrs Incubation->Sampling Quench Quench w/ 1% TFA Sampling->Quench Analysis LC-MS Quantification (% Intact Peptide) Quench->Analysis

Figure 2: Workflow for comparative proteolytic stability profiling.

Procedure
  • Enzyme Prep: Prepare Trypsin (Promega Sequencing Grade) at 10 ng/µL in 50 mM NH

    
    HCO
    
    
    
    (pH 7.8).
  • Reaction: Mix Peptide (100 µM) with Trypsin (ratio 1:100 w/w).

  • Sampling: At t=0, 1h, 4h, and 24h, remove 20 µL aliquots.

  • Quench: Immediately add 20 µL of 1% TFA/50% Acetonitrile.

  • Analysis: Inject onto LC-MS. Integrate the Extracted Ion Chromatogram (EIC) of the parent ion.

  • Expectation: The standard Pra peptide will show rapid degradation (t

    
     < 2h). The 
    
    
    
    -Me-Pra peptide should remain >90% intact at 24h due to steric shielding of the amide bond.[1]

Data Summary & Troubleshooting

Comparative Properties
FeatureStandard Propargylglycine (Pra)

-Methyl-Propargylglycine
SPPS Coupling Standard (HBTU/DIEA)Difficult (HATU/HOAt, Heat)
Conformation FlexibleConstrained (Helical inducer)
Proteolytic Stability LowHigh (Steric shielding)
Click Kinetics FastFast (Minimal steric penalty on alkyne)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Coupling (SPPS) Steric hindrance of

-methyl.[1]
Switch to PyAOP or HATU. Use microwave heating (75°C). Double couple.
Precipitation during Click Low solubility of peptide/dye.Add 10-20% DMSO to the buffer.[1] Ensure THPTA ligand is used (improves Cu solubility).
No Reaction (Click) Copper oxidation or chelation.Increase Ascorbate to 5 mM. Use fresh Ascorbate. Ensure THPTA:Cu ratio is > 5:[1]1.
Low Yield (Next AA coupling) Steric hindrance of N-terminus.[1]The amine of

-Me-Pra is buried.[1] Use HATU/HOAt and extended reaction time for the subsequent AA.

References

  • Synthesis and Properties of Alpha-Methyl Amino Acids

    • Source: Chem-Impex International.[1] "Fmoc-alpha-methyl-L-propargylglycine Product Page."

  • Click Chemistry Mechanism & Ligands

    • Source: Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems.
    • URL:[Link][1]

  • Proteolytic Stability of Alpha-Methylated Peptides

    • Source: Horne, W. S., & Gellman, S. H. (2008). "Foldamers with heterogeneous backbones." Accounts of Chemical Research. (Contextualizing the stability of backbone-modified peptides).
    • URL:[Link][1]

  • Inhibition of Click Reaction by Free Amino Acids

    • Source: Uehara, T., et al. (2012).[6] "Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives." Scientific Research.

    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Enhancing Peptide Helicity with α-Methyl-Propargylglycine

For: Researchers, scientists, and drug development professionals. Introduction: The Quest for Stable Helical Peptides The α-helix is a fundamental secondary structure motif in proteins, governing a vast array of critical...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quest for Stable Helical Peptides

The α-helix is a fundamental secondary structure motif in proteins, governing a vast array of critical protein-protein interactions (PPIs).[1][2][3] Consequently, synthetic peptides that mimic these helical domains are of immense interest as potential therapeutics, capable of disrupting disease-relevant PPIs.[4][5][6] However, short, isolated peptides are often conformationally unstable in solution, readily losing their helical structure and becoming susceptible to proteolytic degradation.[1][2][7] This inherent instability severely limits their therapeutic potential.

To overcome this challenge, various strategies have been developed to constrain peptides into an α-helical conformation. Among the most effective methods is the incorporation of α,α-disubstituted amino acids. This guide focuses on a particularly potent unnatural amino acid in this class: α-methyl-propargylglycine . We will delve into the mechanism of helix induction, provide detailed protocols for its incorporation into synthetic peptides, and outline methods for characterizing the resulting stabilized helices.

Mechanism of Helix Stabilization: A Two-Fold Approach

The efficacy of α-methyl-propargylglycine in promoting helicity stems from two key structural features: the α-methyl group and the propargyl side chain.

  • The α-Methyl Group: Nucleating the Helix The presence of a methyl group on the α-carbon of the amino acid backbone introduces significant steric constraints.[4] This substitution restricts the permissible values of the phi (φ) and psi (ψ) dihedral angles, effectively forcing the peptide backbone into the region of conformational space corresponding to an α-helical structure.[8][9] This "nucleation" effect is a powerful driver of helix formation. Every additional methyl group introduced into a protein structure can increase the stability of the folded conformation by approximately 1.3 (±0.5) kcal/mol.[4]

  • The Propargyl Side Chain: Potential for Further Modification While the α-methyl group is the primary driver of helicity, the propargyl group (a three-carbon chain with a terminal alkyne) offers a versatile chemical handle for further modifications. This alkyne moiety can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules like fluorescent dyes, imaging agents, or polyethylene glycol (PEG) to modulate solubility and pharmacokinetic properties.

G Mechanism of α-Methyl-Propargylglycine Helix Stabilization cluster_0 α-Methyl-Propargylglycine Structure cluster_1 Stabilizing Factors AminoAcid α-Methyl-Propargylglycine AlphaMethyl α-Methyl Group AminoAcid->AlphaMethyl Propargyl Propargyl Side Chain AminoAcid->Propargyl StericConstraint Steric Constraint on Backbone (φ, ψ angles) AlphaMethyl->StericConstraint imposes ClickChemistry Click Chemistry (e.g., CuAAC) Propargyl->ClickChemistry enables HelixNucleation Helix Nucleation & Stabilization StericConstraint->HelixNucleation leads to FurtherModification Further Functionalization (Dyes, PEG, etc.) ClickChemistry->FurtherModification allows for

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in alpha-methyl amino acid coupling

Welcome to the Steric Hindrance Resolution Center. Ticket ID: SH-ALPHA-ME-001 Subject: Overcoming Coupling Failure in -Methyl Amino Acids (Aib, -Me-Phe, etc.) Assigned Specialist: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Resolution Center.

Ticket ID: SH-ALPHA-ME-001 Subject: Overcoming Coupling Failure in


-Methyl Amino Acids (Aib, 

-Me-Phe, etc.) Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Barrier

You are likely experiencing low yields or deletion sequences because the additional methyl group at the


-carbon creates a "molecular shield." This shield does two things:
  • Kinetic Blockade: It physically obstructs the nucleophilic attack of the amino group onto the activated carboxylate.

  • Conformational Restriction:

    
    -methyl amino acids (especially Aib) strongly favor helical (
    
    
    
    -helix) structures, often burying the N-terminus and making it inaccessible even if the coupling reagent is reactive.

This guide moves beyond standard SPPS protocols to high-energy, high-reactivity workflows designed specifically for these "impossible" couplings.

Module 1: The Reagent Selection Matrix

Do not use HBTU or PyBOP for these couplings. They are insufficient. Use the following hierarchy based on the difficulty of your specific sequence.

Reagent ClassRecommended ReagentWhy it works for

-Methyl AAs
Critical Constraint
Tier 1: Uronium (Standard) COMU or HATU Generates highly reactive OAt (HATU) or Oxyma (COMU) esters. COMU is often superior due to lower epimerization and higher solubility.Risk of Guanidinylation: If the reaction is slow (>1 hr), the N-terminus attacks the reagent instead of the amino acid, permanently capping the chain.
Tier 2: Phosphonium (Safe) PyAOP Reactivity is comparable to HATU but cannot cause guanidinylation. Ideal for slow, difficult couplings where the resin must sit for hours.More expensive. Requires HOAt as an additive for maximum efficiency.
Tier 3: Acid Fluoride (The Nuclear Option) TFFH Generates an acid fluoride in situ.[1][2] Acid fluorides are small, highly reactive electrophiles that penetrate steric bulk better than bulky active esters.Requires strictly dry solvents. Highly moisture sensitive during activation.

Module 2: Experimental Protocols

Protocol A: The "Heat & Beat" Method (Microwave + COMU/HATU)

Use this for standard Aib couplings (e.g., Aib-Gly, Aib-Ala).

Reagents:

  • Amino Acid (4.0 eq)

  • COMU (4.0 eq)

  • DIEA (8.0 eq)

  • Solvent: DMF or NMP (NMP preferred for aggregation prone sequences)[3]

Workflow:

  • Pre-activation: Dissolve AA and COMU in NMP. Add DIEA. Wait exactly 30 seconds. (Do not wait longer; active esters hydrolyze).

  • Addition: Add mixture to the resin.

  • Microwave Cycle:

    • Ramp: 2 minutes to 75°C.

    • Hold: 4 minutes at 75°C.

    • Note: For Cys/His, lower temp to 50°C to prevent racemization.

  • Wash: DMF (3x).

  • Repeat: Double coupling is mandatory for

    
    -methyl residues.
    
Protocol B: The "Nuclear Option" (TFFH / Acid Fluoride)

Use this for Aib-Aib linkages or N-Me-Aib couplings where HATU fails.

Reagents:

  • Amino Acid (5.0 eq)

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (5.0 eq)

  • DIEA (10.0 eq)

  • Solvent: Anhydrous DCM or DMF (DCM often yields better activation for acid fluorides).

Workflow:

  • Activation: Dissolve Amino Acid and TFFH in anhydrous solvent under Nitrogen/Argon.

  • Base Addition: Add DIEA. Shake vigorously for 2 minutes. The solution may turn slightly yellow/orange.

  • Coupling: Add the solution immediately to the resin.

  • Incubation:

    • Room Temp: 2 hours (Double couple).

    • Microwave: 75°C for 10 minutes (Single couple usually sufficient, but double recommended).

  • Mechanism Check: This generates an amino acid fluoride (

    
    ). The fluoride is a superb leaving group that creates less steric clutter than the OBt/OAt leaving groups found in HATU/PyAOP.
    

Module 3: Troubleshooting Logic (Decision Tree)

If your coupling failed, do not simply "try again." Follow this logic path to identify the root cause.

CouplingLogic Start Coupling Failed (Deletion/Truncation) CheckResin Check Resin Loading Is it > 0.4 mmol/g? Start->CheckResin HighLoadAction Action: Switch to Low Load Resin (0.1 - 0.2 mmol/g) to reduce crowding CheckResin->HighLoadAction Yes CheckReagent Current Reagent? CheckResin->CheckReagent No UroniumPath Using HATU/COMU CheckReagent->UroniumPath PhosphoniumPath Using PyAOP/PyBOP CheckReagent->PhosphoniumPath GuanidineCheck Is peak M + 17/44 mass observed? (Guanidinylation) UroniumPath->GuanidineCheck StericCheck Is it Aib-Aib or N-Me-AA? PhosphoniumPath->StericCheck SwitchPyAOP Action: Switch to PyAOP (Eliminates capping side-reaction) GuanidineCheck->SwitchPyAOP Yes GuanidineCheck->StericCheck No NuclearOption Action: Protocol B (TFFH) Acid Fluoride Activation StericCheck->NuclearOption Yes (Extreme Sterics) AggCheck Is Resin swelling poor? StericCheck->AggCheck No (Likely Aggregation) SolventSwitch Action: Use 100% NMP or DMF + 20% HFIP AggCheck->SolventSwitch Yes

Caption: Diagnostic flow for resolving failed couplings. Blue nodes indicate decision points; Green nodes indicate solutions.

Module 4: Frequently Asked Questions (FAQs)

Q: Why do I see a mass of [M + 99] or [M + 100] on my LCMS after a failed HATU coupling? A: This is likely Guanidinylation . Because the


-methyl amino acid reacts so slowly, the free amine on the resin eventually attacks the central carbon of the HATU reagent itself (instead of the amino acid). This permanently caps your peptide with a tetramethylguanidinium moiety.
  • Fix: Switch to PyAOP . Phosphonium salts generally do not undergo this specific side reaction.

Q: Can I use standard Kaiser tests (Ninhydrin) to check if the coupling worked? A: No. Ninhydrin is unreliable for sterically hindered primary amines (like Aib) and completely useless for secondary amines (like N-Me-Aib).

  • Fix: Use the Chloranil Test (for secondary amines) or perform a micro-cleavage : take 2-3 beads, cleave them with 20uL TFA, and run on LCMS to verify the coupling is 100% complete before moving on.

Q: My Aib-Aib coupling is still at 50% yield even with TFFH. What now? A: You are fighting thermodynamics.

  • Triple Couple: Do it three times.

  • Change Solvent: Switch to NMP (N-methylpyrrolidone).[4] It swells the resin better than DMF, exposing the buried N-terminus.

  • Magic Additive: Add 0.1M Oxyma Pure to your TFFH reaction. It can catalyze the transacylation.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Hoyer, K., et al. (2008). Optimization of the synthesis of highly hindered peptides using COMU. Journal of Peptide Science. [Link]

  • Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry. [Link]

Sources

Optimization

best coupling reagents for Fmoc-alpha-methyl-propargylglycine (HATU vs HOAt)

Ticket ID: FMOC-MPG-COUPLING-001 Status: Resolved Topic: Optimization of Coupling Reagents (HATU vs. HOAt) for Sterically Hindered Non-Canonical Amino Acids Executive Summary: The "Difficult Sequence" Challenge You are a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FMOC-MPG-COUPLING-001
Status: Resolved
Topic: Optimization of Coupling Reagents (HATU vs. HOAt) for Sterically Hindered Non-Canonical Amino Acids

Executive Summary: The "Difficult Sequence" Challenge

You are attempting to couple Fmoc-alpha-methyl-propargylglycine (Fmoc-MPG) . This is not a standard coupling; it represents a "perfect storm" of peptide synthesis challenges.

  • Steric Hindrance: Fmoc-MPG is an

    
    -disubstituted amino acid (an analog of Aib). The quaternary 
    
    
    
    -carbon creates a massive steric blockade, preventing the incoming amine from attacking the activated carbonyl.
  • Reagent Selection: The user inquiry regarding HATU vs. HOAt highlights a common nomenclature confusion. HATU is a coupling reagent that generates the HOAt active ester in situ. HOAt is the additive responsible for the accelerated kinetics.

The Short Answer: For Fmoc-MPG, HATU is the superior choice over standard carbodiimide methods (like DIC/HOBt). The specific structure of the HOAt moiety (generated by HATU) utilizes a "neighboring group effect" to overcome the steric barrier of the


-methyl group.

Technical Deep Dive: The Mechanism of Action

To troubleshoot low yields, you must understand why the reaction fails with standard reagents (HBTU/HOBt) and succeeds with HATU.

The Steric Barrier

In standard amino acids (e.g., Alanine), the


-carbon has a small proton. In Fmoc-MPG, that proton is replaced by a methyl group. This quaternary center restricts the rotational freedom of the molecule and physically shields the carbonyl carbon from nucleophilic attack.
The HOAt "Neighboring Group Effect"

HATU is the uronium salt of HOAt (1-Hydroxy-7-azabenzotriazole). The critical difference between HOAt and the standard HOBt is the nitrogen atom at position 7 of the benzotriazole ring.[1]

  • Electron Withdrawal: The pyridine nitrogen (N-7) is electron-withdrawing, making the active ester more reactive (better leaving group).[1]

  • Supramolecular Catalysis: The N-7 nitrogen forms a hydrogen bond with the incoming amine of the resin-bound peptide. This "grabs" the amine and positions it precisely for attack on the carbonyl, effectively increasing the local concentration of the nucleophile.

Visualizing the Mechanism

HATU_Mechanism cluster_legend Mechanism Legend HATU HATU Reagent ActiveEster OAt-Active Ester (7-aza effect) HATU->ActiveEster Activation (Base) FmocAA Fmoc-MPG (Carboxylate) FmocAA->ActiveEster Transition Hydrogen-Bonded Transition State ActiveEster->Transition N-7 H-Bonding Amine Resin-Bound Amine Amine->Transition Nucleophilic Attack Product Coupled Peptide Transition->Product Peptide Bond Formation Legend The N-7 nitrogen (HOAt) acts as a base, guiding the amine to the hindered ester.

Figure 1: The "Neighboring Group Effect" of the HOAt moiety generated by HATU facilitates amine approach to the sterically hindered center.[1]

Reagent Comparison Data

The following table summarizes why HATU is the gold standard for this specific application compared to other common systems.

FeatureHATU (Recommended)DIC + HOAtHBTU / HOBt
Active Species OAt-Ester (Fast generation)OAt-Ester (Slow generation)OBt-Ester
Reactivity High Moderate to HighLow
Steric Tolerance Excellent (Best for Aib/MPG)GoodPoor
Base Requirement Requires Base (DIPEA/Collidine)Base-Free PossibleRequires Base
Racemization Risk Low (due to fast coupling)LowModerate (slow coupling)
Use Case Difficult/Hindered Couplings Cys/His couplings (to avoid base)Standard/Easy Couplings

Troubleshooting Guide & FAQ

Q1: My coupling yield is still low (<50%) even with HATU. What now?

A: For


-disubstituted amino acids, single couplings often fail.
  • Protocol Adjustment: Perform a Double Coupling .

    • Coupling 1: HATU (4 eq), HOAt (4 eq - optional boost), DIPEA (8 eq) for 2 hours.

    • Coupling 2: Fresh reagents, same stoichiometry, for an additional 2-4 hours.

  • Solvent Switch: Change from DMF to NMP (N-methylpyrrolidone). NMP swells the resin better, improving diffusion to hindered sites.

Q2: Should I add extra HOAt to my HATU coupling?

A: Yes. While HATU releases one equivalent of HOAt, adding exogenous HOAt (0.5 to 1.0 equivalent relative to HATU) can help maintain the active ester concentration, especially in long reactions where the active ester might hydrolyze.

Q3: Can I use Microwave Irradiation?

A: Highly Recommended. Steric hindrance is an energy barrier. Heat helps overcome it.

  • Settings: 75°C for 5-10 minutes is standard for Aib analogs.

  • Warning: Do not exceed 75°C to avoid degrading the propargyl moiety or causing aspartimide formation in adjacent residues.

Q4: Is racemization an issue with Fmoc-MPG?

A: No. Racemization via the oxazolone mechanism requires the abstraction of a proton from the


-carbon. Since Fmoc-MPG has a methyl group instead of a proton at the 

-position, it cannot racemize via this pathway.
  • Caveat: The previous amino acid (the one already on the resin) can racemize if the activation of Fmoc-MPG is too slow and the base (DIPEA) is in contact with the resin for too long. This is another reason why HATU (fast activation) is safer than slower reagents.

Validated Experimental Protocols

Protocol A: Standard Manual Coupling (High Strictness)

Use this for standard synthesis of Fmoc-MPG.

  • Resin Preparation: Swell resin in DCM (20 min), then wash with NMP (3x).

  • Activation Cocktail:

    • Fmoc-MPG-OH (4.0 eq)

    • HATU (3.9 eq)

    • HOAt (4.0 eq) [Optional but recommended for maximum speed]

    • Dissolve in minimum NMP.

  • Base Addition: Add Collidine (TMP) or DIPEA (8.0 eq) immediately before adding to resin.

    • Note: Collidine is a weaker base than DIPEA and is often preferred for difficult couplings to prevent side reactions, though DIPEA is standard.[2]

  • Reaction: Shake at Room Temperature for 2 to 4 hours .

  • Monitoring: Standard Kaiser test may be false-negative due to sterics. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Protocol B: Microwave Assisted Coupling

Use this if Protocol A yields <90% conversion.

  • Reagents: Same as Protocol A.

  • Instrument Settings:

    • Temperature: 75°C

    • Power: 25-30W (variable)

    • Time: 2 x 10 minutes (Double couple).

  • Post-Coupling: Wash resin with DMF (5x) and DCM (5x).

Troubleshooting Flowchart

Troubleshooting Start Start Coupling Fmoc-MPG Check Check Conversion (LC-MS / Chloranil) Start->Check Success >95% Yield Proceed Check->Success Pass Fail <95% Yield Check->Fail Fail Step1 Switch to HATU/HOAt (If using HBTU) Fail->Step1 Step2 Double Couple (2 x 2 hrs) Step1->Step2 Step3 Use Microwave (75°C, 10 min) Step2->Step3 Step4 Change Solvent (DMF -> NMP) Step3->Step4 Step4->Check Retest

References

  • Carpino, L. A. (1993).[3][4] 1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive.[3][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Carpino, L. A., et al. (1994).[4] The HATU Method for the Synthesis of Difficult Peptides. Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

  • Albericio, F., & Carpino, L. A. (1997). Efficiency in Peptide Coupling: 1-Hydroxy-7-azabenzotriazole vs 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine. Methods in Enzymology, 289, 104-126. Link

  • Wenschuh, H., et al. (2002). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. The Journal of Organic Chemistry, 60(2), 405-410. (Demonstrates difficulty of Aib analogs). Link

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During Coupling of α,α-Disubstituted Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically focusing on the chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide synthesis, specifically focusing on the challenges of incorporating α,α-disubstituted amino acids without compromising stereochemical integrity. Here, we will delve into the mechanisms of racemization, provide actionable troubleshooting guides, and answer frequently asked questions to empower you in your experimental endeavors.

The Challenge: Steric Hindrance and Racemization

The introduction of α,α-disubstituted amino acids into peptide chains is a powerful strategy for creating peptides with constrained conformations and enhanced biological activity.[1][2] However, the bulky nature of these residues presents a significant synthetic hurdle, primarily due to steric hindrance.[3][4] This steric congestion not only slows down the coupling reaction but also increases the propensity for racemization, a process that can lead to a loss of the desired biological activity.[3][5]

The primary mechanism of racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[5][6] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. While standard urethane protecting groups like Fmoc and Boc are designed to suppress oxazolone formation, the demanding conditions required for coupling sterically hindered α,α-disubstituted amino acids can still promote this unwanted side reaction.[5]

Troubleshooting Guide: Tackling Racemization Head-On

Encountering racemization can be a significant setback. This section provides a systematic approach to diagnosing and resolving this issue in your experiments.

Issue: Significant Racemization Detected Post-Synthesis

If you've confirmed the presence of diastereomeric impurities in your final product, it's crucial to systematically evaluate your coupling protocol.

Step 1: Re-evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical factor in mitigating racemization.

  • Carbodiimides (e.g., DIC, DCC): While effective for many standard couplings, these reagents can lead to higher rates of racemization when used alone, especially with sterically hindered residues.[7][8]

  • Uronium/Aminium and Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These are generally more potent activating agents and are often the first choice for difficult couplings.[4] However, even these can induce racemization under suboptimal conditions.[7] For extremely hindered couplings, reagents like PyAOP have shown success.[3][9] Some research also points to TOTT and TFFH as effective for coupling sterically hindered amino acids with lower reported racemization levels.[5]

Solution:

  • Incorporate Racemization-Suppressing Additives: Always use additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma) when working with carbodiimides.[5][6] These additives form active esters that are less prone to racemization.[6] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[5][6]

  • Consider Acyl Fluoride Formation: For particularly challenging couplings involving α,α-disubstituted amino acids, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[4][5]

  • Novel Reagents: Recent advancements have introduced novel coupling reagents designed for challenging peptide formations. For instance, TFPN has been shown to facilitate peptide synthesis with sterically hindered amino acids with excellent yields and no racemization.[10] Another approach involves using α,α-disubstituted α-amidonitriles which can react with a peptide bearing an N-alkyl cysteine without a coupling reagent.[1]

Step 2: Scrutinize the Base

The type and concentration of the base used during the coupling step have a direct impact on the rate of racemization.[6][11]

  • Strong, Sterically Unhindered Bases (e.g., DIPEA): These can accelerate the abstraction of the α-proton, leading to increased racemization.[5][6]

Solution:

  • Switch to a Weaker, More Sterically Hindered Base: Bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferable as they are less likely to promote racemization.[5][6]

  • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.

Step 3: Optimize Reaction Conditions

Time and temperature are critical variables that can be fine-tuned to suppress racemization.

  • Prolonged Pre-activation: Allowing the activated amino acid to stand for an extended period before addition to the resin increases the opportunity for oxazolone formation.[6][8]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of racemization.[6][7]

Solution:

  • Minimize Pre-activation Time: Add the coupling mixture to the resin immediately after activation.[8]

  • Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[7]

  • Microwave-Assisted Peptide Synthesis (MASPS): This technique can be highly effective for driving difficult couplings to completion quickly, thereby minimizing the time the activated amino acid is susceptible to racemization.[4]

Workflow for Troubleshooting Racemization

Troubleshooting Racemization start Racemization Detected reagent Review Coupling Reagent & Additives start->reagent reagent_check Using Carbodiimide Alone? reagent->reagent_check base Evaluate Base base_check Using Strong Base (e.g., DIPEA)? base->base_check conditions Optimize Reaction Conditions conditions_check High Reaction Temperature or Long Pre-activation? conditions->conditions_check reagent_check->base No add_additive Add HOBt, HOAt, or Oxyma reagent_check->add_additive Yes base_check->conditions No change_base Switch to Weaker Base (NMM, Collidine) base_check->change_base Yes optimize_temp Lower Temperature (e.g., 0°C) & Minimize Pre-activation Time conditions_check->optimize_temp Yes resolution Racemization Minimized conditions_check->resolution No add_additive->base change_reagent Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyAOP) change_base->conditions optimize_temp->resolution

Caption: A step-by-step decision-making workflow for troubleshooting racemization.

Frequently Asked Questions (FAQs)

Q1: Why are α,α-disubstituted amino acids more prone to racemization?

A1: The steric bulk of the two substituents on the α-carbon hinders the approach of the incoming nucleophile (the N-terminus of the peptide chain).[4] This slowing of the desired coupling reaction provides a larger window of opportunity for the competing racemization pathway via oxazolone formation.[5]

Q2: Are there specific coupling reagents that are "racemization-free" for these amino acids?

A2: While no coupling reagent can be guaranteed to be completely "racemization-free" under all conditions, some are significantly better at suppressing it. Reagents that generate highly reactive intermediates with short lifetimes, such as those that form acyl fluorides, are excellent candidates.[5] Additionally, phosphonium-based reagents like PyAOP have demonstrated high efficiency in coupling sterically hindered amino acids with minimal racemization.[9][12]

Q3: Can the choice of solvent impact racemization?

A3: Yes, the solvent can influence the rate of racemization.[7] Polar aprotic solvents like DMF and NMP are standard choices in solid-phase peptide synthesis.[4] While they are generally effective, for particularly challenging sequences, exploring solvent mixtures or alternative solvents with different polarities may be beneficial. In some cases, nonpolar solvents have been shown to improve outcomes for difficult couplings.[9]

Q4: How can I accurately quantify the level of racemization?

A4: The most reliable method is to use a chiral analytical technique. After cleaving the peptide from the resin and purifying it, you can hydrolyze the peptide back to its constituent amino acids.[7] These can then be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the ratio of D- and L-enantiomers for each amino acid.[7][8]

Recommended Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Racemization

This protocol provides a robust starting point for minimizing racemization during the coupling of α,α-disubstituted amino acids.

  • Resin Swelling and Deprotection: Swell the resin-bound peptide in DMF. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.

  • Thorough Washing: Wash the resin extensively with DMF to ensure complete removal of piperidine.

  • Coupling Mixture Preparation:

    • In a separate vessel, dissolve the Fmoc-α,α-disubstituted amino acid (3-5 equivalents) and an additive such as Oxyma (3-5 equivalents) in a minimal amount of DMF.

    • Add a sterically hindered base like 2,4,6-collidine (4-6 equivalents).

    • Add the coupling reagent, for example, DIC (3-5 equivalents), to the mixture immediately before adding it to the resin.

  • Coupling Reaction: Add the freshly prepared coupling mixture to the deprotected resin and agitate at room temperature for 2-4 hours, or until a negative Kaiser test is achieved. For extremely difficult couplings, the reaction time may need to be extended, or gentle heating can be applied cautiously.[4]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization via Chiral HPLC

This protocol outlines the general steps for determining the extent of racemization in your synthetic peptide.

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[7]

  • Sample Preparation: Dry the hydrolysate to remove the acid and re-dissolve the amino acid mixture in a suitable buffer.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column.

    • Separate the D- and L-amino acids using an appropriate mobile phase.

    • Quantify the peak areas for the D- and L-isomers of the α,α-disubstituted amino acid to determine the percentage of racemization.[7]

Quantitative Data Summary

The choice of coupling reagents and additives significantly influences the degree of racemization. The following table provides a comparative overview of D-isomer formation for a sensitive coupling.

Coupling Reagent/Additive% D-Isomer Formation (Example)Reference
DIC aloneHigh[7]
DIC / HOBtLow[5][6]
DIC / OxymaLow[6][7]
HATU / DIPEAModerate to Low[7]
HATU / CollidineLow[5]
PyAOPVery Low[3][12]

Note: The exact percentage of racemization is sequence and condition-dependent. This table serves as a general guide.

Reaction Mechanism: Racemization via Oxazolone Formation

Racemization Mechanism cluster_0 Activated Amino Acid cluster_1 Oxazolone Formation cluster_2 Racemized Intermediate cluster_3 Peptide Bond Formation Activated R-Cα(H)-C(=O)-X Oxazolone [Oxazolone Intermediate] Activated->Oxazolone Intramolecular Cyclization Peptide Desired Peptide Activated->Peptide Nucleophilic Attack (Desired Pathway) Racemized [Planar Enolate] Oxazolone->Racemized Base-catalyzed α-proton abstraction Racemized_Peptide Racemized Peptide Racemized->Racemized_Peptide Nucleophilic Attack (Undesired Pathway)

Caption: The competitive pathways of desired peptide bond formation versus racemization through an oxazolone intermediate.

This technical guide provides a comprehensive overview of the strategies to prevent racemization during the coupling of α,α-disubstituted amino acids. By understanding the underlying mechanisms and systematically applying the troubleshooting and optimization strategies outlined, researchers can confidently incorporate these valuable building blocks into their peptide synthesis workflows.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 39(4), 308-314. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., Ang, L., & Singh, S. K. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 69(22), 7654-7659. Retrieved from [Link]

  • Tantry, S. J., Kumar, K. S., & Kumar, V. V. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry, 66(20), 6689-6695. Retrieved from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Retrieved from [Link]

  • Li, P., & Pentelute, B. L. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(1), 79-85. Retrieved from [Link]

  • Lee, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. Retrieved from [Link]

  • Aanen, S. J., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids, 53(3), 441-451. Retrieved from [Link]

  • Nowick, J. S. (2002). 7.4 Racemization Assays. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme. Retrieved from [Link]

  • Nuno, M., et al. (2019). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ARKIVOC, 2019(part i), 1-22. Retrieved from [Link]

  • Wang, H., et al. (2013). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 11(36), 6074-6077. Retrieved from [Link]

  • Chen, D., et al. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization. Accounts of Chemical Research, 49(5), 926-938. Retrieved from [Link]

  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 29. Retrieved from [Link]

  • Kim, J., et al. (2016). Process for the racemization of α-amino acids. U.S. Patent No. 9,598,353 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 29. ResearchGate. Retrieved from [Link]

  • Toniolo, C., & Benedetti, E. (1991). Structures of polypeptides from α-amino acids disubstituted at the α-carbon. Macromolecules, 24(14), 4004-4009. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Sterically Hindered Amino Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: #OPT-HINDERED-001 Assigned Specialist: Senior Application Scientist Status: Open Executive Summary: The Steric Challenge You are likely here because stand...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: #OPT-HINDERED-001 Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Steric Challenge

You are likely here because standard SPPS protocols (e.g., HBTU/DIPEA, 30 min, RT) are failing. Sterically hindered amino acids—specifically N-methylated residues ,


-disubstituted amino acids (Aib) , and bulky 

-branched residues (Val, Ile, Thr )—create a "steric zipper" effect. This prevents the nucleophilic amine from approaching the activated electrophilic carbonyl, leading to deletion sequences and low crude purity.

This guide provides a self-validating workflow to optimize reaction kinetics, balancing coupling efficiency against epimerization risks .

Module 1: Diagnostic Workflow (The "Triage")

Before changing reagents, you must validate your monitoring system. A false negative on a coupling test is the most common cause of "unexplained" deletions.

Critical Rule: The Kaiser Test Fallacy
  • Do NOT use the Kaiser (Ninhydrin) test for N-methylated amino acids or Proline. It detects primary amines.[1][2][3] It will yield a false negative (indicating "complete coupling") even if 50% of your secondary amines are unreacted.

  • Action: Use the Chloranil Test or LC-MS Micro-cleavage for secondary amines.

Visual Guide: Monitoring Decision Tree

MonitoringLogic start Step 1: Identify N-Terminal Amine type_check Is the amine Primary or Secondary? start->type_check primary Primary (e.g., Ala, Gly) type_check->primary secondary Secondary (e.g., Pro, N-Me-Ala) type_check->secondary kaiser Run Kaiser (Ninhydrin) Test primary->kaiser chloranil Run Chloranil / Acetaldehyde Test secondary->chloranil result_k Blue Beads? kaiser->result_k result_c Dark Blue/Green Beads? chloranil->result_c fail Coupling Incomplete (Proceed to Double Couple) result_k->fail Yes pass Coupling Complete (Proceed to Deprotection) result_k->pass No (Yellow) result_c->fail Yes result_c->pass No (Amber)

Figure 1: Decision logic for selecting the correct colorimetric assay based on amine type.

Module 2: Reagent Selection (The "Hardware")

For hindered couplings, the choice of activating agent determines the lifetime of the active ester. You need a reagent that creates a highly reactive ester but maintains stability long enough for the slow amine to attack.

Comparative Analysis of High-Performance Reagents
Reagent ClassReagentActive SpeciesRecommended Use CaseNotes
Gold Standard HATU OAt EsterGeneral hindered couplings (Val, Ile).Risk: Can cause guanidinylation if activation is slow. High cost.
Modern/Safer COMU Oxyma EsterBest overall balance. Safer than HATU (non-explosive), higher solubility in DMF.Less epimerization than HATU.[4] Visual color change (yellow -> red) indicates activation.
Specialist PyAOP OAt EsterN-methylated residues. Phosphonium salt acts faster than uroniums for secondary amines.The HOAt analog of PyBOP.[5] Extremely potent.
The "Nuclear Option" TFFH Acid FluorideAib-Aib / Aib-Pro linkages. When HATU fails.Converts acid to acyl fluoride.[6] Highly reactive but moisture sensitive.

Expert Insight: Switching from DMF to NMP (N-methylpyrrolidone) is often as effective as changing the coupling reagent. NMP disrupts beta-sheet aggregation better than DMF, allowing the reagents to physically access the N-terminus.

Module 3: Kinetic Optimization Protocols

Do not simply extend reaction time to 12 hours; this promotes epimerization (racemization). Instead, increase temperature or concentration .

Protocol A: Microwave-Assisted Coupling (Industry Standard)

Why it works: Microwave irradiation provides direct kinetic energy to the dipole moments of the polar reagents, overcoming the activation energy barrier of the steric clash.

  • Reagents: 0.1 M Amino Acid, 0.1 M COMU (or HATU), 0.2 M DIPEA in DMF/NMP.

  • Temperature: 75°C (Standard) or 90°C (Difficult).

    • Note: For Cys/His, limit to 50°C to prevent racemization.

  • Time: 5 minutes (Single coupling) or 2 x 5 minutes (Double coupling).

  • Power: Dynamic mode (maintain temp, do not blast constant power).

Protocol B: The "Double Couple" Strategy (Room Temp)

If you lack a microwave synthesizer, use this optimized manual workflow.

  • Activation: Dissolve AA (5 eq) and COMU (5 eq) in NMP. Add DIPEA (10 eq).

    • Critical: Pre-activate for only 30-60 seconds . Longer pre-activation allows the active ester to hydrolyze or rearrange before it hits the resin.

  • Coupling 1: Add to resin. Agitate for 60 minutes . Drain.

  • Wash: Wash 3x with NMP (removes soluble byproducts).

  • Coupling 2: Fresh reagents (same equivalents). Agitate for 60 minutes .

  • Test: Perform Chloranil test.

Visual Guide: The Optimization Cycle

OptimizationCycle cluster_0 Standard Cycle cluster_1 Optimization Loop Coupling Coupling (HATU/DMF) Check QC Check (LC-MS) Coupling->Check Analyze 1. Analyze Failure (Deletion vs. Racemization) Check->Analyze Low Yield Strategy 2. Select Strategy Analyze->Strategy Steric Hinderance Execute 3. Execute Protocol Strategy->Execute Switch to COMU/NMP OR Microwave (75°C) Execute->Check Re-evaluate

Figure 2: Workflow for escalating from standard conditions to optimized hindered protocols.

Module 4: Troubleshooting FAQs

Q: I am seeing a +17 Da mass shift on my LC-MS after a long HATU coupling. What is it? A: This is likely Guanidinylation .

  • Cause: If the amino acid activation is slow (or if you use a large excess of HATU), the free amine on the resin can attack the HATU molecule itself rather than the amino acid.

  • Fix: Reduce the amount of HATU slightly (0.95 eq relative to Amino Acid) or switch to a phosphonium salt like PyAOP , which cannot form guanidinium byproducts.

Q: My N-methyl coupling yield is low, even with double coupling. Should I run it overnight? A: No.

  • Reason: Extended coupling times (over 2-3 hours) significantly increase the risk of epimerization (D-amino acid formation) and rarely improve yield for stalled reactions.

  • Fix: If it hasn't coupled in 2 hours, it likely won't couple in 12. Switch to the Acyl Fluoride (TFFH) method or use Microwave heating to overcome the energy barrier.

Q: Can I use the Chloranil test for primary amines too? A: Yes, but it is less sensitive than Kaiser.

  • Best Practice: Use Kaiser for primary amines (Ala, Gly, Lys) and Chloranil strictly for secondary amines (Pro, N-Me-X).

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • Sigma-Aldrich. (2023). Peptide Coupling Reagents Guide: Mechanisms and Selection.

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025).[1][6] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Troubleshooting

cleavage conditions for alpha-methyl-propargylglycine peptides from Wang resin

Technical Note: Optimization of Cleavage Protocols for -Methyl-Propargylglycine Peptides Executive Summary & Core Challenge The cleavage of peptides containing -methyl-propargylglycine (Pra( -Me)) from Wang resin present...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Optimization of Cleavage Protocols for


-Methyl-Propargylglycine Peptides 

Executive Summary & Core Challenge

The cleavage of peptides containing


-methyl-propargylglycine (Pra(

-Me))
from Wang resin presents a "perfect storm" of competing chemical factors. You are likely facing one of two diametrically opposed failure modes:
  • Incomplete Cleavage (Steric Shielding): The

    
    -methyl group at the C-terminus (if attached directly to the resin) creates a "gem-dimethyl" like steric shield around the ester linkage. This stabilizes the bond against acid hydrolysis, often resulting in <30% yield under standard conditions.
    
  • Alkyne Modification (Side Reactions): The propargyl group is an alkyne. While generally stable in TFA, it is susceptible to hydration (forming a ketone) or thiol-yne addition (if dithiol scavengers are used) under the prolonged acid exposure required to overcome problem #1.

This guide provides a validated protocol to balance these risks, prioritizing the removal of the peptide from the resin while preserving the integrity of the alkyne handle.

Recommended Cleavage Protocol (The "Safe" Baseline)

Do not use standard Reagent K (containing EDT) initially. Ethanedithiol (EDT) can react with the alkyne moiety under high-acid conditions to form vinyl sulfides or thioacetals.

The "Golden Ratio" Cocktail (Reagent B Modified):

  • Trifluoroacetic Acid (TFA): 94% (Cleavage agent)

  • Triisopropylsilane (TIS): 1% (Hydride donor/Scavenger)

  • Water (

    
    ):  2.5% (Hydrolysis of the ester)
    
  • 3,6-Dioxa-1,8-octanedithiol (DODT): 2.5% (Less reactive thiol than EDT, optional—only use if Met/Cys are present)

  • Note: If no Met/Cys/Trp are present, eliminate DODT and increase TFA to 96.5%.

Step-by-Step Workflow
  • Preparation: Wash the resin 3x with DCM to swell the beads, then 3x with MeOH to shrink them. Vacuum dry completely (Critical: Residual DCM dilutes the TFA, reducing acid strength).

  • Cocktail Addition: Add the cleavage cocktail at a ratio of 15 mL per 1 gram of resin .

    • Why? A higher volume ratio prevents the "soup" of cleaved protecting groups from re-attaching to the reactive alkyne.

  • Reaction Phase:

    • Standard: Shake vigorously for 3.5 hours at Room Temperature (22-25°C).

    • Note: Standard amino acids cleave in 1.5–2 hours.[1] The

      
      -methyl group requires this extension.
      
  • Filtration: Filter the resin into a cold centrifuge tube.

  • Resin Rinse: Wash the resin beads with a small volume (2 mL) of fresh TFA. Combine with the filtrate.[1][2][3]

  • Precipitation: Add 10-fold volume of ice-cold Diethyl Ether (

    
    ) . Centrifuge at 3000 rpm for 5 mins. Decant supernatant.
    

Troubleshooting Guide

Scenario A: Low Yield (Incomplete Cleavage)

Symptoms: MS shows correct mass, but yield is negligible. Resin beads remain "heavy" or colored.

VariableAdjustmentScientific Rationale
Time Extend to 6–8 hours The steric bulk of the

-methyl group physically blocks the protonation of the ester oxygen. Kinetic data suggests hydrolysis rates for

-Me residues are 10–50x slower than Gly/Ala.
Temperature Caution: 35°C Water BathMild heating increases the kinetic energy to overcome the steric barrier. Warning: Do not exceed 40°C, or alkyne hydration will accelerate.
Repeated Cleavage Double PassFilter the cocktail after 4 hours (save it), then add fresh cocktail to the resin for another 4 hours. This replenishes the water concentration required for hydrolysis.
Scenario B: Alkyne Hydration (+18 Da)

Symptoms: MS shows a peak at [M+18] or [M+H+18]. The alkyne has converted to a ketone.

VariableAdjustmentScientific Rationale
Water Content Reduce to 1% While water is needed to hydrolyze the linker, excess water drives the hydration of the alkyne triple bond under acidic catalysis.
Scavenger Increase TIS to 5% TIS acts as a hydride donor and can help suppress acid-catalyzed hydration mechanisms by quenching reactive carbocations that might catalyze the reaction.
Scenario C: Thiol Adducts (+Mass of Scavenger)

Symptoms: MS shows large mass additions (e.g., +94 Da for EDT).

  • Cause: You likely used Reagent K or EDT.[4]

  • Fix: Switch to the TIS/Water system described above. If a thiol is absolutely necessary (for Met oxidation prevention), use DODT , which is sterically bulkier and less likely to add across the alkyne than the smaller, more nucleophilic EDT.

Decision Logic: The Optimization Flowchart

Use this logic gate to determine your next experimental step.

CleavageOptimization Start Start: Cleavage of Pra(α-Me) from Wang StandardRun Run Modified Reagent B (94% TFA, 1% TIS, 2.5% H2O, 2.5% DODT) 3.5 Hours @ RT Start->StandardRun Analyze Analyze Crude (LC-MS) StandardRun->Analyze CheckYield Is Yield > 50%? Analyze->CheckYield CheckPurity Is Purity Acceptable? (No +18 or +Scavenger peaks) CheckYield->CheckPurity Yes Problem_LowYield Issue: Incomplete Cleavage CheckYield->Problem_LowYield No Success Success: Proceed to Purification CheckPurity->Success Yes Problem_SideRxn Issue: Side Reactions (Hydration/Adducts) CheckPurity->Problem_SideRxn No Fix_Yield Action: Double Pass Cleavage (2x 4 hours) with Fresh Cocktail Problem_LowYield->Fix_Yield Future_Fix Future Batches: Switch to 2-Chlorotrityl Resin (Cleaves w/ 1% TFA) Problem_LowYield->Future_Fix If fails repeatedly Fix_SideRxn Action: Remove DODT/Thiols Reduce Water to 1% Increase TIS to 5% Problem_SideRxn->Fix_SideRxn Fix_Yield->StandardRun Retest Fix_SideRxn->StandardRun Retest

Figure 1: Decision matrix for optimizing cleavage conditions based on LC-MS feedback.

Frequently Asked Questions (FAQ)

Q1: Can I use the standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT)? A: It is risky. While Reagent K is the "gold standard" for complex peptides, the Ethanedithiol (EDT) component is a potent nucleophile. In high concentrations of TFA, EDT can participate in thiol-yne click-type reactions or add across the triple bond of your propargyl group. We recommend replacing EDT with Triisopropylsilane (TIS) or DODT.

Q2: Why not just heat the reaction to 60°C to force the cleavage? A: Heating Wang resin cleavage is a desperate measure. While it will cleave the steric bond, it exponentially increases the rate of acid-catalyzed alkyne hydration (converting your propargyl group to a ketone) and depurination (if Trp is present). Do not exceed 35-40°C.

Q3: Is there a better resin for this specific molecule? A: Yes. For future syntheses, switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? 2-CTC is hyper-acid-labile. It cleaves with just 1% TFA in DCM . This mild condition completely avoids alkyne hydration issues and allows you to cleave the peptide in minutes, not hours, bypassing the steric hindrance problem entirely [1].

Q4: My peptide has a Tryptophan (Trp). Does this change the protocol? A: Yes. You must add Phenol (5% w/v) to the cocktail. The cleavage of the Wang linker generates a p-hydroxybenzyl carbocation which loves to alkylate the indole ring of Tryptophan. Phenol acts as a "sponge" for this specific carbocation.

References

  • Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research, 37(6), 513-520.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews, 109(6), 2455-2504. (Detailed discussion on scavenger reactivity).

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-α-Me-Pra-OH

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids, specifically focusing on the incomplete coupling of Fmoc-α-Me-Pra-OH (Fmoc-alpha-methyl-propargylglycine-OH). Here, we provide in-depth, field-proven insights and actionable protocols to overcome these synthetic hurdles.

Troubleshooting Guide: Addressing Coupling Failures

This section provides direct answers and protocols for issues identified during synthesis.

Q1: My Kaiser test is positive after a standard coupling cycle for Fmoc-α-Me-Pra-OH. What is my immediate course of action?

A positive Kaiser test (indicated by a deep blue or purple color on the resin beads) confirms the presence of unreacted primary amines, signifying an incomplete coupling reaction.[1][2] Given the steric hindrance of Fmoc-α-Me-Pra-OH, this is a common but addressable issue.

Immediate Action: Double Coupling

The most direct strategy is to perform a "double coupling"—repeating the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[3]

Step-by-Step Double Coupling Protocol:

  • Wash: After the first coupling, thoroughly wash the resin with DMF (3-5 times) to remove byproducts and residual reagents.

  • Prepare Fresh Reagents: In a separate vessel, prepare a fresh activation mixture. Do not reuse the previous solution. For 1g of resin (0.5 mmol/g loading), use:

    • Fmoc-α-Me-Pra-OH: 4-5 equivalents

    • HATU: 4-5 equivalents

    • DIPEA or 2,4,6-Collidine: 8-10 equivalents

  • Pre-activate: Dissolve the components in DMF and allow for pre-activation for 2-5 minutes.

  • Recouple: Add the fresh activation mixture to the washed resin and agitate for 1-2 hours at room temperature. For particularly stubborn couplings, consider extending the time or increasing the temperature (see Q2).

  • Re-test: After the second coupling, wash the resin thoroughly with DMF and perform another Kaiser test to confirm completion.

Q2: I've performed a double coupling, but the Kaiser test is still slightly positive. What are the next optimization steps?

If a standard double coupling is insufficient, you must enhance the reaction conditions. The primary barriers are steric hindrance from the α-methyl group and potential peptide aggregation on the solid support.[4][5]

Optimization Strategies:

  • Elevated Temperature/Microwave Energy: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings.

    • Conventional Heating: Perform the coupling at 40-50°C for 1-2 hours.

    • Microwave Synthesis: Microwave-assisted solid-phase peptide synthesis (MW-SPPS) is highly effective for driving difficult couplings to completion quickly.[4][6][7][8] A typical microwave cycle is 5-15 minutes at 75-90°C.

  • Switch to a More Potent Coupling Reagent: While HATU is a robust choice, other reagents may offer advantages in specific contexts.[9] Consider COMU, which has comparable efficiency to HATU but with better solubility and safety profile, or PyAOP for extremely hindered systems.[9][10]

  • Solvent Optimization: If peptide aggregation is suspected, especially in hydrophobic sequences, switching from DMF to N-Methyl-2-pyrrolidone (NMP) can improve solvation of the growing peptide chain and enhance coupling efficiency.[5]

dot

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling (Fresh Reagents) start->double_couple kaiser_2 Kaiser Test #2 double_couple->kaiser_2 optimize Optimize Conditions: - Increase Temperature / Use Microwave - Switch to COMU/PyAOP - Use NMP Solvent kaiser_2->optimize Positive proceed Proceed to Next Cycle kaiser_2->proceed Negative kaiser_3 Kaiser Test #3 optimize->kaiser_3 capping Cap Unreacted Amines (Acetic Anhydride) kaiser_3->capping Positive kaiser_3->proceed Negative capping->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Q3: My coupling appears complete, but my final HPLC/MS analysis shows a significant deletion product at the α-Me-Pra position. What happened?

This indicates that while the bulk of the resin may have passed the Kaiser test, a population of unreacted amines remained and were carried through the synthesis, leading to a peptide missing the Fmoc-α-Me-Pra-OH residue (a deletion sequence). To prevent this, any remaining unreacted amines must be permanently blocked.

Solution: Capping

Capping is the process of acetylating unreacted N-terminal amines to make them non-reactive in subsequent coupling cycles.[11][12][13] This is a critical step when working with difficult amino acids to ensure the purity of the final product.

Standard Capping Protocol:

  • Timing: Perform capping immediately after a coupling cycle that is known to be difficult or has shown a positive Kaiser test that could not be resolved by recoupling.

  • Prepare Capping Solution: A common and effective capping solution is a mixture of acetic anhydride and a base in DMF. Prepare this solution fresh. A typical mixture is:

    • Acetic Anhydride (10-20 equivalents)

    • DIPEA or Pyridine (10-20 equivalents)

    • DMF

  • Capping Reaction: Add the capping solution to the washed peptide-resin and agitate for 15-30 minutes at room temperature.

  • Wash: Thoroughly wash the resin with DMF (3-5 times) to remove all capping reagents and byproducts.

  • Confirmation: Perform a final Kaiser test. It should be negative (yellow), confirming the absence of free primary amines before proceeding to the next deprotection step.[11]

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-α-Me-Pra-OH so difficult to couple?

The difficulty arises primarily from steric hindrance. Fmoc-α-Me-Pra-OH is an α,α-disubstituted amino acid. The presence of both a methyl group and a propargyl group on the α-carbon creates significant bulk around the carboxylic acid. This bulk physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and often preventing it from reaching completion under standard conditions.[4][7]

dot

G cluster_0 Standard Amino Acid (e.g., Alanine) cluster_1 Fmoc-α-Me-Pra-OH Ala_Ca Ala_H H Ala_Ca->Ala_H Ala_R CH₃ Ala_Ca->Ala_R Ala_COOH COOH Ala_Ca->Ala_COOH Ala_NH2 NH₂ Ala_Ca->Ala_NH2 Pra_Ca Pra_R1 CH₃ (Steric Hindrance) Pra_Ca->Pra_R1 Pra_R2 CH₂-C≡CH (Steric Hindrance) Pra_Ca->Pra_R2 Pra_COOH COOH Pra_Ca->Pra_COOH Pra_NHFmoc NH-Fmoc Pra_Ca->Pra_NHFmoc

Caption: Steric hindrance comparison at the α-carbon.

Q2: What is the mechanism of HATU, and why is it recommended for hindered couplings?

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent prized for its high efficiency and low racemization risk.[14][15] Its effectiveness, especially for hindered amino acids, is due to its mechanism of action.

Mechanism:

  • Activation: In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated. This carboxylate anion attacks HATU.[16][17]

  • Formation of Active Ester: This initial attack leads to the formation of a highly reactive OAt-active ester intermediate. The leaving group, HOAt (1-hydroxy-7-azabenzotriazole), is superior to the HOBt found in older reagents like HBTU.[18]

  • Nucleophilic Attack: The N-terminal amine of the peptide chain attacks the highly electrophilic carbonyl carbon of the OAt-active ester, forming the desired amide bond and releasing HOAt.[15]

The pyridine nitrogen in the HOAt moiety provides anchimeric assistance (neighboring group participation), which accelerates the coupling reaction, making HATU particularly effective at overcoming the steric barriers presented by residues like Fmoc-α-Me-Pra-OH.

Q3: Can the Kaiser test give a false negative result with hindered amino acids?

Yes, this is a critical consideration. While rare, a false negative (yellow beads, but incomplete coupling) can occur. The bulky nature of the α-Me-Pra residue, combined with a potentially aggregated peptide chain, can sometimes make the unreacted N-terminal amine inaccessible to the ninhydrin reagent used in the test.[1]

Best Practice: If you are synthesizing a peptide with multiple adjacent hindered residues or a sequence known to aggregate, it is prudent to perform a precautionary double coupling or use an extended coupling time even if the Kaiser test appears negative. This provides extra assurance that the coupling has proceeded to completion.

Comparative Data & Protocols

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
ReagentClassKey AdvantageConsiderations
HATU Uronium SaltHigh efficiency, low racemization, well-established for hindered couplings.[14][18]Potential for guanidinylation side reaction if used in large excess.[14]
HCTU Uronium SaltMore soluble and cost-effective than HATU, with similar reactivity.Based on HOBt derivative, slightly less reactive than HOAt-based reagents.
COMU Uronium SaltOxyma-based, avoiding potentially explosive HOBt/HOAt byproducts. High solubility.[9]Newer reagent, may require more optimization for specific sequences.
PyAOP Phosphonium SaltExtremely potent, often considered for the most difficult couplings.[10]Solutions in DMF have lower stability than uronium salts and should be made fresh.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]

  • Danishefsky, S. J., et al. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Lee Research Group. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]

  • Leiden University. (2025). Protective group strategies in carbohydrate and peptide chemistry. [Link]

  • Springer. (2014). Methods and protocols of modern solid phase peptide synthesis. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

  • ResearchGate. (n.d.). Solubilization efficacy of coupling reagents and mixture Fmoc-AA(PG)-OH.... [Link]

  • Reddit. (2023). Choosing amide coupling agent. [Link]

  • Semantic Scholar. (2020). INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. [Link]

  • Reddit. (2021). Solid phase peptide synthesis help. [Link]

  • Peptide-China. (n.d.). Kaiser Test (Ninhydrin Test). [Link]

  • Digital CSIC. (2014). Solid-phase peptide synthesis. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?[Link]

  • National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. [Link]

Sources

Troubleshooting

protecting group compatibility for alpha-methyl-propargylglycine synthesis

An In-Depth Technical Guide to the Synthesis and Compatibility of -Methyl-Propargylglycine Technical Support Center: -Methyl-Propargylglycine Welcome to the Advanced Synthesis Support Module. Subject: Protecting Group Co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Compatibility of


-Methyl-Propargylglycine

Technical Support Center: -Methyl-Propargylglycine

Welcome to the Advanced Synthesis Support Module. Subject: Protecting Group Compatibility & Troubleshooting for


-Methyl-Propargylglycine (

-Me-Pra) Ticket ID: AMPG-SYNTH-001 Assigned Scientist: Senior Application Scientist, Chemical Biology Division

Executive Summary: The Molecule & The Challenge


-Methyl-propargylglycine (

-Me-Pra) is a high-value non-canonical amino acid. It serves two critical functions in drug discovery:
  • Conformational Constraint: The

    
    -methyl group restricts the rotation of the peptide backbone (
    
    
    
    and
    
    
    angles), promoting helical structures (specifically
    
    
    -helices) and enhancing proteolytic stability.
  • Bioorthogonal Handle: The propargyl (alkyne) group enables "Click Chemistry" (CuAAC) for conjugation to fluorophores, drugs, or staples.

The Core Challenge: The quaternary carbon at the


-position introduces significant steric hindrance, making peptide coupling difficult. Furthermore, the terminal alkyne requires specific care to prevent isomerization or metal-mediated side reactions during synthesis.

Strategic Planning: Protecting Group Decision Matrix

Before initiating synthesis, select the backbone protection strategy (Fmoc vs. Boc) based on your downstream application.

Figure 1: Protecting Group Strategy Decision Tree

ProtectingGroupStrategy Start Start: Select Backbone Strategy App_AcidSensitive Is the peptide acid-sensitive? Start->App_AcidSensitive App_Aggregation Is the sequence prone to aggregation (>15 residues)? App_AcidSensitive->App_Aggregation No Fmoc_Route Recommended: Fmoc Strategy (Base Labile) App_AcidSensitive->Fmoc_Route Yes App_Aggregation->Fmoc_Route No (Standard SPPS) Boc_Route Recommended: Boc Strategy (Acid Labile) App_Aggregation->Boc_Route Yes (Better solvation) Fmoc_Details Deprotection: 20% Piperidine Cleavage: TFA *Watch for base-catalyzed alkyne isomerization* Fmoc_Route->Fmoc_Details Boc_Details Deprotection: TFA Cleavage: HF or TFMSA *Alkyne generally stable to acid* Boc_Route->Boc_Details

Caption: Decision matrix for selecting Fmoc vs. Boc chemistry based on peptide solubility and acid sensitivity.

Troubleshooting Guide & FAQs

This section addresses specific technical hurdles reported by users synthesizing peptides containing


-Me-Pra.
Category A: Coupling Efficiency (The Steric Issue)

Q1: My coupling yields for


-Me-Pra are consistently low (<50%). Standard HBTU/DIPEA protocols fail. What is happening? 
Diagnosis:  The 

-methyl group creates a "steric wall," preventing the incoming amine from attacking the activated ester. Standard uronium reagents (HBTU/HCTU) often react with the N-terminus of the peptide faster than the bulky amino acid couples, leading to guanidinylation (a permanent termination of the chain).

Corrective Protocol:

  • Switch Reagents: Move to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . The 7-azabenzotriazole moiety provides anchiomeric assistance (neighboring group effect) that accelerates coupling by ~10-fold compared to HOBt esters [1].

  • Use Phosphonium Salts: If guanidinylation is suspected, switch to PyBrOP or PyBOP . Phosphonium salts cannot guanidinylate the amine.

  • Double Coupling: Perform two coupling cycles.

    • Cycle 1: 2 hours with HATU.

    • Cycle 2: Overnight with HATU or PyBrOP.

Data Table 1: Coupling Reagent Efficiency for Hindered Amino Acids

ReagentMechanismRelative RateRisk of GuanidinylationRecommended For
HBTU/HCTU Uronium (OBt/OClBt)LowHighStandard AA
HATU Uronium (OAt)HighMedium

-Methyl AA
PyBOP Phosphonium (OBt)MediumNone Slow couplings
PyBrOP Phosphonium (Bromide)Very High None N-methyl /

-methyl
Category B: Alkyne Stability (The Side Reaction Issue)

Q2: I am using Fmoc chemistry. Will the piperidine deprotection step damage the propargyl group? Diagnosis: Terminal alkynes are generally stable to 20% piperidine. However, prolonged exposure to strong bases can trigger a propargyl-allene isomerization (


). This is rare in standard SPPS but becomes a risk if:
  • Deprotection times are extended (>30 mins) to remove Fmoc from a hindered amine.

  • Stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are used.

Corrective Protocol:

  • Standard: Use 20% Piperidine in DMF with 0.1M HOBt . HOBt suppresses aspartimide formation and buffers the basicity slightly, protecting sensitive groups [2].

  • Alternative Base: If isomerization is observed (detectable by a mass shift or NMR), switch to Piperazine (5% in DMF) or 4-Methylpiperidine . These are less basic (pKa ~9.8 vs 11.1 for piperidine) but effective for Fmoc removal.

Q3: Can I use the "Click" reaction (CuAAC) while the peptide is still on the resin? Answer: Yes, but with a critical caveat.

  • Risk: Copper (Cu(I)) can chelate to the amide backbone or become trapped in the resin matrix (especially polystyrene), leading to oxidative damage or contamination in subsequent steps.

  • Solution:

    • Perform CuAAC as the final step before cleavage.

    • Wash the resin extensively with a copper chelator: 0.5% sodium diethyldithiocarbamate or EDTA in DMF after the reaction.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling of Fmoc- -Me-Pra-OH

Use this protocol for introducing the hindered amino acid into the chain.

Reagents:

  • Fmoc-

    
    -Me-Pra-OH (3.0 eq)
    
  • HATU (2.9 eq)

  • HOAt (3.0 eq) - Optional but recommended for extreme hindrance

  • DIPEA (6.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Pre-activation: Dissolve Fmoc-

    
    -Me-Pra-OH and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds  (do not wait longer; the active ester can hydrolyze or rearrange).
    
  • Addition: Add the pre-activated mixture to the resin-bound free amine.

  • Incubation: Shake at room temperature for 2 hours .

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines).

    • If positive (blue): Wash resin and repeat coupling with PyBrOP (3 eq) and DIPEA (6 eq) overnight.

    • If negative (colorless): Proceed to capping (Acetic Anhydride/Pyridine) to block any unreacted amines.

Protocol B: Synthesis of -Methyl-Propargylglycine (Reference Route)

For users synthesizing the building block in-house.

The most robust route utilizes the Schöllkopf Bis-Lactim Ether method, which guarantees high enantioselectivity.

Figure 2: Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Schöllkopf Bis-Lactim Ether Step1 1. Metallation (n-BuLi, -78°C) Start->Step1 THF Step2 2. Electrophile Addition (Propargyl Bromide) Step1->Step2 Alkylation Step3 3. Hydrolysis (0.25 N HCl) Step2->Step3 Chiral Aux. Removal Step4 4. Fmoc Protection (Fmoc-OSu) Step3->Step4 Protection Final Fmoc-alpha-Me-Pra-OH (>98% ee) Step4->Final

Caption: Synthesis of Fmoc-


-Me-Pra via the Schöllkopf bis-lactim ether method to ensure stereochemical purity.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Bachem. (2024). Peptide Coupling Reagents Guide. Bachem Technical Notes. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (2024). Solid Phase Peptide Synthesis (SPPS) User Guide. Merck/MilliporeSigma. Link

  • Chem-Impex. (2024). Fmoc-alpha-methyl-L-propargylglycine Product Data. Link

Sources

Optimization

difficult peptide sequences containing alpha-methyl propargylglycine

The following Technical Support Guide is designed for researchers utilizing -methyl propargylglycine ( -Me-Pra) in Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the extreme steric hindrance...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing


-methyl propargylglycine (

-Me-Pra)
in Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the extreme steric hindrance of

-disubstituted residues (like Aib) with the bio-orthogonal reactivity of an alkyne handle.

Technical Support Center: -Methyl Propargylglycine ( -Me-Pra)

Core Technical Overview

Subject:


-Methyl Propargylglycine (

-Me-Pra) Chemical Classification:

-tetrasubstituted amino acid (Aib analogue) with an alkyne side chain. Primary Application: Stapled peptides, helical stabilization, and Click Chemistry (CuAAC) sites. Difficulty Level: High . The quaternary

-carbon creates a "steric wall," severely inhibiting nucleophilic attack during coupling.
The "Steric Wall" Phenomenon

Unlike standard amino acids,


-Me-Pra lacks an 

-proton. The presence of both a methyl group and a propargyl group on the

-carbon restricts conformational freedom and physically blocks the approach of the activated carboxylate.

Troubleshooting & FAQs

Category A: Coupling Failures (The #1 Issue)

Q: I am seeing <10% coupling efficiency for Fmoc-


-Me-Pra-OH. Standard HBTU/DIEA protocols failed. Why? 
A:  Standard reagents like HBTU or HCTU are insufficient for 

-tetrasubstituted amino acids. The steric bulk prevents the formation of the transition state required for acylation.
  • The Fix: You must switch to high-potency phosphonium or uronium reagents that generate more reactive active esters (e.g., 7-azabenzotriazole esters).

  • Recommended Reagents: HATU (Gold Standard) or PyAOP .

  • Critical Step: Use Microwave Irradiation .[1] Thermal energy is often the only way to overcome the activation energy barrier imposed by the steric hindrance.

Q: The


-Me-Pra coupled fine, but the next amino acid won't attach. Is the sequence dead? 
A:  This is a classic "difficult junction." The N-terminus of an anchored 

-Me-Pra is a sterically hindered amine. It is buried within the methyl/propargyl shield.
  • The Fix:

    • Reagent: Use PyAOP or COMU for the incoming amino acid.

    • Double Coupling: Perform two coupling cycles (1h each).

    • Temp: Heat to 75°C (unless Cys/His are present, then limit to 50°C).

    • Capping: Aggressively cap unreacted amines with acetic anhydride to prevent deletion sequences.

Category B: Side Reactions & Stability

Q: Will the alkyne side chain react during Fmoc deprotection (Piperidine) or TFA cleavage? A: Generally, no . The terminal alkyne is stable to:

  • 20% Piperidine/DMF (Fmoc removal).[2]

  • 95% TFA (Cleavage).

  • Warning: Avoid "TFA cocktails" containing dithiothreitol (DTT) or severe reducing agents if you plan to do metal-catalyzed chemistry later, as thiols can sometimes interfere with subsequent Copper catalysts, though the alkyne itself is robust.

Q: I see a mass shift of +40 Da or +56 Da after cleavage. What happened? A: This often indicates alkyne hydration or adduct formation, usually catalyzed by contaminants or improper scavenger choices.

  • The Fix: Use high-purity cleavage reagents. Avoid using chlorinated solvents (DCM) in the cleavage cocktail if possible, as they can sometimes induce side reactions with electron-rich systems, although alkynes are relatively safe. Ensure your scavengers (TIS/Water) are fresh.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of -Me-Pra

Use this protocol when attaching


-Me-Pra to the resin.

Reagents:

  • Amino Acid: Fmoc-

    
    -Me-Pra-OH (4.0 eq)
    
  • Activator: HATU (3.8 eq) or PyAOP (3.8 eq)

  • Base: HOAt (4.0 eq - optional but recommended with PyAOP) + DIEA (8.0 eq)

  • Solvent: NMP (preferred over DMF for difficult sequences)

Workflow:

  • Pre-activation: Dissolve Amino Acid and HATU in NMP. Add DIEA. Let sit for exactly 30 seconds . (Do not over-activate; HATU esters can hydrolyze or rearrange).

  • Addition: Add mixture to the resin.

  • Microwave Cycle:

    • Ramp to 75°C over 2 mins.

    • Hold at 75°C for 10 mins (20W constant power).

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive, Recouple .

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) on Resin

Perform this step if you need to conjugate an azide to the


-Me-Pra before  cleaving the peptide.

Reagents:

  • Copper(I) Iodide (CuI) (0.5 eq)

  • Ascorbic Acid (5.0 eq)

  • Azide-Partner (2.0 - 5.0 eq)

  • Base: DIEA (5.0 eq) or 2,6-Lutidine

  • Solvent: DMF/Piperidine (remove Fmoc first!) or DMF.[2]

Workflow:

  • Swell Resin: DCM (30 min), then DMF.

  • Degas: Bubble

    
     through the solvent for 10 mins (Oxygen kills the Cu(I) catalyst).
    
  • Mix: Dissolve Azide, CuI, and Ascorbate in DMF. Add base.[1][3][4]

  • Reaction: Agitate at Room Temperature for 6–12 hours. Note: Heating is rarely needed for CuAAC and can degrade the resin.

  • Wash:

    • DMF (5x)

    • 0.5% Sodium Diethyldithiocarbamate (w/v) in DMF (3x) — CRITICAL STEP : This removes Copper trapped in the resin beads.

    • DCM (5x).

Visualized Workflows

Figure 1: The Steric Barrier & Coupling Logic

This diagram illustrates the logical flow for deciding coupling conditions based on steric hindrance.[5][6]

CouplingLogic Start Start: Couple Next AA CheckAA Is Incoming AA or Resin-Bound AA Alpha-Methylated? Start->CheckAA Standard Standard Protocol (HBTU/DIEA, RT, 30m) CheckAA->Standard No Difficult Difficult Coupling Detected CheckAA->Difficult Yes (e.g., a-Me-Pra) Selection Select Reagent: HATU or PyAOP Difficult->Selection Method Apply Microwave Energy (75°C, 10-20 min) Selection->Method Check QC: Chloranil Test Method->Check Pass Proceed to Deprotection Check->Pass Negative (No free amine) Fail Double Couple (Fresh Reagents) Check->Fail Positive (Free amine) Fail->Method

Caption: Decision tree for overcoming the steric barrier of


-Me-Pra during SPPS.
Figure 2: CuAAC On-Resin Workflow

Visualizing the critical copper removal step to prevent peptide contamination.

ClickChemistry Step1 Resin-Bound Peptide (Alkyne) Step2 Add Azide + Cu(I) + Ascorbate Step1->Step2 Step3 Reaction (6-12h, RT, N2) Step2->Step3 Step4 Copper Removal (Dithiocarbamate Wash) Step3->Step4 Crucial Step Step5 Final Cleavage (TFA/TIS/H2O) Step4->Step5

Caption: On-resin Click Chemistry workflow emphasizing the copper chelation wash.

Quantitative Data Summary

Table 1: Coupling Reagent Efficiency for


-Disubstituted Amino Acids 
ReagentActivation TypeCoupling Efficiency*Recommended Use
HBTU/HCTU UroniumLow (<20%)Avoid for

-Me-Pra.
DIC/Oxyma CarbodiimideMedium (40-60%)Acceptable for automated synthesizers if heated.
HATU Uronium (Aza)High (85-95%)Primary Choice . Fast kinetics.
PyAOP Phosphonium (Aza)Very High (>95%)Best for "Impossible" couplings (e.g.,

-Me-Pra to

-Me-Pra).

*Efficiency estimates based on single coupling cycle at elevated temperature (60-75°C).

References

  • Albericio, F., et al. (2001). "Solid-Phase Synthesis of Difficult Peptide Sequences." Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.

  • Bachem Technical Guides. (2024). "Coupling Reagents & Additives."[1][2][3][7][8]

  • CEM Corporation. (n.d.). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Alpha-Methyl-Propargylglycine Enantiomers

For researchers, medicinal chemists, and drug development professionals, the enantiomeric purity of novel amino acid analogs is a critical quality attribute. Alpha-methyl-propargylglycine, a non-proteinogenic amino acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the enantiomeric purity of novel amino acid analogs is a critical quality attribute. Alpha-methyl-propargylglycine, a non-proteinogenic amino acid, presents a unique challenge for chiral separation due to its stereochemically significant alpha-methylation and the presence of a reactive propargyl group. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methodologies for resolving its enantiomers, grounded in established separation principles and supported by experimental insights from analogous separations.

The Analytical Challenge: Structure and Stereochemistry

Alpha-methyl-propargylglycine's structure, featuring a chiral center at the alpha-carbon, necessitates the use of chiral chromatography for the separation of its D- and L-enantiomers. The additional methyl group at the alpha-position introduces steric hindrance that can influence the interaction with chiral stationary phases (CSPs), making the selection of an appropriate column chemistry paramount for achieving baseline resolution. Furthermore, the propargyl group, with its terminal alkyne, offers potential sites for specific interactions, such as π-π stacking, which can be exploited for enhanced selectivity.

A Comparative Analysis of Chiral Stationary Phases

The selection of the chiral stationary phase is the most critical decision in developing a successful enantioselective HPLC method. Based on the structural characteristics of alpha-methyl-propargylglycine, three primary classes of CSPs present themselves as strong candidates: Macrocyclic Glycopeptide, Pirkle-Type, and Cyclodextrin-Based phases.

Macrocyclic Glycopeptide-Based CSPs: The Power of Complex Interactions

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are renowned for their broad enantioselectivity, particularly for underivatized amino acids.[1][2] These CSPs offer a complex array of interaction sites, including hydrophobic pockets, ionizable groups, and hydrogen bond donors and acceptors, making them highly effective for resolving polar and ionic compounds like amino acids.[1][3]

Mechanism of Chiral Recognition: The enantioseparation on a teicoplanin-based column, such as the Astec CHIROBIOTIC® T, is believed to occur through a combination of interactions. The zwitterionic nature of alpha-methyl-propargylglycine allows for electrostatic interactions with the charged groups on the teicoplanin molecule.[1] Additionally, the methyl and propargyl groups can engage in hydrophobic interactions within the macrocyclic cavity, while the carboxylic acid and amine functionalities can form hydrogen bonds. The precise stereochemical fit of one enantiomer over the other into this multi-point interaction environment dictates the differential retention and, therefore, the separation. For many amino acids on this type of phase, the D-enantiomer is more strongly retained.[2]

dot

cluster_Analyte α-Methyl-Propargylglycine Enantiomer cluster_CSP Macrocyclic Glycopeptide CSP cluster_Interactions Chiral Recognition Analyte Analyte CSP Teicoplanin Analyte->CSP Multiple Interactions a Ionic Interactions CSP->a b Hydrogen Bonding CSP->b c Hydrophobic Inclusion CSP->c d Steric Repulsion CSP->d A Racemic α-Methyl-Propargylglycine B Derivatization with DNB-Cl A->B C DNB-Derivatized Enantiomers B->C D Injection onto Pirkle-Type CSP C->D E Formation of Transient Diastereomeric π-π Complexes D->E F Differential Retention E->F G Separated Enantiomers F->G

Caption: Workflow for Chiral Separation on a Pirkle-Type CSP.

Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation

Cyclodextrin-based CSPs are derived from cyclic oligosaccharides, most commonly β-cyclodextrin, which have a chiral, hydrophobic cavity and a hydrophilic exterior. [4]Chiral recognition is primarily achieved through the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cyclodextrin cavity. [4] Mechanism of Chiral Recognition: For alpha-methyl-propargylglycine, the propargyl and methyl groups are likely to be included within the hydrophobic cavity of the cyclodextrin. The chiral environment of the cavity, along with interactions between the amino and carboxyl groups of the analyte and the hydroxyl groups on the rim of the cyclodextrin, leads to the formation of diastereomeric complexes with different stabilities. [4]The enantiomer that forms the more stable complex will be retained longer on the column. The choice of mobile phase, particularly the organic modifier, can significantly influence the inclusion process and, consequently, the separation. [2]

Comparative Guide to Experimental Protocols

The following table summarizes suggested starting conditions for the chiral separation of alpha-methyl-propargylglycine enantiomers on the discussed CSPs. These are intended as initial screening protocols, with further optimization likely required to achieve baseline separation.

ParameterMacrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC® T)Pirkle-Type (e.g., Regis Whelk-O® 1) (after derivatization)Cyclodextrin-Based (e.g., Astec CYCLOBOND™ I 2000)
Analyte Form UnderivatizedN-3,5-Dinitrobenzoyl (DNB) derivativeUnderivatized
Mobile Phase Polar Ionic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 100/0.1/0.1 v/v/v)Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v)Reversed-Phase: 1% Triethylammonium Acetate buffer (pH 4.1)/Acetonitrile (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 210 nm or ELSD/MSUV at 254 nmUV at 210 nm or ELSD/MS

Detailed Experimental Protocols

Protocol 1: Direct Enantioseparation on a Macrocyclic Glycopeptide CSP

This protocol is designed for the direct analysis of underivatized alpha-methyl-propargylglycine.

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Methanol with 0.1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine. Filter and degas.

  • HPLC System: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the racemic alpha-methyl-propargylglycine in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm.

  • Optimization: If separation is not optimal, systematically vary the concentration of the acidic and basic additives. The type and concentration of the organic modifier (e.g., substituting methanol with ethanol or acetonitrile) can also be adjusted.

Protocol 2: Indirect Enantioseparation on a Pirkle-Type CSP

This protocol involves derivatization prior to HPLC analysis.

  • Derivatization:

    • Dissolve 1 mg of racemic alpha-methyl-propargylglycine in 1 mL of a suitable aprotic solvent (e.g., anhydrous acetonitrile).

    • Add a slight excess of a base (e.g., triethylamine).

    • Add a slight molar excess of 3,5-dinitrobenzoyl chloride.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Evaporate the solvent and redissolve the residue in the mobile phase.

  • Column: Regis Whelk-O® 1 (S,S), 5 µm, 250 x 4.6 mm.

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v). Filter and degas.

  • HPLC System: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm.

  • Optimization: Adjust the ratio of hexane to isopropanol. A higher percentage of isopropanol will decrease retention times. Small amounts of an acidic or basic modifier can also be added to improve peak shape.

Conclusion and Recommendations

For the chiral separation of alpha-methyl-propargylglycine enantiomers, a macrocyclic glycopeptide stationary phase, such as the Astec CHIROBIOTIC® T, represents the most promising starting point due to its proven success with a wide range of underivatized amino acids. [1][3][5]This approach avoids the need for derivatization, simplifying sample preparation and preventing the introduction of potential artifacts.

Should the direct approach on a macrocyclic glycopeptide CSP prove unsuccessful, the indirect method using a Pirkle-type column after derivatization offers a robust alternative, particularly leveraging the strong π-π interactions. [6][7]Cyclodextrin-based CSPs provide a third viable option, with the potential for unique selectivity based on inclusion complexation.

Successful method development will rely on a systematic approach to optimizing the mobile phase composition and temperature for the chosen CSP. The insights and protocols provided in this guide offer a solid foundation for researchers to efficiently develop a reliable and reproducible method for the critical enantiomeric analysis of alpha-methyl-propargylglycine.

References

  • Ili, I., Za, A., & Antal, P. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Aurora Borealis Control BV. (n.d.). Pirkle Type Chiral Columns. Retrieved from [Link]

  • Das, B., & Devi, R. R. (2014). Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles. Journal of the Chilean Chemical Society, 59(1), 2351-2356.
  • Wang, Y., & Wang, Q. (2012). Method for chiral separation of various side chain protected amino acids. Google Patents.
  • Ilisz, I., Aranyi, A., & Peter, A. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Peter, A., Ilisz, I., Gecse, Z., & Fülöp, F. (2014). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography.
  • Element Lab Solutions. (n.d.). Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Ray, A. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Juvancz, Z., & Guttman, A. (2007). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 51(1-2), 3-13.
  • Kučerová, G., et al. (2017). Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography.
  • Davankov, V. A., et al. (2002). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Peter, A., et al. (2004). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases.
  • Phenomenex. (n.d.). Chirex Pirkle-brush concept Chiral LC columns. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database. Retrieved from [Link]

  • Regis Technologies. (n.d.). Pirkle-Type Columns. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Péter, A., et al. (2015). Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids. Molecules, 20(8), 14836-14853.
  • Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Retrieved from [Link]

  • Ismail, O. H., et al. (2020). Is There Still Room for Innovation in Chiral Stationary Phases for Liquid Chromatography? The Fortunate Case of the Zwitterionic-Teicoplanin. LCGC North America, 38(6s), 22-29.
  • Liu, Y., & Pohl, C. A. (2014). Zwitterionic stationary phase for hydrophilic interaction liquid chromatography and preparation method thereof. Google Patents.
  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3334.
  • Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethy. Molecules, 27(23), 8489.
  • Bhushan, R., & Kumar, V. (2015). A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of b-Amino Alcohols.
  • Gecse, Z., et al. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal,. Molecules, 27(15), 4788.
  • Wodecka, K., et al. (2024).

Sources

Comparative

A Comparative Guide to ¹H NMR Chemical Shifts of Terminal Alkynes in α-Methyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the precise incorporation of unique functional groups into bioactive molecules is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the precise incorporation of unique functional groups into bioactive molecules is paramount. Among these, the terminal alkyne stands out for its versatility, particularly as a handle for "click" chemistry reactions. When appended to amino acids, the building blocks of peptides and proteins, terminal alkynes open up a world of possibilities for bioconjugation, labeling, and the synthesis of novel therapeutics. The introduction of an α-methyl group to these amino acids can further enhance their therapeutic potential by increasing metabolic stability and inducing specific conformational constraints.

This guide provides an in-depth technical comparison of the ¹H NMR chemical shifts of the terminal alkyne proton in α-methylated versus non-methylated propargylglycine. Understanding these subtle yet significant differences is crucial for the unambiguous characterization of these valuable synthetic building blocks.

The Influence of α-Methylation on Alkyne Proton Chemical Shifts: A Comparative Analysis

The chemical environment of a proton dictates its resonance frequency in an ¹H NMR spectrum. For the terminal alkyne proton, its chemical shift is primarily influenced by the diamagnetic anisotropy of the carbon-carbon triple bond and the electronegativity of neighboring atoms.[1][2] The introduction of an α-methyl group induces a noticeable change in the electronic environment of the terminal alkyne proton, leading to a discernible shift in its resonance frequency.

CompoundStructureTerminal Alkyne Proton (H-C≡) Chemical Shift (δ, ppm)⁴J Coupling Constant (Hz)
L-Propargylglycine~2.3~2.5
α-Methyl-L-propargylglycine~2.2~2.6

Table 1: Comparison of ¹H NMR Data for the Terminal Alkyne Proton. Note: The exact chemical shift values can vary depending on the solvent, concentration, and pH.

The α-methyl group, being an electron-donating group, slightly increases the electron density at the α-carbon. This electronic effect can be transmitted through the carbon backbone to the terminal alkyne, resulting in a subtle upfield shift (a decrease in the ppm value) of the alkyne proton signal in α-methyl-L-propargylglycine compared to its non-methylated counterpart, L-propargylglycine. While the effect is modest, it is a consistent and measurable distinction that aids in the structural verification of these amino acids.

The long-range coupling (⁴J) between the terminal alkyne proton and the protons on the β-carbon is a characteristic feature of propargylic systems. This coupling constant is typically small, in the range of 2-3 Hz, and is not significantly altered by the presence of the α-methyl group.

Causality Behind Experimental Choices: Understanding the NMR Data

The choice of solvent and pH is critical when acquiring ¹H NMR spectra of amino acids.[3][4] Deuterated water (D₂O) is a common solvent for these polar molecules. The pH of the solution can influence the protonation state of the amino and carboxylic acid groups, which in turn can affect the chemical shifts of all protons in the molecule. For comparative purposes, it is essential to acquire the spectra of both the α-methylated and non-methylated analogues under identical conditions.

The following diagram illustrates the key factors influencing the chemical shift of the terminal alkyne proton.

Caption: Factors influencing the terminal alkyne proton's chemical shift.

Experimental Protocols

Synthesis of α-Methyl-L-propargylglycine

The synthesis of α-methyl-L-propargylglycine can be achieved through various methods developed for the α-alkylation of amino acids. A common approach involves the use of a chiral auxiliary to control the stereochemistry at the α-carbon. The following is a generalized, illustrative protocol.

Step-by-Step Methodology:

  • Protection of L-alanine: Begin by protecting the amino and carboxyl groups of L-alanine. For instance, the amino group can be protected with a Boc group, and the carboxyl group can be converted to a methyl or ethyl ester.

  • Formation of an Enolate: The protected L-alanine is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate.

  • α-Alkylation: The enolate is then reacted with an electrophile, in this case, propargyl bromide, to introduce the propargyl group at the α-position.

  • Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., acid treatment for the Boc group and saponification for the ester) to yield the desired α-methyl-L-propargylglycine.

  • Purification: The final product is purified by techniques such as ion-exchange chromatography or crystallization.

For a detailed and specific synthetic procedure, researchers should consult peer-reviewed literature on the synthesis of α-alkylated amino acids.

¹H NMR Spectroscopy

Step-by-Step Methodology for Sample Preparation and Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the amino acid (L-propargylglycine or α-methyl-L-propargylglycine) in 0.6-0.7 mL of deuterated water (D₂O). If solubility is an issue, a small amount of DCl or NaOD can be added to adjust the pH.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

    • A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

    • Solvent suppression techniques to minimize the residual HDO signal.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Analysis: Identify the signal corresponding to the terminal alkyne proton (typically a triplet due to ⁴J coupling) and determine its chemical shift and coupling constant.

Conclusion

The introduction of an α-methyl group to L-propargylglycine results in a subtle but detectable upfield shift of the terminal alkyne proton's resonance in the ¹H NMR spectrum. This guide provides a framework for understanding and experimentally verifying this difference. Accurate characterization of these modified amino acids is a critical step in their application in peptide synthesis and drug development, enabling researchers to confidently incorporate these valuable building blocks into their molecular designs.

References

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • ResearchGate. ¹H-NMR spectra of M-GLY obtained in D2O at pH 7.0 at different times.... [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Wikipedia. Propargylglycine. [Link]

Sources

Comparative

A Comparative Guide to the Inhibition Potency of Propargylglycine and α-Methyl-propargylglycine

For researchers in drug development and metabolic studies, understanding the precise activity and selectivity of enzyme inhibitors is paramount. Propargylglycine (PAG) and its structural analog, α-methyl-propargylglycine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolic studies, understanding the precise activity and selectivity of enzyme inhibitors is paramount. Propargylglycine (PAG) and its structural analog, α-methyl-propargylglycine, are often considered in the context of amino acid metabolism. However, a detailed analysis reveals that despite their structural similarity, they possess distinct primary targets and, consequently, disparate biological effects. This guide provides an in-depth comparison of their inhibitory mechanisms, potency, and the scientific rationale for choosing one over the other in experimental design.

Executive Summary: A Tale of Two Targets

A common misconception based on structural similarity is that propargylglycine and α-methyl-propargylglycine are interchangeable inhibitors for the same enzyme. Our comprehensive review of available data establishes a critical distinction:

  • Propargylglycine (PAG) is a well-characterized, irreversible inhibitor of cystathionine γ-lyase (CSE) , a key enzyme in the transsulfuration pathway responsible for hydrogen sulfide (H₂S) production.[1][2]

  • α-Methyl-propargylglycine is primarily identified as a potent and selective inhibitor of a different enzyme, S-adenosylhomocysteine hydrolase (SAHH) , which plays a crucial role in cellular methylation reactions.[3][4]

This guide will dissect the evidence supporting these distinct roles, providing clarity for researchers designing experiments targeting these metabolic pathways.

Section 1: Propargylglycine (PAG) - The Classic CSE Inhibitor

Propargylglycine is a non-proteinogenic amino acid containing a terminal alkyne group, which functions as a reactive "warhead".[1][5] It is widely employed as a research tool to investigate the physiological and pathological roles of H₂S in processes like vasodilation, inflammation, and oxidative stress.[1][6]

Mechanism of Action

PAG acts as a mechanism-based or "suicide" inhibitor of cystathionine γ-lyase (CSE).[1] The enzyme, which is dependent on a pyridoxal 5'-phosphate (PLP) cofactor, mistakenly processes PAG as a substrate.[7] This catalytic action converts the inert alkyne group into a highly reactive allene intermediate within the active site. This intermediate then forms a covalent bond with the PLP cofactor, leading to the irreversible inactivation of the enzyme.[1][8]

Inhibition Potency

The inhibitory potency of PAG against CSE has been quantified in several studies. While potency can vary based on the enzyme source and assay conditions, it is generally considered a moderately potent inhibitor.

Inhibitor Target Enzyme Source Potency (IC₅₀) Reference
DL-PropargylglycineCystathionine-γ-lyase (CSE)Rat Liver55 µM[9]
DL-PropargylglycineHuman Cystathionine-γ-lyase (CSE)Recombinant40 µM[10]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the enzyme activity by 50%.

Selectivity Profile

While PAG is most commonly used as a CSE inhibitor, it is important to note that its mechanism targets the PLP cofactor, which is common to a family of enzymes. Consequently, PAG can exhibit off-target effects, also inhibiting other PLP-dependent enzymes such as methionine γ-lyase (MGL) and alanine transaminase (ALT).[1][11] This lack of absolute specificity is a critical consideration in experimental design, often requiring validation through complementary methods.

Section 2: α-Methyl-propargylglycine - A Modulator of Methylation

The addition of a single methyl group at the alpha-carbon position of propargylglycine dramatically alters its pharmacological profile. This structural modification shifts its primary target away from CSE and towards S-adenosylhomocysteine hydrolase (SAHH).[3][4]

Mechanism of Action

α-Methyl-propargylglycine is described as a potent and selective inhibitor of SAHH.[3] This enzyme is critical for regenerating S-adenosylmethionine (SAM), the universal methyl donor in cells, by hydrolyzing its product, S-adenosylhomocysteine (SAH). Inhibition of SAHH leads to an accumulation of SAH, which in turn causes product inhibition of methyltransferase enzymes. This makes α-methyl-propargylglycine a valuable tool for studying the roles of methylation in neuroscience, cardiovascular disease, and metabolic disorders.[3][4]

Inhibition Potency

Currently, there is a lack of publicly available, quantitative data (e.g., IC₅₀ or Kᵢ values) from peer-reviewed studies detailing the inhibition potency of α-methyl-propargylglycine against its primary target, SAHH, or any potential off-target activity against CSE. The structural divergence caused by the α-methyl group likely provides the basis for its distinct enzyme selectivity, sterically hindering its entry or proper orientation within the CSE active site while favoring binding to SAHH.

Section 3: Comparative Analysis

The fundamental difference between these two compounds lies in their target selectivity, which dictates their biological application.

Feature Propargylglycine (PAG) α-Methyl-propargylglycine
Primary Enzyme Target Cystathionine γ-lyase (CSE/CTH)[1][12]S-adenosylhomocysteine hydrolase (SAHH)[3][4]
Biological Pathway Transsulfuration & H₂S Biogenesis[7]Cellular Methylation Cycles[3]
Mechanism Irreversible, mechanism-based inactivation[1]Potent and selective inhibition[3]
Known IC₅₀ 40-55 µM against CSE[9][10]Data not readily available in literature

Section 4: Experimental Protocol for Assessing CSE Inhibition

To empirically determine and compare the inhibitory effects of compounds like PAG on CSE activity, a robust and reproducible assay is essential. The following protocol describes a standard in vitro method for measuring H₂S production, the enzymatic product of CSE, using the lead acetate method.[13]

Causality and Self-Validation

This protocol is designed to be self-validating. The inclusion of a no-inhibitor control establishes the baseline 100% enzyme activity, while a no-enzyme control accounts for any non-enzymatic H₂S production. A dose-response curve is generated to ensure the inhibitory effect is concentration-dependent. Pre-incubation of the inhibitor with the enzyme is a critical step for mechanism-based inactivators like PAG, allowing sufficient time for the covalent modification to occur before the reaction is initiated with the substrate.[14][15]

Step-by-Step Methodology
  • Reagent Preparation :

    • Assay Buffer : Prepare a 100 mM HEPES buffer, pH 7.4.

    • Enzyme Stock : Prepare a stock solution of purified recombinant human CSE in assay buffer. The final concentration in the assay should be determined empirically.

    • Substrate Stock : Prepare a 10 mM stock solution of L-cysteine in assay buffer.

    • Inhibitor Stocks : Prepare 10 mM stock solutions of Propargylglycine and α-Methyl-propargylglycine in assay buffer. Perform a serial dilution to create a range of concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).

    • Detection Reagent : Prepare a 0.8 mM lead acetate solution in assay buffer.

  • Assay Setup (96-well plate format) :

    • To appropriate wells, add 20 µL of assay buffer (for no-inhibitor control) or 20 µL of the various inhibitor dilutions.

    • Add 20 µL of the CSE enzyme stock solution to all wells except the no-enzyme control wells (add 20 µL of assay buffer to these instead).

    • Add 140 µL of the lead acetate detection reagent to all wells.

    • Pre-incubation : Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to and/or inactivate the enzyme.

  • Reaction Initiation and Measurement :

    • Initiate the enzymatic reaction by adding 20 µL of the L-cysteine substrate stock to all wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 390 nm every minute for 30 minutes. The formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate results in a measurable absorbance change.[13]

  • Data Analysis :

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the activity by subtracting the rate of the no-enzyme control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[16][17]

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Pre-incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep1 Prepare Assay Buffer, Enzyme, Substrate, & Inhibitor Stocks setup1 Add Inhibitor/Buffer to 96-well plate prep1->setup1 prep2 Prepare Lead Acetate Solution setup3 Add Lead Acetate prep2->setup3 setup2 Add CSE Enzyme setup1->setup2 setup2->setup3 setup4 Pre-incubate at 37°C for 15 min setup3->setup4 react1 Initiate with Substrate (L-Cysteine) setup4->react1 react2 Measure Absorbance (390 nm) Kinetically react1->react2 analysis1 Calculate Reaction Rates react2->analysis1 analysis2 Determine % Inhibition analysis1->analysis2 analysis3 Plot Dose-Response Curve & Calculate IC50 analysis2->analysis3

Workflow for CSE Inhibition Assay.

Section 5: Biological Context - The Transsulfuration Pathway

To fully appreciate the impact of CSE inhibition by propargylglycine, it is essential to visualize its place within the broader metabolic landscape. CSE is a pivotal enzyme in the reverse transsulfuration pathway, which is the primary route for endogenous cysteine synthesis in vertebrates.[18] It catalyzes the α,γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[13] A key secondary reaction is the β-elimination of cysteine itself to produce H₂S, a critical gasotransmitter.

G cluster_pathway Reverse Transsulfuration Pathway Met Methionine Hcy Homocysteine Met->Hcy Multiple Steps Cth Cystathionine Hcy->Cth CBS Cys Cysteine Cth->Cys CSE (Cystathionine γ-lyase) H2S Hydrogen Sulfide (H₂S) (Gasotransmitter) Cys->H2S CSE PAG Propargylglycine PAG->Cth PAG->Cys PAG->H2S

Sources

Validation

A Senior Application Scientist's Guide to the LC-MS Identification of α-Methyl-propargylglycine Metabolites

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic identification of metabolites of α-methyl-propargylglycine (α-MPG) using Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic identification of metabolites of α-methyl-propargylglycine (α-MPG) using Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond rote protocols to explore the causality behind experimental design, comparing key methodologies to build a robust, self-validating analytical system for characterizing the metabolic fate of this unique, alkyne-containing amino acid analog.

Introduction: The Analytical Imperative for α-Methyl-propargylglycine

α-Methyl-propargylglycine (α-MPG) is a non-proteinogenic amino acid featuring a terminal alkyne group, a structure that makes it a compelling candidate for investigation as a mechanism-based enzyme inhibitor. Its structural relative, L-propargylglycine (PPG), is a well-characterized irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme critical to sulfur-containing amino acid metabolism.[1][2] By extension, α-MPG holds potential for targeted therapeutic intervention.

However, the very feature that imparts its potential bioactivity—the reactive alkyne moiety—also presents a significant challenge in drug development: the potential for forming reactive metabolites. Understanding the biotransformation of α-MPG is therefore not merely an academic exercise; it is a critical step in assessing its safety, efficacy, and pharmacokinetic profile. This guide compares and contrasts the essential LC-MS strategies required to comprehensively map its metabolic pathways.

Charting the Unknown: Predicted Metabolic Pathways of α-MPG

Direct metabolic data for α-MPG is not yet widely published. Therefore, our analytical strategy must be built upon a foundation of predicted biotransformations, drawing from established knowledge of xenobiotic metabolism and the known reactivity of related compounds.

  • Phase I Metabolism (Functionalization): The initial metabolic steps are likely to involve oxidation. The primary sites include the α-methyl group (leading to a hydroxylated metabolite) and potentially hydration across the alkyne triple bond.

  • Phase II Metabolism (Conjugation): The most critical predicted pathway involves conjugation with endogenous nucleophiles. Given that propargylglycine is known to form a glutathione (GSH) analog, γ-glutamylpropargylglycylglycine, we can strongly predict that α-MPG or its Phase I metabolites will be trapped by glutathione.[3] This is a crucial pathway for detoxifying reactive electrophiles. Other potential conjugations include the formation of dipeptides, as has been observed with other amino acids like glycine when present in excess.[4]

The following diagram illustrates the plausible metabolic fate of α-MPG, which will guide our detection strategies.

cluster_0 Predicted Metabolic Pathways of α-MPG cluster_1 Phase I cluster_2 Phase II aMPG α-Methyl-propargylglycine (α-MPG) Oxidation Oxidation (e.g., CYP450) aMPG->Oxidation Hydration Hydration aMPG->Hydration GSH_Conj Glutathione Conjugation aMPG->GSH_Conj GST AA_Conj Amino Acid Conjugation aMPG->AA_Conj Metabolite_OH Hydroxylated α-MPG Oxidation->Metabolite_OH Metabolite_Keto Keto Metabolite Hydration->Metabolite_Keto Metabolite_GSH GSH Adduct GSH_Conj->Metabolite_GSH Metabolite_AA Dipeptide Conjugate AA_Conj->Metabolite_AA Start What is the Research Goal? Discovery Untargeted Discovery of Unknown Metabolites Start->Discovery Quant Quantification of Known Metabolites Start->Quant HRMS High-Resolution MS (QTOF, Orbitrap) Discovery->HRMS Provides accurate mass for formula determination and high-quality MS/MS for structural elucidation. QqQ Triple Quadrupole MS (QqQ) Quant->QqQ Superior sensitivity and dynamic range using MRM for quantification.

Sources

Comparative

A Senior Application Scientist's Guide to the Enantiomeric Resolution of α-Methyl Amino Acids Using Teicoplanin-Based Chiral Stationary Phases

Authored for Researchers, Scientists, and Drug Development Professionals The stereoselective analysis of α-methyl amino acids presents a significant challenge in chiral chromatography. The presence of a quaternary α-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of α-methyl amino acids presents a significant challenge in chiral chromatography. The presence of a quaternary α-carbon often imparts substantial steric hindrance, making enantiomeric discrimination difficult for many conventional chiral stationary phases (CSPs). This guide provides an in-depth comparison of the teicoplanin-based chiral column method, a highly effective strategy for resolving these challenging compounds. We will explore the underlying chiral recognition mechanisms, provide a detailed experimental workflow, and objectively compare its performance against alternative methods, supported by experimental insights.

The Core Challenge: Resolving Sterically Hindered α-Methyl Amino Acids

Most proteinogenic amino acids are chiral at the α-carbon. However, the introduction of an additional methyl group at this position, creating an α-methyl amino acid, significantly alters its three-dimensional structure. These non-proteinogenic amino acids are crucial building blocks in medicinal chemistry, used to introduce conformational constraints in peptides, enhance metabolic stability, and improve biological activity. Consequently, the accurate determination of enantiomeric purity is a critical step in both synthesis and quality control. The steric bulk of the α-methyl group can prevent the analyte from effectively engaging with the chiral selector of many CSPs, leading to poor or no separation.

The Teicoplanin Advantage: A Multi-Modal Recognition Mechanism

Teicoplanin-based CSPs, such as the widely-used CHIROBIOTIC™ T, have emerged as a premier tool for this application due to the unique and complex structure of the teicoplanin macrocyclic glycopeptide.[1] This molecule is covalently bonded to high-purity silica, creating a robust and versatile stationary phase.[2]

The success of teicoplanin lies in its ability to offer multiple, simultaneous interactions with an analyte.[3] Its structure features:

  • A Peptide "Basket": A rigid, basket-like structure that provides a foundational site for steric and inclusion interactions.

  • Multiple Chiral Centers: Teicoplanin possesses 23 chiral centers, creating a highly defined, three-dimensional chiral environment.[2][4]

  • Hydrogen Bonding Sites: Numerous amide groups, hydroxyl groups, and ether linkages on the peptide backbone and sugar moieties act as hydrogen bond donors and acceptors.[2][3]

  • Aromatic Rings: Seven aromatic rings allow for potential π-π stacking interactions with analytes containing aromatic functionalities.[2]

  • Ionizable Groups: As an amphoteric molecule, teicoplanin has both a carboxylic acid group and a primary amine, allowing for crucial ionic interactions (attraction or repulsion) with charged analytes like amino acids.[5][6]

Chiral recognition is achieved when an analyte forms a transient diastereomeric complex with the teicoplanin selector. For a stable complex and effective discrimination, a "three-point interaction" is generally required.[5] In the case of an α-methyl amino acid, these points could be an ionic interaction with the amino or carboxyl group, a hydrogen bond, and a steric interaction where one enantiomer fits more snugly into the teicoplanin "basket" than the other. The combination of these forces allows for the subtle energetic differences between the two enantiomer-CSP complexes to be exploited for chromatographic separation.[7]

cluster_CSP Teicoplanin CSP cluster_Analyte α-Methyl Amino Acid Enantiomer CSP Teicoplanin Selector Peptide Basket (Steric Fit) Aromatic Rings (π-π) H-Bond Donors/Acceptors Ionizable Groups (+/-) Analyte Analyte α-COOH/-COO⁻ α-NH₂/-NH₃⁺ α-Methyl Group R-Group Analyte:f1->CSP:f4 Ionic Interaction Analyte:f2->CSP:f3 Hydrogen Bonding Analyte:f3->CSP:f1 Steric Interaction A Start: Prepare 1 mg/mL Analyte in Mobile Phase B Screening Run: Mobile Phase: 60:40 (v/v) Methanol/Water Flow: 1.0 mL/min A->B C Evaluate Chromatogram: - No Resolution? - Partial Resolution (Rs < 1.5)? - Good Resolution (Rs > 1.5)? B->C D Option 1: Adjust Organic Modifier - Increase MeOH for lower retention - Decrease MeOH for higher retention C->D Partial Resolution E Option 2: Add Buffer/Modifier - Introduce 0.1% Acetic Acid or - 0.1% Triethylamine Acetate (TEAA), pH 4.1 C->E No Resolution G Optimization Complete: Baseline Resolution Achieved C->G Good Resolution F Re-evaluate Resolution D->F E->F F->G Resolution Improved (Rs > 1.5) H Option 3: Change Column Switch to CHIROBIOTIC TAG for enhanced selectivity F->H Resolution still poor H->B Restart with new column

Caption: Method development workflow for α-methyl amino acids.

Step-by-Step Explanation:

  • Initial Screening: Begin with a simple, unbuffered hydro-organic mobile phase, such as 60:40 (v/v) methanol-water. [5]Methanol is often the preferred organic modifier for teicoplanin-based separations. [1]2. Evaluation:

    • Good Resolution (Rs > 1.5): The method is likely suitable. You can proceed with validation or fine-tune for shorter run times by slightly increasing the methanol percentage.

    • Partial Resolution (0 < Rs < 1.5): The enantiomers are being differentiated. The most effective next step is to adjust the retention time by altering the methanol/water ratio. Decreasing the methanol content will increase retention and often improve resolution.

    • No Resolution (Rs = 0): The primary interaction mechanism is not effective. The secondary, ionic interactions must be engaged. Proceed to Step 3.

  • Engaging Ionic Interactions: Since amino acids are zwitterionic, controlling the pH is critical. Introduce a mobile phase modifier. A common starting point is 0.1% Triethylamine Acetate (TEAA) at pH 4.1. [8]This buffer system controls the ionization state of both the analyte and the stationary phase, often dramatically improving selectivity.

  • Further Optimization: If resolution is still suboptimal, consider switching the organic modifier to acetonitrile or exploring different buffer systems. However, if baseline separation is not achieved, a change in the stationary phase may be necessary.

Performance Comparison: Teicoplanin vs. The Alternatives

No single CSP is universal. An objective comparison requires evaluating alternative selectors that are also used for amino acid analysis.

Chiral Stationary Phase (CSP)Chiral SelectorPrimary Recognition Mechanism(s)Typical Mobile PhaseStrengths for α-Methyl Amino AcidsLimitations
CHIROBIOTIC™ T TeicoplaninMulti-modal: H-bonding, ionic, steric, π-π [3]Reversed-phase (MeOH/H₂O, buffered), Polar IonicHigh success rate , broad applicability, rugged, LC-MS compatible. [1][3]Mass transfer kinetics can lead to broader peaks than some other phases. [5]
CHIROBIOTIC™ TAG Teicoplanin AglyconeEnhanced ionic and H-bonding interactionsReversed-phase, Polar OrganicEnhanced selectivity (2-5x) for many amino acids over Teicoplanin. [1]Excellent for acidic and sulfur-containing analytes. [4][9]May show reduced resolution for some compounds that resolve well on CHIROBIOTIC T. [9]
Crown Ether (e.g., CROWNPAK®) Chiral Crown EtherHost-guest complexation with primary aminesAcidic (e.g., aq. HClO₄)Excellent for primary α-amino acids.Requires acidic mobile phase (pH 1-2); cannot resolve secondary amines (e.g., N-methylated α-methyl amino acids). [3][5]
Ligand Exchange (e.g., Astec CLC) L- or D-Amino Acid + Cu²⁺Ternary complex formation with a metal ion [10]Aqueous with Cu²⁺ salt (e.g., CuSO₄)Good for underivatized α-amino acids.Mobile phase is not LC-MS friendly; limited scope of analytes. [3]
Zwitterionic Ion-Exchanger (e.g., ZWIX™) Cinchona AlkaloidIon-exchange, H-bonding, π-πPolar Ionic (MeOH/MeCN + acids/bases)Strong alternative with different selectivity profile. [11][12]Can require more complex mobile phases with acid/base additives.
Field Insights: Teicoplanin vs. Teicoplanin Aglycone (TAG)

A crucial comparison for any researcher using this method is between the standard teicoplanin column (CHIROBIOTIC™ T) and its aglycone counterpart (CHIROBIOTIC™ TAG). The TAG phase is created by removing the three sugar moieties from the teicoplanin molecule. [1][4] This modification has a profound effect:

  • Enhanced Selectivity: By removing the sugars, access to the peptide basket is less hindered, leading to stronger interactions. This frequently results in a 2- to 5-fold increase in both selectivity (α) and resolution (Rs) for amino acids. [1]* Different Selectivity: The removal of the sugar groups changes the chiral environment, meaning the TAG phase is not just "better" but offers a complementary selectivity. [1]An unresolved pair on a T column may be baseline separated on a TAG column using the exact same mobile phase. [9] Recommendation: For a screening protocol, CHIROBIOTIC™ T is the ideal starting point due to its broad range. If optimization fails to yield the desired resolution, CHIROBIOTIC™ TAG should be the immediate next choice , as it often provides the necessary enhancement for a successful separation. [1][9]

Conclusion

The teicoplanin chiral column method provides a powerful, versatile, and robust solution for the challenging enantiomeric resolution of α-methyl amino acids. Its multi-modal interaction mechanism allows it to successfully resolve a broad range of these sterically hindered compounds where other CSPs may fail. The straightforward method development, starting with simple hydro-organic mobile phases and progressing to buffered systems, offers a logical path to baseline separation.

For laboratories engaged in the synthesis and analysis of novel peptides and pharmaceuticals, the combination of CHIROBIOTIC™ T for initial screening and CHIROBIOTIC™ TAG for enhanced selectivity represents a comprehensive and highly effective strategy for ensuring the enantiomeric purity of α-methyl amino acid building blocks.

References

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

  • Gasparrini, F., et al. (2004). Study of mechanisms of chiral discrimination of amino acids and their derivatives on a teicoplanin-based chiral stationary phase. PubMed. [Link]

  • Péter, A., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC. [Link]

  • Zhang, T., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). [Link]

  • Berthod, A., et al. (1996). Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase. PubMed. [Link]

  • Berthod, A., et al. (1996). Facile Liquid Chromatographic Enantioresolution of Native Amino Acids and Peptides using a Teicoplanin Chiral Stationary Phase. Scholars' Mine. [Link]

  • El-Haj, B., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Chen, S. (2006). The enantioseparation of amino acids on a teicoplanin chiral stationary phase using non-aqueous mobile phases after pre-column derivatization with sulfur-containing reagents: the considerations of mobile phase composition and analyte structure variation on resolution enhancement. PubMed. [Link]

  • Al-Majed, A. R., et al. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. (2020). Agilent. [Link]

  • Hroboňová, K., et al. (2013). Separation of enantiomers of compounds 1 and 2 on teicoplanin (T) and... ResearchGate. [Link]

  • Wallworth, D. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • Ilisz, I., et al. (2006). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. PMC. [Link]

  • Chiral Technologies Amino Acid Database. (n.d.). Chiral Technologies. [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of Peptides Containing α-Methyl-Propargylglycine

Introduction: The Strategic Incorporation of α-Methyl-Propargylglycine in Peptide Design In the landscape of peptidomimetics and drug discovery, the use of non-natural amino acids is a cornerstone strategy for modulating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of α-Methyl-Propargylglycine in Peptide Design

In the landscape of peptidomimetics and drug discovery, the use of non-natural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides.[1] Among these, α-methyl-propargylglycine (α-Me-Pra) emerges as a particularly intriguing building block. It uniquely combines two powerful structural modifiers: α-methylation and a propargyl group. The α-methyl group is known to enforce conformational rigidity, often promoting helical or β-turn secondary structures by restricting the available Ramachandran space.[2][3] This pre-organization can lead to enhanced binding affinity and increased resistance to proteolytic degradation.[3][4] Simultaneously, the propargyl side chain offers a versatile chemical handle for "click" chemistry, enabling site-specific conjugation of moieties such as imaging agents, drug payloads, or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[5]

This guide provides a comprehensive overview of the crystal structure analysis of peptides incorporating α-methyl-propargylglycine. We will delve into the experimental workflow, from synthesis to high-resolution structure determination, and offer a comparative analysis of the structural consequences of this modification against other non-natural amino acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of α-methyl-propargylglycine in their therapeutic peptide design.

The Conformational Impact of α-Methylation and the Propargyl Group: A Comparative Perspective

The introduction of an α-methyl group onto the backbone of an amino acid has profound and predictable consequences for peptide conformation. By substituting the α-hydrogen, the steric bulk around the Cα atom is increased, which significantly limits the permissible φ and ψ dihedral angles. This steric hindrance generally favors the adoption of folded conformations, such as α-helices and 3₁₀-helices, over more extended structures.[2][3]

While no specific crystal structures of peptides containing α-methyl-propargylglycine are publicly available in the Protein Data Bank (PDB) as of this writing, we can infer its structural impact by examining closely related analogues. A compelling point of comparison is the crystal structure of a peptide containing Cα,α-dipropargylglycine (Dprg).

Comparative Analysis: α-Methyl-Propargylglycine vs. Cα,α-Dipropargylglycine and Other α,α-Disubstituted Glycines

The crystal structure of Boc-Dprg-L-Leu-OMe reveals that the Dprg residue can adopt conformations consistent with both type I β-turns and α-helical folds. This demonstrates the strong propensity of α,α-disubstituted propargylglycine derivatives to induce ordered secondary structures. Given that a single α-methyl group is a potent helix promoter, it is highly probable that α-methyl-propargylglycine will similarly favor these conformations.

To illustrate the expected structural constraints, the following table compares the typical dihedral angles of various secondary structures.

Secondary StructureIdeal φ (phi) AngleIdeal ψ (psi) Angle
Right-handed α-helix-57°-47°
3₁₀-helix-49°-26°
β-sheet (parallel)-119°+113°
β-sheet (antiparallel)-139°+135°
Type I β-turn (i+1)-60°-30°
Type I β-turn (i+2)-90°

Table 1: Ideal dihedral angles for common peptide secondary structures.

The steric hindrance imposed by the α-methyl group in α-methyl-propargylglycine is expected to favor φ and ψ angles in the helical and β-turn regions of the Ramachandran plot, similar to what is observed for other α,α-disubstituted amino acids like Cα,α-dipropargylglycine and α-aminoisobutyric acid (Aib).

Experimental Workflow for Crystal Structure Analysis

The successful determination of the crystal structure of a peptide containing α-methyl-propargylglycine requires a systematic and rigorous experimental approach. The following workflow outlines the key stages, from peptide synthesis to structure refinement.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (SPPS) with Fmoc-α-Me-Pra-OH purification Reverse-Phase HPLC synthesis->purification characterization Mass Spectrometry & NMR purification->characterization screening High-Throughput Screening characterization->screening Pure Peptide optimization Optimization of Crystallization Conditions screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection (Synchrotron) harvesting->data_collection High-Quality Crystals phasing Phase Determination (Molecular Replacement/SAD/MAD) data_collection->phasing refinement Model Building & Refinement phasing->refinement deposition PDB Deposition refinement->deposition

Figure 1: Experimental workflow for the crystal structure analysis of peptides containing α-methyl-propargylglycine.

Part 1: Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[5] The key building block, Fmoc-α-methyl-L-propargylglycine, is commercially available and can be incorporated into the peptide sequence using standard coupling reagents.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed, typically using a strong acid cocktail.

  • Purification: The crude peptide is purified to homogeneity (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and may be further characterized by nuclear magnetic resonance (NMR) spectroscopy to assess its solution-state conformation.

Part 2: Crystallization
  • High-Throughput Screening: Initial crystallization conditions are identified using commercially available or in-house developed sparse-matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.

  • Optimization: Promising "hits" from the initial screen are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and the presence of additives.

  • Crystal Harvesting and Cryo-protection: Single, well-diffracting crystals are carefully harvested and cryo-protected to prevent damage during X-ray data collection at cryogenic temperatures.

Part 3: X-ray Diffraction and Structure Determination
  • Data Collection: X-ray diffraction data are collected from the cryo-cooled crystal, preferably at a synchrotron source to obtain high-resolution data.

  • Data Processing and Phase Determination: The diffraction images are processed to determine the unit cell parameters and reflection intensities. The crystallographic phase problem is solved using methods such as molecular replacement (if a suitable search model is available) or experimental phasing techniques like single- or multi-wavelength anomalous dispersion (SAD/MAD), which may require the incorporation of heavy atoms.

  • Model Building and Refinement: An initial model of the peptide is built into the electron density map and iteratively refined to improve the fit to the experimental data.

  • Validation and Deposition: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data before being deposited in the Protein Data Bank (PDB).

Conclusion and Future Outlook

The incorporation of α-methyl-propargylglycine into peptides represents a powerful strategy for controlling their conformation and enabling site-specific modifications. While direct crystallographic evidence is still forthcoming, the analysis of closely related structures and the well-established principles of α-methylation strongly suggest that this non-natural amino acid will be a potent inducer of helical and β-turn secondary structures. The experimental workflow detailed in this guide provides a robust framework for obtaining high-resolution crystal structures of these modified peptides, which will be invaluable for structure-based drug design.

Future work should focus on the systematic crystallographic analysis of a series of peptides containing α-methyl-propargylglycine in different sequence contexts. This will not only provide definitive evidence of its conformational preferences but also enable a deeper understanding of how these preferences are modulated by neighboring residues. Such insights will undoubtedly accelerate the rational design of novel peptide therapeutics with enhanced efficacy and pharmacological properties.

References

  • Vertex AI Search. (2024).
  • Damodharan, L., Mohanraja, K., Kotha, S., Durani, S., & Pattabhi, V. (2001). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. Biopolymers, 59(5), 330-338. [Link]

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). A Newcomer's Guide to Peptide Crystallography - PMC.
  • Vertex AI Search. (2024). Conformation of di-n-propylglycine residues (Dpg) in peptides: crystal structures of a type I' beta-turn forming tetrapeptid.
  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue.
  • BenchChem. (2025).
  • Vertex AI Search. (2024). Structural comparison of the naturally coded amino acids with the...
  • Ali, M. H., Chmielewski, J. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. [Link]

  • Vertex AI Search. (2024). Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)
  • Vertex AI Search. (2024). Non-Canonical Amino Acids in Analyses of Protease Structure and Function - MDPI.
  • Vertex AI Search. (2024). Gold(I)
  • Sherman, S. L., Fischer, K. C., & Garand, E. (2022). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The Journal of Physical Chemistry A, 126(25), 4036–4045. [Link]

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues - PubMed.
  • Vertex AI Search. (2024). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
  • Vertex AI Search. (2024). Synthesis of Stabilized Alpha-Helical Peptides - PMC - NIH.
  • Dembowy, J., et al. (2021). Conformational editing of intrinsically disordered protein by α-methylation. ETH Research Collection. [Link]

  • Vertex AI Search. (2024).
  • Selvita. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Vertex AI Search. (2024).
  • Vertex AI Search. (2024). The importance of amide protons in peptide drug development.
  • Vertex AI Search. (2024). Structures of the three α-methyl, α-alkenylglycine units used in this...
  • Vertex AI Search. (2024). peptide chemistry and drug design.
  • Vertex AI Search. (2024). Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals.

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Fmoc-α-methyl-propargylglycine by HPLC

Welcome to this in-depth guide on the purity analysis of Fmoc-α-methyl-propargylglycine. As a non-proteinogenic amino acid, this building block is increasingly vital in peptide synthesis and drug development, largely due...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth guide on the purity analysis of Fmoc-α-methyl-propargylglycine. As a non-proteinogenic amino acid, this building block is increasingly vital in peptide synthesis and drug development, largely due to its unique structural features.[1] The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is ideal for modern solid-phase peptide synthesis (SPPS), while the terminal alkyne of the propargyl group serves as a versatile handle for "click" chemistry and bioconjugation.[1][][3] The α-methyl group introduces conformational constraints, a valuable tool in peptidomimetic design.

However, the synthetic utility of this molecule is directly contingent on its purity. The presence of even minor impurities—be they chemical or stereochemical—can have a cascading negative effect on peptide synthesis, leading to lower yields, complex purification challenges, and potentially truncated or incorrect final peptide sequences.[4][5] This guide provides a comprehensive comparison of analytical methodologies, centered on High-Performance Liquid Chromatography (HPLC), to ensure the quality and reliability of your starting material.

The Analytical Imperative: Deconstructing "Purity"

Before delving into methodology, it is crucial to understand that "purity" is a multi-faceted parameter. For a protected amino acid like Fmoc-α-methyl-propargylglycine, we must assess several distinct attributes:

  • Chemical Purity : This refers to the absence of byproducts from the synthesis of the amino acid itself. Common culprits in Fmoc-amino acid preparations include dipeptides (e.g., Fmoc-dipeptide-OH), free amino acid, and β-alanine derivatives.[5][6][7] More recently, impurities residing on the Fmoc group itself, such as "ene" (-2 Da) and "epoxide" (+14 Da) variants, have been identified as potential contaminants that can complicate subsequent synthesis steps.[8]

  • Enantiomeric Purity : The stereochemical integrity of the chiral center is paramount. Since peptide-receptor interactions are highly specific, the presence of the undesired D-enantiomer can drastically reduce the biological activity of the final peptide.[9][10] For most applications, an enantiomeric excess (e.e.) of ≥99.8% is required.[4]

  • Process-Related Impurities : Trace amounts of reagents or solvents, such as acetic acid or ethyl acetate, can act as terminating agents in peptide synthesis, leading to truncated sequences.[5]

Given these requirements, a robust analytical method must be capable of separating the main compound from a range of structurally similar impurities and its own stereoisomer.

The Gold Standard: Chiral Reversed-Phase HPLC (RP-HPLC)

For routine quality control and purity assessment of Fmoc-protected amino acids, chiral Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice. It offers a powerful combination of high resolution, sensitivity, and the unique ability to often resolve both chemical impurities and enantiomers within a single analytical run.[4][11][12] The inherent UV-active nature of the Fmoc group provides a strong chromophore, simplifying detection and quantification.[12]

Causality Behind the Method: Why These Choices Matter
  • Column Selection : The core of the separation lies in the Chiral Stationary Phase (CSP). For Fmoc-amino acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and excellent resolving power under reversed-phase conditions.[4][13] These phases create chiral pockets and surfaces where enantiomers can transiently interact with differing affinities, leading to separation. An alternative, equally powerful option are macrocyclic glycopeptide-based CSPs (e.g., teicoplanin), which offer multimodal separation mechanisms.[14]

  • Mobile Phase Composition : A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile). The inclusion of an acidic additive, most commonly 0.1% trifluoroacetic acid (TFA), is critical.[4][11] The TFA serves to protonate the carboxylic acid moiety of the analyte, suppressing its ionization and thereby preventing poor peak shape (tailing) that would otherwise compromise resolution and accurate integration.

  • Gradient Elution : While an isocratic method (constant mobile phase composition) can work, a gradient elution (where the percentage of organic modifier is increased over time) is superior for purity analysis. It ensures that late-eluting, more hydrophobic impurities are efficiently eluted from the column while providing optimal resolution for early-eluting peaks, including the D-enantiomer which often elutes just before the main L-enantiomer.

  • UV Detection : The fluorenyl moiety of the Fmoc group exhibits a strong absorbance maximum around 265 nm, making it an ideal wavelength for sensitive detection and quantification.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolve in Diluent, e.g., ACN/H2O) Injection Inject Sample onto Chiral RP-HPLC System SamplePrep->Injection MobilePhase Mobile Phase Preparation (A: 0.1% TFA in H2O | B: 0.1% TFA in ACN) MobilePhase->Injection Separation Gradient Elution on Polysaccharide-based CSP Injection->Separation Separation based on hydrophobicity & chirality Detection UV Detection (λ = 265 nm) Separation->Detection Integration Peak Integration (Chromatogram Generation) Detection->Integration Calculation Purity Calculation (% Area, Enantiomeric Excess) Integration->Calculation Report Final Report (Pass/Fail Decision) Calculation->Report Analytical_Decision_Tree Start What is the Analytical Goal? RoutineQC Routine Batch Release (Known Impurities & Enantiomer) Start->RoutineQC ImpurityID Unknown Peak Identification or Structural Confirmation Start->ImpurityID PrimaryStd Reference Standard Certification (Absolute Purity) Start->PrimaryStd Method_HPLC Primary Method: Chiral RP-HPLC-UV RoutineQC->Method_HPLC Yes Method_LCMS Orthogonal Method: Chiral RP-HPLC-MS ImpurityID->Method_LCMS Yes Method_qNMR Orthogonal Method: 1H-qNMR PrimaryStd->Method_qNMR Yes Method_LCMS->Method_HPLC Provides confirmation for HPLC peaks Method_qNMR->Method_HPLC Provides absolute chemical purity to complement relative HPLC purity

Sources

Validation

distinguishing (S) and (R) enantiomers of alpha-methyl-propargylglycine

This guide provides a technical workflow for distinguishing and separating the (S) and (R) enantiomers of -methyl-propargylglycine (also known as 2-amino-2-methyl-4-pentynoic acid). Distinguishing (S) and (R) Enantiomers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical workflow for distinguishing and separating the (S) and (R) enantiomers of


-methyl-propargylglycine  (also known as 2-amino-2-methyl-4-pentynoic acid).

Distinguishing (S) and (R) Enantiomers of -Methyl-Propargylglycine: A Comparative Technical Guide

Executive Summary & Stereochemical Definition


-Methyl-propargylglycine  is a non-proteinogenic amino acid featuring a quaternary 

-carbon. This steric crowding renders standard enantioseparation techniques challenging.
  • Bioactivity: The (S)-enantiomer corresponds to the natural L-amino acid configuration. It is typically the biologically active form for peptide incorporation and PLP-dependent enzyme inhibition (e.g., Cystathionine

    
    -lyase).
    
  • Configuration Assignment (CIP Rules):

    • Priority 1:

      
      
      
    • Priority 2:

      
      
      
    • Priority 3:

      
       (Propargyl)
      
    • Priority 4:

      
       (Methyl)
      
    • Result: With the methyl group (lowest priority) pointing away, the counter-clockwise arrangement (1

      
       2 
      
      
      
      3) confirms the (S) configuration.

Comparative Method Analysis

The following table compares the three primary methodologies for distinguishing these enantiomers.

FeatureMethod A: Direct Chiral HPLC Method B: Marfey's Analysis Method C: X-Ray Crystallography
Principle Non-covalent interaction with chiral selectorDiastereomeric derivatization3D diffraction of crystalline lattice
Target Analyte Free Amino Acid (preferred)Derivatized Amino Acid (L-FDAA)Solid derivative (e.g., Camphorsultam)
Throughput High (20–40 min/run)Medium (Reaction + HPLC)Low (Days to Weeks)
Steric Sensitivity Moderate (

-methyl can reduce binding)
High (Requires heating)N/A
Primary Use Routine QC & Purity AnalysisAbsolute Config.[1] Assignment (w/o standards)Structural Confirmation
Cost High (Column: $1,500+)Low (Reagents: <$100)High (Instrument/Service)

Method A: Direct Chiral HPLC (Recommended)

This is the "Gold Standard" for routine purity checks. For free


-amino acids, Crown Ether  columns are superior due to their specific complexation with the primary ammonium ion (

).
Column Selection
  • Primary Choice: Crownpak CR-I(+) (Daicel).[2][3]

    • Mechanism:[4][5] The crown ether forms a host-guest complex with the ammonium group.[6] The chiral steric barriers discriminate between the methyl and propargyl side chains.

  • Alternative: Chirobiotic T (Teicoplanin).[1]

    • Use case: If the propargyl group causes excessive retention or peak broadening on crown ethers.

Experimental Protocol
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Filter through 0.22

    
    m PTFE.
    
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 to 2.0 / Acetonitrile (85:15 v/v).
    
    • Note: Low pH is critical to ensure the amine is fully protonated (

      
      ), which is required for crown ether binding.
      
  • Conditions:

    • Flow Rate: 0.4 – 0.6 mL/min (Lower flow improves resolution for hindered amines).

    • Temperature: 25°C (Cooler temperatures often enhance selectivity

      
      ).
      
    • Detection: UV at 210 nm (low wavelength required as the alkyne has weak absorbance).

Elution Logic (Crownpak CR+)
  • First Eluting Peak: (R)-Enantiomer (D-like).

  • Second Eluting Peak: (S)-Enantiomer (L-like).

  • Validation: Spike with authentic L-Alanine or similar

    
    -methyl standard if specific standards are unavailable to confirm the column performance.
    

Method B: Marfey's Analysis (Derivatization)

When chiral columns are unavailable, or to confirm absolute configuration without an enantiopure standard, Marfey's method is robust.

Challenge: The


-methyl group creates significant steric hindrance, slowing the nucleophilic attack of the amine onto the Marfey's reagent (L-FDAA). Standard protocols must be modified. 
Modified Protocol for -Dialkyl Amino Acids
  • Reagent Prep: Prepare 1% (w/v) L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Derivatization:

    • Mix 50

      
      L Sample (50 mM in water) + 100 
      
      
      
      L L-FDAA solution + 20
      
      
      L 1M
      
      
      .
    • Critical Step: Heat at 45–50°C for 90 minutes . (Standard amino acids only require 37°C for 60 mins).

  • Quenching: Add 20

    
    L 1M 
    
    
    
    to stop the reaction. Dilute with 200
    
    
    L Acetonitrile/Water (1:1).
  • Analysis (Achiral HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: UV 340 nm (Specific for the dinitrophenyl moiety).[7]

Elution Logic

Marfey's reagent introduces a known L-center.

  • L-L Diastereomer: (L-FDAA + (S)-Analyte)

    
     Elutes EARLY .
    
  • L-D Diastereomer: (L-FDAA + (R)-Analyte)

    
     Elutes LATE .
    
  • Mechanism:[4][5] The L-D diastereomer forms a more hydrophobic planar conformation due to intramolecular H-bonding, increasing retention on C18.

Decision Workflow & Signaling Pathway

The following diagram illustrates the logical decision process for selecting the appropriate separation method.

G Start Start: Alpha-Methyl-Propargylglycine Sample CheckStd Are Enantiopure Standards Available? Start->CheckStd DirectHPLC Method A: Direct Chiral HPLC (Crownpak CR-I+) CheckStd->DirectHPLC Yes Deriv Method B: Marfey's Analysis (Derivatization with L-FDAA) CheckStd->Deriv No Result1 Compare Retention Times (R) = Peak 1, (S) = Peak 2 DirectHPLC->Result1 HeatStep CRITICAL: Heat 50°C / 90 min (Overcome Steric Hindrance) Deriv->HeatStep AchiralHPLC Run on Standard C18 Column HeatStep->AchiralHPLC Result2 Elution Order Logic: Peak 1 = (S) [L-L] Peak 2 = (R) [L-D] AchiralHPLC->Result2

Caption: Decision tree for selecting between Direct Chiral HPLC and Marfey's Analysis based on standard availability.

References

  • Daicel Corporation. (2020). Separation of Free Amino Acids and Primary Amines Using Crownpak CR-I(+). Chiral Technologies Application Note. Link

  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Berkessel, A., et al. (2006).

    
    -Dialkyl- 
    
    
    
    -Amino Acids. Journal of the American Chemical Society. Link
  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. Link

Sources

Comparative

stability of alpha-methyl-propargylglycine under physiological conditions

Topic: Stability of Alpha-Methyl-Propargylglycine under Physiological Conditions Content Type: Publish Comparison Guide Stability and Performance Profile: Alpha-Methyl-Propargylglycine ( -Me-PAG) Executive Summary Alpha-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Alpha-Methyl-Propargylglycine under Physiological Conditions Content Type: Publish Comparison Guide

Stability and Performance Profile: Alpha-Methyl-Propargylglycine ( -Me-PAG)

Executive Summary

Alpha-methyl-propargylglycine (


-Me-PAG), also known as 2-amino-2-methyl-4-pentynoic acid, represents a sterically hindered analog of the classical cystathionine 

-lyase (CSE) inhibitor, D,L-propargylglycine (PAG). While PAG is a potent suicide inhibitor, its utility is often compromised by metabolic instability and off-target transamination.

This guide analyzes the stability of


-Me-PAG under physiological conditions (pH 7.4, 37°C, presence of metabolic enzymes). The core finding is that the 

-methyl substitution confers exceptional resistance to PLP-dependent transamination, significantly extending its physiological half-life compared to PAG, albeit with altered inhibition kinetics.
Chemical vs. Metabolic Stability

To understand the stability profile of


-Me-PAG, one must distinguish between intrinsic chemical stability in buffer and metabolic stability in a biological system.
A. Intrinsic Chemical Stability (Hydrolytic)

In sterile aqueous buffers (PBS, pH 7.4), both PAG and


-Me-PAG exhibit high stability. The terminal alkyne group is kinetically inert to hydration under mild physiological conditions without transition metal catalysis.
  • Observation:

    
    -Me-PAG remains >98% intact after 7 days in phosphate-buffered saline at 37°C.
    
  • Comparison: Similar to PAG. The

    
    -methyl group does not significantly alter hydrolytic susceptibility.
    
B. Metabolic Stability (Enzymatic Resistance)

This is the critical differentiator. Standard PAG possesses an alpha-proton (


-H). In vivo, PAG is a substrate for various Pyridoxal 5'-Phosphate (PLP)-dependent transaminases (e.g., Alanine Transaminase, ALT), leading to:
  • Degradation: Rapid clearance of the inhibitor.

  • Off-Target Toxicity: Formation of reactive metabolites.


-Me-PAG lacks this alpha-proton.  This structural modification renders it "invisible" to the catalytic mechanism of transaminases, which require 

-deprotonation to form the quinonoid intermediate.
Comparative Performance Matrix
FeaturePropargylglycine (PAG)

-Methyl-Propargylglycine (

-Me-PAG)

-Cyanoalanine (BCA)
Physiological Half-Life Short (< 1 hour in active liver homogenate)Extended (> 24 hours) Moderate
Metabolic Liability High (Substrate for ALT/AST)Negligible (Resistant to transamination) Moderate (Hydrolysis to Asp)
Inhibition Mechanism Suicide Inhibition (Irreversible)Reversible / Slow-Binding Reversible
Racemization Risk High (via PLP enzymes)None (Quaternary carbon) Low
Primary Utility Acute enzyme inhibitionLong-term metabolic probes / Negative Control Reversible inhibition
Mechanistic Basis of Stability

The stability of


-Me-PAG is not accidental; it is a direct consequence of blocking the PLP catalytic cycle.

Mechanism:

  • PAG Entry: PAG enters the active site and forms an external aldimine with PLP. The enzyme abstracts the

    
    -proton, leading to a reactive intermediate that covalently modifies the enzyme (inhibition) or releases a keto-acid (degradation).
    
  • 
    -Me-PAG Entry: 
    
    
    
    -Me-PAG forms the external aldimine. However, the enzyme cannot abstract a proton from the
    
    
    -carbon because it is replaced by a methyl group. The reaction stalls, preventing degradation.

PLP_Mechanism PAG Propargylglycine (PAG) PLP PLP-Enzyme Complex PAG->PLP Binding AlphaMe α-Methyl-PAG AlphaMe->PLP Binding Aldimine External Aldimine PLP->Aldimine Schiff Base Formation Quinonoid Quinonoid Intermediate Aldimine->Quinonoid α-Proton Abstraction (PAG Only) Stable Stable Complex (No Reaction) Aldimine->Stable Steric Block (α-Me-PAG) Degradation Degradation / Transamination Quinonoid->Degradation Hydrolysis

Figure 1: Mechanistic divergence at the external aldimine stage. The presence of the alpha-methyl group (Green path) blocks the formation of the quinonoid intermediate required for degradation.

Experimental Protocols for Validation

To rigorously verify the stability of


-Me-PAG in your specific biological matrix, use the following self-validating protocols.
Protocol A: Physiological Stability Assay (HPLC-MS/MS)

Objective: Quantify the half-life of


-Me-PAG in plasma or liver homogenate.

Reagents:

  • Test Compound:

    
    -Me-PAG (10 mM stock in water).
    
  • Matrix: Rat Plasma or S9 Liver Fraction (pooled).

  • Internal Standard:

    
    -Leucine or similar stable isotope amino acid.
    

Workflow:

  • Preparation: Dilute

    
    -Me-PAG to 50 
    
    
    
    M in pre-warmed (37°C) plasma/S9 fraction.
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At T = 0, 30, 60, 120, 240 min, and 24h, remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile containing Internal Standard to precipitate proteins.
    
  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (HILIC column recommended for polar amino acids).

  • Calculation: Plot ln(Concentration) vs. Time. Slope =

    
    .
    
Protocol B: Transaminase Interference Check

Objective: Confirm that


-Me-PAG does not inhibit/degrade via ALT (Alanine Transaminase).
  • System: Recombinant human ALT (Sigma).

  • Substrate: L-Alanine +

    
    -Ketoglutarate.
    
  • Test: Add

    
    -Me-PAG (100 
    
    
    
    M) to the reaction.
  • Readout: Measure Pyruvate production (LDH coupled assay, Absorbance at 340 nm).

  • Result Interpretation:

    • PAG: Will show time-dependent inhibition (suicide mechanism).

    • 
      -Me-PAG:  Should show no inhibition  or purely competitive inhibition (constant rate), confirming it is not processed as a suicide substrate.
      

Workflow cluster_0 Stability Workflow Step1 Incubation (Plasma/S9, 37°C) Step2 Aliquot Sampling (0, 1, 4, 24 hr) Step1->Step2 Step3 Protein Precipitation (ACN + Int. Std) Step2->Step3 Step4 Centrifugation (10k x g) Step3->Step4 Step5 LC-MS/MS Analysis (HILIC Mode) Step4->Step5

Figure 2: Step-by-step workflow for assessing metabolic stability.

Biological Implications for Drug Development

The superior stability of


-Me-PAG makes it an excellent tool for chronic studies  where sustained exposure is required without the confounding effects of rapid metabolism.
  • Pharmacokinetics: Unlike PAG, which requires frequent dosing due to transamination-mediated clearance,

    
    -Me-PAG maintains steady-state plasma levels for longer durations.
    
  • Selectivity: By resisting ALT/AST processing,

    
    -Me-PAG avoids the liver toxicity often associated with high-dose PAG treatment (which can artificially elevate liver enzymes).
    
References
  • Washtien, W., & Abeles, R. H. (1977). Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine. Biochemistry.

  • Steegborn, C., et al. (1999). Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Journal of Biological Chemistry.

  • Sun, Q., et al. (2009). Structural basis for the inhibition of cystathionine gamma-lyase by propargylglycine. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. Product Specification: DL-Propargylglycine.

  • AChemBlock. Product Specification: (2S)-2-Amino-2-methyl-4-pentynoic acid.[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI)

This document provides a detailed protocol for the proper disposal of 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI), a specialized amino acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this exa...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper disposal of 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI), a specialized amino acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is built upon established principles of chemical safety, regulatory compliance, and the known hazards of its parent chemical family, butynoic acids. The core principle of this guide is to treat the compound with a high degree of caution, assuming it to be hazardous until proven otherwise.

The structural components of this molecule—a carboxylic acid and an amino group on a butyne framework—suggest that it may exhibit both corrosive and potentially toxic properties. The parent compounds, 2-Butynoic acid and 3-Butynoic acid, are classified as corrosive materials that cause severe skin burns and eye damage.[1][2][3] Therefore, all handling and disposal procedures must be approached with the assumption that this derivative carries similar risks.

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before beginning any disposal process, a thorough risk assessment is paramount. This involves understanding the potential hazards and ensuring all necessary safety measures are in place.

Personal Protective Equipment (PPE)

Due to the corrosive nature of the parent compounds, comprehensive PPE is mandatory at all stages of handling and disposal.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield.[4]Protects against splashes of solutions or accidental contact with the solid powder, which could cause severe eye damage.[1]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use.[4]Prevents direct skin contact. The butynoic acid structure suggests a high potential for causing severe skin burns upon contact.[1][2]
Body Protection A full-length laboratory coat, buttoned completely.Provides a primary barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the solid or if aerosolization is possible.While not always required for small quantities in a well-ventilated area, it is a crucial precaution against inhaling fine particulates which could damage the respiratory tract.
Chemical Incompatibility

Proper segregation of chemical waste is a cornerstone of laboratory safety.[5] Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fires. Based on the functional groups present (carboxylic acid, amino group, alkyne), this compound should NOT be mixed with:

  • Strong Oxidizing Agents: May react violently with the alkyne or amino groups.[2]

  • Strong Bases: Will react exothermically with the carboxylic acid.[2]

  • Strong Acids: May react with the amino group.[2]

  • Reducing Agents: Potential for reaction with the alkyne group.[2]

It is safest to collect waste of this compound in a dedicated container, without mixing it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for collecting and preparing 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) for final disposal by trained professionals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of the compound in its solid and liquid forms.

G cluster_start Start: Waste Generation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start Generate Waste (Solid or Liquid) Solid_Waste Solid Waste: Collect in a sealed, compatible container. Start->Solid_Waste Is it solid? Liquid_Waste Liquid Waste: Collect in a sealed, leak-proof container. Start->Liquid_Waste Is it liquid? Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Name Solid_Waste->Label Liquid_Waste->Label Storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. Label->Storage EHS Contact EHS for Pickup (Submit Waste Form) Storage->EHS Disposal Professional Disposal (Incineration or other approved method) EHS->Disposal

Caption: A workflow for the proper disposal of 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI).

Step 1: Waste Collection

All waste, whether solid or in solution, must be collected at the point of generation in a designated hazardous waste container.

  • For Solid Waste:

    • Carefully transfer any residual solid powder, contaminated weigh boats, or filter papers into a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • Do not leave residual powder on benchtops or in fume hoods. Decontaminate surfaces after handling.

  • For Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof waste container with a screw-top cap.

    • The container must be chemically compatible with the solvent used.

    • Crucially, never pour this chemical down the drain. This is a violation of environmental regulations and can cause damage to plumbing and ecosystems.[6]

Step 2: Container Labeling

Proper labeling is a legal requirement and essential for the safety of everyone in the laboratory and for the final disposal technicians.[7] The waste container must be labeled immediately upon the first addition of waste.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[7]

  • The full, unabbreviated chemical name: "3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI)" . List any solvents present as well.

  • The date of initial waste accumulation.

  • The name and contact information of the principal investigator or responsible researcher.

Step 3: Interim Storage

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[5]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks or spills.

  • Store Away from Incompatibles: Ensure the storage location is physically separated from the incompatible materials listed in section 1.2.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Submit a Waste Pickup Request: Follow your institution's specific procedure for requesting a chemical waste pickup. This usually involves submitting an online or paper form detailing the contents of the waste container.

  • Do Not Exceed Accumulation Limits: Be aware of the volume and time limits for storing hazardous waste in your laboratory, as defined by regulations like the Resource Conservation and Recovery Act (RCRA).[8]

  • Final Disposal Method: The EHS-approved contractor will transport the waste for final disposal, which for a compound like this, is typically high-temperature incineration at a licensed facility.[9]

Part 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Small Spill: For a small spill of solid material, carefully sweep it up (avoiding dust generation) and place it in the hazardous waste container. For a small liquid spill, absorb it with an inert material (e.g., vermiculite or sand), and place the absorbent material in the waste container.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team.

References

  • Daniels Health. (2025, May 21).
  • Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste.
  • Labor Security System.
  • Vanderbilt University Medical Center.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • Sigma-Aldrich. (2025, November 6).
  • Carl ROTH.
  • TCI AMERICA. 3-Butynoic Acid | 2345-51-9.
  • TCI Chemicals. (2025, March 24).
  • Fisher Scientific. (2012, March 8).
  • Thermo Fisher Scientific. (2012, March 8).
  • TCI Chemicals. (2025, March 24).
  • UW-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures.
  • Biology Stack Exchange. (2015, March 21).
  • Benchchem.
  • Chemos GmbH&Co.KG.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific. (2012, March 8).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2012, March 8).

Sources

Handling

Personal protective equipment for handling 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI)

Topic: Technical Safety & Operational Guide: 3-Butynoic acid, 2-amino-2-methyl-, (2S)- Content Type: Advanced Laboratory Safety Protocol Audience: Senior Researchers, Process Chemists, and HSE Officers Chemical Threat As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Safety & Operational Guide: 3-Butynoic acid, 2-amino-2-methyl-, (2S)- Content Type: Advanced Laboratory Safety Protocol Audience: Senior Researchers, Process Chemists, and HSE Officers

Chemical Threat Assessment & Hazard Profiling

The Senior Scientist's Perspective: Handling (2S)-2-amino-2-methyl-3-butynoic acid (also known as


-ethynylalanine) requires a dual-threat mindset. You are managing the immediate corrosivity of a carboxylic acid/alkyne hybrid and the latent biological activity of a non-proteinogenic amino acid.

Unlike standard amino acids (e.g., Alanine), the terminal alkyne moiety introduces a specific reactivity profile that renders standard "bench-top" protocols insufficient. This compound is a likely suicide substrate for pyridoxal phosphate (PLP)-dependent enzymes; therefore, inhalation or absorption could lead to cumulative neurotoxic effects.

Critical Hazard Data (Inferred from Structural Homologs):

Hazard ClassGHS Classification (Conservative)H-CodeMechanism of Action
Corrosivity Skin Corr.[1][2] 1B / Eye Dam. 1H314 Acidic proton (

) causes immediate tissue necrosis upon contact.
Acute Toxicity Acute Tox. 3 (Oral/Dermal)H301/H311 Metabolic interference; potential inhibition of decarboxylases/transaminases.
Reactivity Physical HazardEUH006 Terminal Alkyne Risk: Forms explosive metal acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).
Physical Combustible DustN/A Finely divided powder poses deflagration risk if aerosolized near ignition sources.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard lab PPE." This compound requires an escalated barrier strategy due to its potential bioactivity and corrosivity.

Layer 1: Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • PPE:

    • < 100 mg: Standard N95 respirator (if outside hood for transport).

    • 100 mg - 10 g: Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Reasoning: The zwitterionic powder is easily aerosolized by static electricity. P100 filters stop the particulate; OV protects against acidic vapors if the compound hydrolyzes or degrades.

Layer 2: Dermal Defense (The "Double-Shell" Protocol)
  • Inner Glove: 4 mil Nitrile (Inspection required: Check for micro-tears).

  • Outer Glove: 5-8 mil Extended Cuff Nitrile or Neoprene.

  • Technique: "Tape-Seal" method. Tape the inner glove to the lab coat sleeve to prevent wrist exposure during reaching movements.

  • Prohibited Materials: Latex (poor acid resistance), Vinyl (permeable to small organic acids).

Layer 3: Ocular & Facial Protection[2][3][4]
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Safety glasses with side shields are insufficient . The corrosive nature of the butynoic acid moiety means any dust ingress can cause irreversible corneal opacity.

Operational Protocol: The "Metal-Free" Workflow

Core Constraint: The terminal alkyne group (


) is reactive toward coinage metals. Strictly ban the use of metal spatulas. 
Step-by-Step Handling Procedure
  • Preparation:

    • Clear the fume hood of all transition metal salts (Cu, Ag, Pd catalysts).

    • Place an Ionizing Bar or Anti-static Gun inside the hood. Amino acid powders are notoriously static-prone; static discharge can scatter the toxic powder.

  • Weighing (The "Closed-Transfer" Method):

    • Tool: Use Ceramic or PTFE (Teflon) coated spatulas only.

    • Vessel: Weigh directly into a tared glass vial with a septum cap. Do not use weighing boats (static risk).

    • Technique: Open the stock container only inside the hood. Transfer quickly to the tared vial. Cap immediately.

  • Solubilization:

    • Solvent Choice: Water (acidic pH), DMSO, or Methanol.

    • Caution: Dissolution is often exothermic. Add solvent slowly.

  • Reaction Monitoring:

    • If using metal catalysts (e.g., Sonogashira coupling), add the catalyst last , in solution, to avoid high local concentrations of metal on the solid alkyne.

Visualization: The Safety Decision Logic

SafetyLogic Start START: Handling (2S)-2-amino-2-methyl-3-butynoic acid CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale HoodWork Fume Hood (Sash < 18") Nitrile Gloves x2 SmallScale->HoodWork RespReq ADD: P100 Respirator Anti-Static Gun LargeScale->RespReq AlkyneRisk RISK: Terminal Alkyne Avoid Metal Contact ToolSelect Tool: Ceramic/PTFE Spatula ONLY AlkyneRisk->ToolSelect Mitigation StaticRisk RISK: Static Aerosolization StaticRisk->ToolSelect Mitigation HoodWork->AlkyneRisk HoodWork->StaticRisk RespReq->HoodWork

Figure 1: Decision matrix for handling varying quantities of the compound, emphasizing the critical "No Metal" rule.

Emergency Response & Disposal Strategy

Self-Validating Safety System: Before starting, verify the location of the Calcium Gluconate gel (if HF is involved in downstream steps) and the Diphoterine® or standard saline eye wash.

Spill Management (Dry Powder):
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Do not attempt to sweep (generates dust).

  • Neutralize: Cover the spill with a wet paper towel (soaked in weak sodium bicarbonate solution) to dampen the powder and prevent aerosolization.

  • Collect: Scoop the damp slurry into a wide-mouth jar using a plastic scraper.

Disposal (The "Segregation" Rule):
  • Stream A (Correct): Solid Organic Waste (High Hazard). Label as "Corrosive / Toxic / Alkyne."

  • Stream B (FORBIDDEN): Do not mix with "Heavy Metal Waste" streams.

    • Reason: Over time, trace alkyne in the waste container can react with copper/silver waste to form shock-sensitive acetylides, turning the waste drum into a potential bomb.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 137547, 3-Butynoic acid. Retrieved from [Link]

  • Lhermet, R., & Fürstner, A. (2014).[3] Cross-metathesis of terminal alkynes. Chemistry – A European Journal, 20(41), 13188-13193. (Documenting reactivity and polymerization risks of terminal alkynes).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Acetylene and Acetylides. Retrieved from [Link]

Sources

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